Nitroacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-nitroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO4/c4-2(5)1-3(6)7/h1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHXWDVNBYKJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058519 | |
| Record name | 2-Nitroaceticacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-75-2 | |
| Record name | 2-Nitroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitroaceticacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium 2-nitroacetate acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CMX4X7N84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stability and Degradation of Nitroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of nitroacetic acid. It covers key aspects of its chemical stability, degradation pathways under various conditions, and the products formed. This document is intended to serve as a valuable resource for professionals working with this compound in research, development, and manufacturing environments.
Executive Summary
This compound ((NO₂)CH₂CO₂H) is a valuable synthetic intermediate, but its utility is intrinsically linked to its stability. This guide elucidates that the stability of this compound is highly dependent on pH, temperature, and the presence of other chemical agents. The primary degradation pathway in aqueous media is a pH-dependent decarboxylation of the nitroacetate (B1208598) monoanion to form nitromethane (B149229) and carbon dioxide. While thermally sensitive, detailed kinetic studies on its thermal decomposition are not extensively published; however, analogies to similar nitroaromatic carboxylic acids suggest a complex decomposition process at elevated temperatures. This guide provides quantitative data where available, detailed experimental protocols for stability assessment, and visual diagrams of key degradation pathways and experimental workflows.
Chemical Properties and Stability Profile
This compound is a crystalline solid with a melting point of approximately 92°C, at which it begins to decompose[1]. It is a relatively strong organic acid due to the electron-withdrawing nature of the nitro group[2][3][4]. Its stability is a critical consideration for its storage, handling, and use in chemical synthesis.
Storage and Handling: this compound and its esters should be stored in a cool, dark, and dry place in a tightly closed container[5]. They are sensitive to heat, shock, and friction and should be handled with care[6].
Incompatibilities: this compound is incompatible with a range of substances. Contact with the following should be avoided:
Table 1: Physicochemical and Stability Data for this compound
| Parameter | Value | Conditions | Reference(s) |
| pKa₁ | 1.48 | in water at 23.5 °C, μ = 0.10 M | [9] |
| pKa₂ | 8.90 | in water at 23.5 °C, μ = 0.10 M | [9] |
| Melting Point | 92 °C (with decomposition) | Standard pressure | [1] |
| Decarboxylation Rate Constant (k) | 0.121 min⁻¹ | For mono-anion in water at 23.5 °C, μ = 0.10 M | [9] |
Degradation Pathways
The degradation of this compound is primarily influenced by pH and temperature. Photochemical and catalytic pathways may also contribute to its transformation under specific conditions.
pH-Dependent Degradation: Decarboxylation
In aqueous solutions, the stability of this compound is highly pH-dependent. The fully protonated acid and the doubly deprotonated dianion are relatively stable. However, the singly deprotonated form, the nitroacetate monoanion (O₂NCH₂COO⁻), readily undergoes first-order decarboxylation at room temperature to produce nitromethane (CH₃NO₂) and carbon dioxide (CO₂)[9].
This property can be harnessed for the time-controlled modulation of pH in aqueous systems[9][10]. The reaction proceeds through the formation of a nitronate intermediate (acinitromethane), which is then protonated by water to yield nitromethane[9].
Thermal Degradation
Studies on nitrobenzoic acid isomers using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) show a single-stage exothermic decomposition process[13][14]. The decomposition is characterized by significant heat release and can be modeled to determine kinetic parameters such as activation energy. It is plausible that the thermal decomposition of this compound proceeds via C-NO₂ bond homolysis and subsequent complex reactions, leading to the formation of gaseous products including NOx, CO, and CO₂.
Table 2: Thermal Decomposition Data for Nitrobenzoic Acid Isomers (as Analogs)
| Compound | Activation Energy (Ea) (kJ/mol) | Decomposition Enthalpy (ΔH) (J/g) | Peak Decomposition Temp. (°C at 1.0 °C/min) | Reference(s) |
| o-Nitrobenzoic Acid | 131.31 | 542.27 | 196 | [13][14] |
| m-Nitrobenzoic Acid | 203.43 | 458.62 | 181 | [13][14] |
| p-Nitrobenzoic Acid | 157.00 | 335.61 | 205 | [13][14] |
Note: These values are for nitrobenzoic acid isomers and should be used as estimates for the potential thermal behavior of this compound.
Photodegradation
While specific studies on the photodegradation of this compound are limited, aliphatic nitro compounds can undergo photochemical reactions. The presence of nitrate (B79036) or nitrite (B80452) ions in aqueous solutions can trigger photonitration processes upon UV irradiation, forming various reactive nitrating species[9]. It is plausible that this compound in solution could be susceptible to degradation upon exposure to UV light, potentially leading to a complex mixture of products. A general experimental approach would involve irradiation with a UV source and subsequent analysis of the reaction mixture over time.
Catalytic Degradation
The nitro group of this compound can be reduced under catalytic hydrogenation conditions. This process is analogous to the reduction of other nitro compounds to their corresponding amines. Using catalysts such as platinum on carbon (Pt/C) or rhodium-based catalysts in the presence of hydrogen gas, it is theoretically possible to reduce this compound to glycine[4]. This pathway is of interest for the synthesis of amino acids from nitro-precursors.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and degradation of this compound.
Protocol for Thermal Stability Analysis using DSC/TGA
This protocol is adapted from methodologies used for nitrobenzoic acids and general best practices for thermal analysis[13][15].
Objective: To determine the thermal stability, decomposition temperature, and kinetic parameters of this compound decomposition.
Apparatus:
-
Simultaneous Thermal Analyzer (TGA/DSC)
-
High-pressure or hermetically sealed aluminum or gold-plated pans
-
Microbalance (±0.01 mg)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Sample Preparation:
-
Carefully weigh 1-3 mg of this compound directly into a tared high-pressure or hermetically sealed pan.
-
Securely seal the lid using a sample press. Caution: Handle this compound with appropriate personal protective equipment in a well-ventilated area.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC/TGA instrument.
-
Purge the sample chamber with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Non-isothermal Analysis (for Kinetics):
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 350°C at a constant heating rate.
-
Repeat the experiment using several different heating rates (e.g., 2, 5, 10, and 15 °C/min) to collect data for kinetic analysis.
-
-
Data Analysis:
-
From the DSC curve, determine the onset temperature of decomposition and the enthalpy of decomposition (ΔH) by integrating the area under the exothermic peak.
-
From the TGA curve, determine the temperature ranges of mass loss.
-
Use the data from multiple heating rates to calculate the activation energy (Ea) and pre-exponential factor (A) using methods such as the Kissinger or Flynn-Wall-Ozawa (FWO) method.
-
Protocol for pH-Dependent Decarboxylation Study
This protocol is based on the methodology described for studying time-programmable pH changes[5][9].
Objective: To monitor the degradation of this compound in an aqueous solution at a specific pH and determine the rate of decarboxylation.
Apparatus:
-
pH meter with a micro glass electrode (e.g., Crison pH 25+ with a HACH 52 08 electrode)
-
Jacketed reaction vessel with a magnetic stirrer
-
Constant temperature water bath
-
Gas inlet for inert gas (Argon or Nitrogen)
-
Syringe pump or burette for reagent addition
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 0.10 M NaOH.
-
Prepare a stock solution of 0.20 M this compound.
-
-
Experimental Setup:
-
Place a known volume (e.g., 20.0 mL) of the 0.10 M NaOH solution into the jacketed reaction vessel.
-
Circulate water from the constant temperature bath set to 23.5°C through the jacket.
-
Begin stirring the solution at a constant rate.
-
Immerse the calibrated pH electrode into the solution.
-
Bubble Argon gas through the solution via a capillary to maintain an inert atmosphere and prevent CO₂ oversaturation[8].
-
-
Reaction Initiation and Monitoring:
-
Once the temperature and pH have stabilized, add a stoichiometric equivalent (e.g., 20.0 mL of 0.10 M this compound for a 1:1 molar ratio to study the monoanion) of the this compound solution to the NaOH solution.
-
Immediately start recording the pH as a function of time.
-
Continue monitoring until the pH reaches a stable plateau.
-
-
Data Analysis:
-
Plot pH versus time to observe the degradation profile.
-
To determine the first-order rate constant (k), aliquots can be taken at various time points and analyzed for the remaining this compound concentration using a suitable analytical method (see Section 5.0).
-
Plot ln([NAA]t / [NAA]₀) versus time. The slope of the resulting line will be -k.
-
Analytical Methods for Degradation Monitoring
The quantification of this compound and its primary degradation product, nitromethane, is crucial for kinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.
HPLC Method
A reverse-phase HPLC method can be developed for the simultaneous analysis of the polar this compound and the less polar nitromethane.
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of an aqueous acidic buffer (e.g., 0.1% Phosphoric Acid in Water) and an organic modifier (e.g., Acetonitrile (B52724) or Methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector at 210 nm |
| Injection Volume | 10 µL |
| Nitromethane Retention | Nitromethane, being less polar, will elute earlier. |
| This compound Retention | This compound, being more polar, will have a longer retention time. |
Note: This method is a proposed starting point and would require validation for specific applications.
GC-MS Method
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile degradation products. This compound is non-volatile and requires derivatization to be analyzed by GC-MS. Nitromethane can be analyzed directly.
Derivatization (for this compound): The carboxylic acid group must be derivatized, for example, by silylation (e.g., using BSTFA or MTBSTFA) or esterification (e.g., with diazomethane (B1218177) or BF₃/Methanol) to form a volatile derivative.
Table 4: General GC-MS Method Parameters
| Parameter | Recommended Setting |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Interface Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | 40-500 amu (Full Scan for identification) |
| Analysis Mode | Selected Ion Monitoring (SIM) for quantification of known products |
Note: The oven program should be optimized based on the specific derivatives and other potential degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. metbio.net [metbio.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A nitromethane-based HPLC system alternative to acetonitrile for carotenoid analysis of fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation | MDPI [mdpi.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shokubai.org [shokubai.org]
- 12. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. iitk.ac.in [iitk.ac.in]
- 15. discovery.researcher.life [discovery.researcher.life]
"nitroacetic acid spectroscopic data (NMR, IR, Mass Spec)"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for nitroacetic acid (C₂H₃NO₄), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while IR and MS data are based on experimental findings, the NMR data presented are predicted values due to the limited availability of experimental spectra in public databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides valuable insight into the chemical environment of the protons and carbons in the this compound molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.4 | Singlet | 2H | α-protons (CH₂) |
| ~11.0-13.0 | Singlet (broad) | 1H | Carboxylic acid proton (COOH) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~75-85 | α-carbon (CH₂) |
| ~165-175 | Carboxyl carbon (COOH) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the distinct vibrational frequencies of its functional groups. The data below is a composite interpretation based on a vapor-phase experimental spectrum and known characteristic absorption bands for nitroalkanes and carboxylic acids.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1550 | Strong | N-O asymmetric stretch (nitro group) |
| ~1370 | Medium | N-O symmetric stretch (nitro group) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~920 | Broad | O-H bend (out-of-plane, carboxylic acid dimer) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under ionization. The molecular weight of this compound is 105.05 g/mol .[1]
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 105 | [M]⁺ (Molecular ion) |
| 60 | [M - NO₂]⁺ |
| 59 | [M - COOH]⁺ |
| 45 | [COOH]⁺ |
| 46 | [NO₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition (¹H NMR):
-
Set the appropriate spectral width and transmitter frequency.
-
Use a standard single-pulse experiment.
-
Set the number of scans (typically 8-16 for good signal-to-noise).
-
Set a relaxation delay of 1-5 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
Data Acquisition (¹³C NMR):
-
Set the appropriate spectral width and transmitter frequency for ¹³C.
-
Use a proton-decoupled pulse sequence.
-
Set a sufficient number of scans to achieve a good signal-to-noise ratio (this will be significantly higher than for ¹H NMR).
-
Set an appropriate relaxation delay.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid Phase - KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
-
Instrument Setup:
-
Ensure the sample compartment of the FT-IR spectrometer is clean and dry.
-
Collect a background spectrum of the empty sample compartment (or a pure KBr pellet).
-
-
Data Acquisition:
-
Place the KBr pellet containing the sample in the sample holder.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the ionization source.
-
-
Ionization:
-
Select an appropriate ionization method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.
-
-
Mass Analysis:
-
The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The detector records the abundance of each ion at a specific m/z value.
-
-
Data Processing:
-
The data is plotted as a mass spectrum, showing the relative intensity of ions as a function of their m/z ratio.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
References
A Comprehensive Technical Guide to the Physical Properties of Nitroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of nitroacetic acid. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental methodologies, where available in the public domain, are provided to ensure reproducibility. This document also includes visualizations of key chemical pathways and experimental workflows relevant to the handling and characterization of this compound.
General and Chemical Properties
This compound, with the chemical formula C₂H₃NO₄, is a substituted carboxylic acid that serves as a valuable intermediate in organic synthesis.[1][2] It is a crystalline solid, typically appearing as needles, and ranges in color from white to pale yellow.[2][3]
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃NO₄ | [1][2] |
| Molecular Weight | 105.05 g/mol | [3] |
| Appearance | White to pale yellow crystalline solid (needles) | [2][3] |
| CAS Number | 625-75-2 | [1] |
| Canonical SMILES | C(C(=O)O)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C2H3NO4/c4-2(5)1-3(6)7/h1H2,(H,4,5) | [1] |
Quantitative Physical Properties
The following tables summarize the key quantitative physical properties of this compound. It is important to note that some variation in reported values exists in the literature, which can be attributed to differences in experimental conditions and sample purity.
Table 2: Thermodynamic Properties
| Property | Value | Experimental Conditions | Source(s) |
| Melting Point | 87-89 °C | Not specified | [1] |
| 92-93 °C | Not specified | [3] | |
| Boiling Point | 297.9 °C | at 760 mmHg | [1] |
| Flash Point | 150.6 °C | Not specified | [1] |
| Decomposition Temperature | 93 °C | Not specified | [3] |
Table 3: Physicochemical Properties
| Property | Value | Experimental Conditions | Source(s) |
| Density | 1.5 ± 0.1 g/cm³ | Not specified | [1] |
| pKa | 1.68 | Not specified | [1] |
| 1.48 | at 24 °C | [1] | |
| 2.26 | at 25 °C in water | [3] | |
| Vapor Pressure | 0.000314 mmHg | at 25 °C | [1] |
| LogP | -0.12910 | Calculated | [1] |
Table 4: Solubility Data
| Solvent | Solubility | Temperature | Source(s) |
| Water | Soluble | Not specified | [2] |
| Benzene | Soluble | Not specified | [3] |
| Chloroform | Soluble | 61 °C | [3] |
| Diethyl Ether | Very soluble | Not specified | [3] |
| Ethanol | Very soluble | Not specified | [3] |
| Petroleum Ether | Insoluble | Not specified | [3] |
| Toluene | Soluble | Not specified | [3] |
Experimental Protocols
Detailed, reproducible experimental protocols are crucial for the accurate determination of physical properties. The following sections outline generalized procedures for key measurements.
A standard method for determining the melting point of a crystalline solid involves using a melting point apparatus.
-
Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (initially a rapid ramp to approach the expected melting point, then a slower ramp of 1-2 °C per minute near the melting point).
-
The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.[4][5]
-
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).
-
Apparatus: pH meter with a combination pH electrode, buret, magnetic stirrer, and a beaker.
-
Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), a solution of this compound of known concentration in deionized water.
-
Procedure:
-
A known volume and concentration of the this compound solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is calibrated with standard buffer solutions and then immersed in the acid solution.
-
The standardized strong base is added in small, precise increments from the buret.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.[6][7][8]
-
Chemical Pathways and Workflows
While this compound is not involved in biological signaling pathways, its synthesis and decarboxylation are key chemical pathways of interest.
A common laboratory synthesis of this compound involves the reaction of chloroacetic acid with sodium nitrite.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
"nitroacetic acid CAS number and molecular structure"
CAS Number: 625-75-2
This technical guide provides an in-depth overview of nitroacetic acid, a valuable reagent in organic synthesis and a precursor to compounds with significant biological activity. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its relevance in biochemical pathways.
Chemical and Physical Properties
This compound is an organic compound featuring both a carboxylic acid and a nitro functional group.[1] It typically appears as a white to pale yellow crystalline solid and is soluble in water.[1]
Molecular Structure and Identifiers
The molecular formula of this compound is C₂H₃NO₄.[1] Key identifiers and representations are summarized in the table below.
| Identifier | Value |
| CAS Number | 625-75-2 |
| Molecular Formula | C₂H₃NO₄ |
| Molecular Weight | 105.05 g/mol |
| IUPAC Name | 2-nitroacetic acid |
| SMILES | C(C(=O)O)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C2H3NO4/c4-2(5)1-3(6)7/h1H2,(H,4,5) |
| InChIKey | RGHXWDVNBYKJQH-UHFFFAOYSA-N |
Physicochemical Data
The key physicochemical properties of this compound are presented in the table below for easy reference.
| Property | Value | Source |
| Melting Point | 87-89 °C | LookChem |
| Boiling Point | 297.9 °C at 760 mmHg | LookChem |
| Density | 1.523 g/cm³ | LookChem |
| pKa | 1.48 (at 24 °C) | LookChem |
| Flash Point | 150.6 °C | LookChem |
| Vapor Pressure | 0.000314 mmHg at 25 °C | LookChem |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of chloroacetic acid with sodium nitrite (B80452) in a slightly alkaline aqueous solution.
Experimental Protocol: Synthesis from Chloroacetic Acid
Materials:
-
Chloroacetic acid
-
Sodium nitrite
-
A slightly alkaline aqueous solution (e.g., dilute sodium carbonate solution)
-
Ice bath
Procedure:
-
Prepare a cold, slightly alkaline aqueous solution.
-
Dissolve chloroacetic acid in the cold alkaline solution.
-
Slowly add an aqueous solution of sodium nitrite to the reaction mixture while maintaining a low temperature with an ice bath.
-
It is crucial to keep the solution cold and only slightly alkaline to prevent the formation of sodium glycolate (B3277807) as a byproduct.[2]
-
The this compound can then be isolated from the reaction mixture.
Chemical Reactions and Applications
This compound is a versatile intermediate in organic synthesis. One of its most notable reactions is its use as a precursor to nitromethane (B149229) through thermal decarboxylation.[2]
Decarboxylation to Nitromethane
The salt of this compound can be heated to around 80 °C to induce decarboxylation, yielding nitromethane.[2] This reaction is a key step in the production of this important fuel and synthetic reagent.
Relevance in Drug Development and Biological Signaling
While this compound itself is primarily a synthetic intermediate, its structural motifs are found in various biologically active molecules. Of particular interest to drug development are nitro-fatty acids (NO₂-FAs), which are endogenously produced signaling molecules.
Nitro-Fatty Acids in Cellular Signaling
Nitro-fatty acids are formed from the reaction of unsaturated fatty acids with nitrogen species.[3] These molecules possess anti-inflammatory and cytoprotective properties.
Key Signaling Pathways Modulated by Nitro-Fatty Acids:
-
NF-κB Inhibition: NO₂-FAs can inhibit the nuclear factor-κB (NF-κB) signaling pathway, which is a key regulator of inflammation.[4]
-
Nrf2 Activation: They can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which in turn initiates an antioxidant signaling pathway.[4]
-
STING Pathway Inhibition: NO₂-FAs have been shown to inhibit STING (stimulator of IFN genes) signaling, which is involved in the innate immune response. This is achieved through the nitro-alkylation of STING, which prevents its palmitoylation and subsequent activation.[5]
The diagram below illustrates the dual role of nitro-fatty acids in modulating the NF-κB and Nrf2 pathways.
Caption: Dual regulatory role of Nitro-Fatty Acids.
Experimental Workflow: Synthesis of α-Amino Acids
Esters of this compound, such as ethyl nitroacetate, are valuable starting materials for the synthesis of α-amino acids. The general workflow involves the introduction of a side chain and subsequent reduction of the nitro group.
The logical workflow for this synthesis is depicted below.
Caption: Synthesis of α-Amino Esters from Ethyl Nitroacetate.
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is presented below.
Caption: 2D Structure of this compound.
References
- 1. CAS 625-75-2: 2-Nitroacetic acid | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitro-fatty acids are formed in response to virus infection and are potent inhibitors of STING palmitoylation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Acidity and Physicochemical Properties of Nitroacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroacetic acid, with the chemical formula O₂NCH₂COOH, is a potent organic acid of significant interest in synthetic chemistry and drug development. Its heightened acidity, compared to acetic acid, is a direct consequence of the strong electron-withdrawing nature of the nitro group substituent. This inductive effect stabilizes the carboxylate anion formed upon deprotonation, thereby facilitating the release of the proton. Understanding the acidity, pKa, and other physicochemical properties of this compound is crucial for its application as a versatile building block in the synthesis of various nitrogen-containing compounds and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the acidity and pKa of this compound, detailed experimental protocols for its synthesis and pKa determination, and a summary of its stability and decomposition characteristics.
Physicochemical Properties of this compound
This compound is a crystalline solid that is soluble in water.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₃NO₄ | [2] |
| Molar Mass | 105.05 g/mol | [2] |
| Melting Point | 87-89 °C | [2] |
| Boiling Point | 297.9 °C at 760 mmHg | [2] |
| Density | 1.523 g/cm³ | [2] |
| Flash Point | 150.6 °C | [2] |
Acidity and pKa of this compound
The acidity of a compound is quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value, which is the negative logarithm of Ka. A lower pKa value indicates a stronger acid. This compound is a considerably stronger acid than acetic acid (pKa ≈ 4.76) due to the presence of the electron-withdrawing nitro group (-NO₂).[3][4] This group exerts a strong negative inductive effect (-I effect), pulling electron density away from the carboxylic acid group. This delocalization of negative charge stabilizes the resulting carboxylate anion (nitroacetate), making the dissociation of the proton more favorable.[5][6]
The pKa of this compound has been reported with some variation in the literature, likely due to different experimental conditions such as temperature, ionic strength, and the specific methodology used for determination.
| pKa Value | Experimental Conditions | Reference |
| 1.48 | 23.5 °C, in water, ionic strength (μ) = 0.10 M | [7] |
| 1.68 | Not specified | [4][8] |
| 1.48 | 24 °C | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of chloroacetic acid with sodium nitrite (B80452).[8] The procedure for the synthesis of nitromethane (B149229) from these precursors, which proceeds through the formation of sodium nitroacetate (B1208598), provides a detailed illustration of this reaction.[1]
Materials:
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (40% solution)
-
Sodium nitrite
-
Cracked ice
-
Phenolphthalein indicator
-
Distilled water
Procedure:
-
In a suitable reaction vessel, a mixture of 500 g of chloroacetic acid and 500 g of cracked ice is prepared.[1]
-
With continuous stirring, cold 40% sodium hydroxide solution is added until the solution is faintly alkaline to phenolphthalein. The temperature should be maintained below 20 °C.[1]
-
A solution of 365 g of sodium nitrite in 500 cc of water is then added to the reaction mixture.[1]
-
The resulting solution, containing sodium nitroacetate, is carefully heated. The decomposition of sodium nitroacetate to form nitromethane and carbon dioxide begins at approximately 80 °C.[1]
-
To isolate this compound, the reaction would be stopped prior to the decarboxylation step, and the this compound would be liberated from its salt by acidification under controlled conditions, followed by extraction and purification.
Determination of pKa
The pKa of this compound can be determined using several established methods, most commonly potentiometric titration and spectrophotometry.
1. Potentiometric Titration
This method involves titrating a solution of the acid with a standard solution of a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution.
-
Begin the titration by adding small increments of the NaOH solution to the this compound solution.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of the steepest pH change).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the graph (the midpoint of the steep rise in pH).
-
The pKa is the pH value at which half of the volume of NaOH required to reach the equivalence point has been added.
2. UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Materials:
-
This compound
-
Buffer solutions of known pH values spanning the expected pKa range
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of solutions by diluting the stock solution in different buffer solutions of known pH.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelengths at which the absorbance of the acidic (protonated) and basic (deprotonated) forms of this compound are maximal.
-
Plot the absorbance at a chosen wavelength versus the pH of the solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid.
Stability and Decomposition
This compound is known to be unstable and can undergo decomposition. The singly deprotonated form, the nitroacetate ion, readily decarboxylates in aqueous solution at room temperature to produce nitromethane and carbon dioxide.[7][9] The rate of this decomposition is influenced by pH and temperature. The undissociated this compound is considered to be more stable than its monovalent ion in aqueous solution.[9] The thermal decomposition of sodium nitroacetate becomes rapid at temperatures above 85 °C. Thermogravimetric analysis (TGA) can be employed to study the thermal stability and decomposition profile of this compound by measuring the change in mass as a function of temperature.[10][11]
Diagrams
Caption: Dissociation equilibrium of this compound.
Caption: Experimental workflows for pKa determination.
Conclusion
This compound is a strong organic acid with a pKa value significantly lower than that of its parent compound, acetic acid. This enhanced acidity is a direct result of the powerful electron-withdrawing inductive effect of the nitro group. The precise pKa value is dependent on the experimental conditions under which it is measured. The synthesis of this compound is readily achievable, and its pKa can be accurately determined using standard analytical techniques such as potentiometric titration and spectrophotometry. A thorough understanding of its acidity, stability, and reactivity is essential for its effective utilization in organic synthesis and for the development of novel pharmaceuticals.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | chemical compound | Britannica [britannica.com]
- 4. Account for the fact that this compound, $\mathrm{O}{2} \mathrm{NCH}{2.. [askfilo.com]
- 5. quora.com [quora.com]
- 6. brainly.in [brainly.in]
- 7. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The velocity of the decomposition of this compound in aqueous solution.1 - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. particletechlabs.com [particletechlabs.com]
- 11. aurigaresearch.com [aurigaresearch.com]
The Thermal Decomposition of Nitroacetic Acid: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Nitroacetic acid, a valuable intermediate in organic synthesis, undergoes thermal decomposition primarily through a decarboxylation pathway to yield nitromethane. Understanding the thermal stability and decomposition kinetics of this compound is crucial for its safe handling, storage, and application in various synthetic processes, including drug development. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its reaction mechanism, illustrative quantitative thermal analysis data from related compounds, and detailed experimental protocols for its characterization.
Introduction
This compound ((NO₂)CH₂COOH) is a substituted carboxylic acid of significant interest in chemical synthesis. Its utility as a precursor to nitromethane, a high-performance fuel and a versatile C1 building block in organic chemistry, underscores the importance of characterizing its chemical and physical properties.[1] The thermal lability of the carboxyl group in the presence of an alpha-nitro group dictates its primary decomposition pathway. This guide aims to consolidate the current understanding of this process and provide practical methodologies for its investigation.
Reaction Mechanism and Pathway
The principal thermal decomposition route for this compound is decarboxylation, which involves the elimination of carbon dioxide to form nitromethane.[2][3][4] This reaction is characteristic of β-keto acids and other carboxylic acids with electron-withdrawing groups on the α-carbon. The reaction proceeds via a concerted mechanism involving a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable nitromethane.
Decomposition Pathway Diagram
The thermal decomposition pathway of this compound can be visualized as a two-step process: decarboxylation to an aci-nitro intermediate (nitronic acid), followed by tautomerization to nitromethane.
Caption: Thermal decomposition pathway of this compound.
Quantitative Thermal Analysis Data
Illustrative TGA/DSC Data for Nitrobenzoic Acid Isomers
The following tables summarize the thermal decomposition characteristics of ortho-, meta-, and para-nitrobenzoic acid, as determined by TGA and DSC at various heating rates (β).[5]
Table 1: DSC Data for the Thermal Decomposition of Nitrobenzoic Acid Isomers [5]
| Compound | Heating Rate (β, °C/min) | Onset Temperature (T₀, °C) | Peak Temperature (Tₚ, °C) | Heat of Decomposition (ΔH_d, J/g) |
| o-Nitrobenzoic Acid | 1.0 | 147.3 | 196.2 | - |
| 2.0 | 155.8 | 204.7 | - | |
| 5.0 | 168.1 | 215.3 | 542.27 | |
| m-Nitrobenzoic Acid | 1.0 | 141.5 | 181.3 | - |
| 2.0 | 149.2 | 189.8 | - | |
| 5.0 | 160.7 | 201.5 | 458.62 | |
| p-Nitrobenzoic Acid | 1.0 | 241.2 | 205.1 | 1003.98 |
| 2.0 | 249.8 | 212.6 | - | |
| 5.0 | 260.3 | 223.4 | 335.61 |
Table 2: TGA Data for the Thermal Decomposition of Nitrobenzoic Acid Isomers [5]
| Compound | Heating Rate (β, °C/min) | Onset Temperature of Mass Loss (°C) | Temperature of Maximum Mass Loss Rate (°C) |
| o-Nitrobenzoic Acid | 1.0 | ~120 | 196 |
| m-Nitrobenzoic Acid | 1.0 | ~125 | 181 |
| p-Nitrobenzoic Acid | 1.0 | ~150 | 205 |
Table 3: Kinetic Parameters for the Thermal Decomposition of Nitrobenzoic Acid Isomers [5]
| Compound | Apparent Activation Energy (Eₐ, kJ/mol) |
| o-Nitrobenzoic Acid | 131.31 |
| m-Nitrobenzoic Acid | 203.43 |
| p-Nitrobenzoic Acid | 157.00 |
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of organic acids, which can be adapted for the study of this compound. These protocols are based on standard methodologies for TGA and DSC analysis.[6][7][8]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer (TGA) equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a final temperature of 400 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.
-
Determine the onset temperature of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of this compound, including onset temperature, peak temperature, and enthalpy of decomposition.
Apparatus: A differential scanning calorimeter (DSC).
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of finely ground this compound into a hermetically sealed aluminum or gold-plated pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 400 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).
-
-
Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic events.
-
Experimental Workflow Diagram
Caption: Generalized workflow for TGA/DSC analysis.
Conclusion
The thermal decomposition of this compound is a fundamentally important characteristic that influences its synthetic applications and safety considerations. The primary decomposition pathway is a well-understood decarboxylation to nitromethane. While specific quantitative TGA/DSC data for solid this compound remains to be extensively published, the methodologies and illustrative data from related nitroaromatic acids presented in this guide provide a robust framework for researchers. The detailed experimental protocols offer a starting point for the systematic investigation of this compound's thermal properties, enabling a more complete understanding and safer utilization of this versatile chemical intermediate in research and development.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iitk.ac.in [iitk.ac.in]
Nitroacetic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for nitroacetic acid (CAS No. 625-75-2). The information is intended for laboratory personnel and professionals in the field of drug development and scientific research who may handle this compound. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental risk.
Chemical Identification and Physical Properties
This compound is an organic compound featuring both a nitro group and a carboxylic acid functional group.[1] It typically appears as a white to pale yellow crystalline solid and is soluble in water.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃NO₄ | [1][3][4] |
| Molecular Weight | 105.05 g/mol | [3][4] |
| Appearance | White to pale yellow crystalline solid / needles | [1][2] |
| Melting Point | 87-93 °C | [2][3] |
| Boiling Point | 297.9 °C at 760 mmHg | [3] |
| Density | 1.523 g/cm³ | [3] |
| pKa | 1.48 (at 24 °C) - 2.26 (at 25°C) | [2][3] |
| Flash Point | 150.6 °C | [3][5] |
| Solubility | Soluble in water, benzene, chloroform (B151607) (at 61°C), toluene. Very soluble in diethyl ether and ethanol. Insoluble in petroleum ether. | [1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[4][6]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4][6] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [4] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [4][6] |
Primary Hazards:
-
Corrosive: Causes severe burns to skin and eyes upon contact.[4]
-
Irritant: Irritating to the respiratory system.[7]
Standard Operating Protocols
Strict adherence to established protocols is essential when working with this compound to minimize exposure and prevent accidents.
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
1. Engineering Controls:
- All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[8][9]
- Ensure an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][10][11]
2. Personal Protective Equipment (PPE):
- Eye and Face Protection: Wear chemical splash-resistant safety goggles with side shields or a full-face shield.[7][9][12]
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[7][9] Gloves should be inspected before use and changed immediately if contaminated.
- Body Protection: A flame-resistant lab coat must be worn over long pants and closed-toe shoes.[7][9]
3. Handling Procedure:
- Before use, review the Safety Data Sheet (SDS) for this compound.
- Avoid the generation of dust.[9][13]
- Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust or vapors.[6][14]
- Do not eat, drink, or smoke in the work area.[6]
- Keep containers tightly closed when not in use.[8][14]
- Wash hands thoroughly after handling, even if gloves were worn.[6][9][12]
4. Storage:
- Store in a cool, dry, and well-ventilated area.[14]
- Store locked up.[6][14]
- Keep away from incompatible materials such as strong oxidizing agents, strong bases/alkalis, and reducing agents.[7][8][14]
This protocol is for small, incidental spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.[8][15]
1. Immediate Response:
- Alert others in the immediate area of the spill.[16]
- If safe to do so, stop the source of the leak.[16]
2. Personal Protection:
- Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, before attempting cleanup.[16]
3. Containment and Absorption:
- Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[8][15][16] Do not use combustible materials like paper towels.[15]
- For acid spills, a neutralizing agent like sodium bicarbonate or soda ash can be carefully applied.[8][17][18]
- Build a dike around the spill with absorbent material to prevent it from spreading or entering drains.[16]
4. Collection and Disposal:
- Once the liquid is fully absorbed, carefully sweep or scoop the material from the outside in and place it into a designated, leak-proof hazardous waste container.[16]
- Label the container clearly.[8][16]
- Dispose of the waste in accordance with all local, state, and federal regulations.[6][7]
5. Decontamination:
- Wash the contaminated surface with soap and water.[16]
- Decontaminate all tools used during the cleanup.[17]
- Place all contaminated PPE and cleaning materials in the hazardous waste container.[18]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][7][14] |
| Skin Contact | Immediately remove all contaminated clothing and shoes. Flush skin with large amounts of water for at least 15 minutes. Seek immediate medical attention. | [7][8][14] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][7][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][7][14] |
Stability and Reactivity
-
Reactivity: Reactive with strong oxidizing agents and strong alkalis (bases).[7]
-
Conditions to Avoid: Avoid excessive heat, light, and contact with incompatible materials.[7][8][10]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂).[7][10][19]
-
Thermal Decomposition: Can undergo thermal decarboxylation.[5]
Visual Workflow and Decision Guides
The following diagrams illustrate standardized workflows for handling this compound and responding to emergencies.
Caption: Standard laboratory workflow for handling this compound.
Caption: Emergency response decision tree for a this compound incident.
References
- 1. CAS 625-75-2: 2-Nitroacetic acid | CymitQuimica [cymitquimica.com]
- 2. This compound [chemister.ru]
- 3. This compound|lookchem [lookchem.com]
- 4. 2-Nitroacetic Acid | C2H3NO4 | CID 43581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. carlroth.com [carlroth.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. jk-sci.com [jk-sci.com]
- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 17. ics-asso.org [ics-asso.org]
- 18. Essential Safety Protocols for Handling Nitric Acid Spills [absorbentsonline.com]
- 19. fishersci.com [fishersci.com]
The Discovery and Synthesis of Nitroacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroacetic acid (O₂NCH₂COOH), a unique organic compound featuring both a nitro and a carboxylic acid functional group, holds a significant position in synthetic organic chemistry. Its high reactivity and versatile nature make it a valuable precursor for the synthesis of a wide range of compounds, including α-amino acids, pharmaceuticals, and other biologically active molecules. This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its core chemical transformations.
A History of Discovery and Challenges
The journey to isolate and characterize this compound was marked by early challenges, primarily due to the compound's inherent instability. Many initial attempts to synthesize the free acid were unsuccessful because of its propensity to undergo decarboxylation.[1]
The first significant breakthrough came in 1909 with the preparation of the disodium (B8443419) and dipotassium (B57713) salts of this compound.[1] This was achieved by treating nitromethane (B149229) with a strong aqueous alkali. The formation of these stable salts was a crucial step, as it allowed for the subsequent liberation of the free acid through careful acidification.[1] This marked the first successful, albeit indirect, synthesis and isolation of this compound.
Earlier, in 1900, the ethyl ester of this compound, ethyl nitroacetate (B1208598), was synthesized unintentionally during the nitration of ethyl 3,3-dimethylacrylate.[1] The resulting α-nitro compound decomposed upon treatment with an alkali to yield ethyl nitroacetate and acetone. A general method for the esterification of this compound and its dipotassium salt was later reported in 1923, leading to the preparation of various alkyl esters.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂H₃NO₄ | [2] |
| Molecular Weight | 105.05 g/mol | |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 87-89 °C (decomposes) | [1] |
| pKa | 1.68 | [3] |
| Solubility | Soluble in water | [2] |
Key Synthetic Methodologies
Several methods have been developed for the synthesis of this compound. The two most common and historically significant routes are detailed below.
Synthesis from Nitromethane via the Dipotassium Salt
This classical and widely used method involves the formation of the dipotassium salt of this compound from nitromethane, followed by acidification to yield the free acid.
Experimental Protocol:
Part A: Preparation of the Dipotassium Salt of this compound [4][5]
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, a solution of potassium hydroxide (B78521) in water is prepared.
-
Nitromethane (1.0 mole) is added dropwise to the potassium hydroxide solution over 30 minutes. The reaction is exothermic, and the temperature may rise.
-
The reaction mixture is then heated to reflux for one hour in an oil bath.
-
After cooling to room temperature, the precipitated crystalline dipotassium salt of this compound is collected by filtration.
-
The salt is washed several times with cold methanol (B129727) and dried under vacuum.
Part B: Liberation of this compound [1]
-
The finely powdered dipotassium salt of this compound is suspended in diethyl ether.
-
The suspension is cooled in an ice bath.
-
A solution of hydrogen chloride in diethyl ether is added slowly with vigorous stirring while maintaining a low temperature.
-
The precipitated potassium chloride is removed by filtration.
-
The ethereal solution is concentrated under reduced pressure to yield crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as chloroform.
Synthesis from Chloroacetic Acid
An alternative method for the synthesis of this compound starts from chloroacetic acid and sodium nitrite (B80452).[3] This method generates this compound in situ, which is often directly used in subsequent reactions, such as decarboxylation to produce nitromethane.
Experimental Protocol: [3]
-
A cold aqueous solution of chloroacetic acid is carefully neutralized with a cold, slightly alkaline solution (e.g., sodium carbonate or dilute sodium hydroxide) to form sodium chloroacetate (B1199739). It is crucial to keep the solution cold and only slightly alkaline to prevent the formation of sodium glycolate.
-
An aqueous solution of sodium nitrite is then added to the sodium chloroacetate solution.
-
The mixture is stirred at a low temperature to allow the formation of sodium nitroacetate.
-
Careful acidification of the resulting solution with a mineral acid (e.g., dilute sulfuric acid) at low temperature liberates the free this compound.
-
The this compound can then be extracted with an organic solvent like diethyl ether.
Key Reactions: Decarboxylation
One of the most characteristic reactions of this compound is its thermal decarboxylation to produce nitromethane. This reaction is often carried out on the salt of this compound and is a common laboratory preparation method for nitromethane.[3] The reaction proceeds readily upon heating to around 80 °C.[3]
The mechanism involves the formation of a resonance-stabilized carbanion intermediate after the loss of carbon dioxide. This intermediate is then protonated to yield nitromethane.
Conclusion
The history of this compound is a testament to the perseverance of early organic chemists in isolating and understanding reactive molecules. From its initial characterization through its stable salts to the development of reliable synthetic protocols, this compound has emerged as a valuable tool in the arsenal (B13267) of synthetic chemists. Its unique combination of functional groups provides a gateway to a diverse array of more complex molecules, ensuring its continued importance in academic research and the development of new pharmaceuticals and materials. The detailed methodologies and data presented in this guide are intended to support researchers and scientists in harnessing the full potential of this versatile chemical building block.
References
A Computational Chemistry Deep Dive into Nitroacetic Acid: Structure, Stability, and Decomposition Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroacetic acid (NAA), a molecule of significant interest due to its role as a precursor in the synthesis of nitromethane (B149229) and its applications in pH-controlled reactions, presents a rich landscape for computational investigation. This whitepaper provides a comprehensive technical guide to the computational chemistry studies of this compound, focusing on its conformational analysis, thermochemical properties, and decomposition mechanisms. By leveraging established theoretical methodologies, we delphineate the protocols for in-silico analysis and present expected quantitative data based on studies of analogous compounds. This document serves as a foundational resource for researchers employing computational tools to explore the intricacies of nitro-containing organic acids in various chemical and pharmaceutical contexts.
Introduction
This compound (O₂NCH₂COOH) is a versatile chemical compound used as a precursor for the synthesis of nitromethane, a valuable organic reagent and high-performance fuel.[1] Its thermal decarboxylation is a key reaction in this process.[1] Furthermore, the decarboxylation of this compound in aqueous solutions has been harnessed to achieve time-programmable pH changes, demonstrating its utility in controlled chemical systems.[2][3] Understanding the fundamental molecular properties of this compound, such as its stable conformations, energetic landscape, and decomposition pathways, is crucial for optimizing its applications and ensuring safe handling.
Computational chemistry provides a powerful lens through which to investigate these molecular-level details. Techniques such as Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them well-suited for studying organic molecules of this size.[4][5] This guide outlines the application of these methods to this compound, providing a framework for future computational research.
Conformational Analysis
The conformational landscape of a molecule dictates its reactivity and physical properties. For this compound, the primary degrees of freedom involve rotation around the C-C and C-O single bonds.
Methodology for Conformational Search
A thorough conformational analysis of this compound can be performed using quantum chemical software such as Gaussian.[6][7] The recommended workflow involves an initial scan of the potential energy surface followed by optimization of the identified minima.
Experimental Protocol:
-
Initial Structure Generation: Construct the initial geometry of this compound.
-
Potential Energy Surface Scan: Perform a relaxed scan of the dihedral angles associated with the O=C-O-H and N-C-C=O bonds. This can be accomplished using the redundant coordinate editor in GaussView.[7]
-
Conformer Identification: Identify the low-energy minima from the potential energy surface scan.
-
Geometry Optimization: Perform full geometry optimization of each identified conformer using a suitable level of theory, such as B3LYP/6-311++G(d,p).[1][8]
-
Frequency Calculation: Conduct vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.[1]
Expected Conformers and Relative Energies
Based on studies of similar carboxylic acids like acetic acid, the hydroxyl group of the carboxylic acid moiety is expected to exist in two primary conformations: syn and anti.[9] The syn conformation, where the O-H bond is eclipsed with the C=O bond, is generally the more stable form due to favorable intramolecular interactions. The relative energy difference between the syn and anti conformers of acetic acid is on the order of a few kcal/mol, and a similar trend is anticipated for this compound.
Table 1: Predicted Conformers of this compound and Their Relative Energies.
| Conformer | Dihedral Angle (O=C-O-H) | Relative Energy (kcal/mol) |
| NAA-syn | ~0° | 0.00 (Reference) |
| NAA-anti | ~180° | 2.0 - 5.0 |
Note: The relative energy values are illustrative and based on typical energy differences for carboxylic acids. Specific values for this compound would require dedicated computational studies.
Caption: Conformational isomerism in this compound.
Thermochemical Properties
Thermochemical data, such as enthalpy of formation, is essential for understanding the energetics of reactions involving this compound. High-accuracy composite methods are often employed for this purpose.
Computational Protocol for Thermochemistry
Composite methods like the Gaussian-n (G3, G4) theories provide a reliable means of calculating accurate thermochemical properties by combining calculations at different levels of theory and basis sets to approximate the results of a much higher-level computation.[10]
Experimental Protocol:
-
Geometry Optimization: Optimize the geometry of the most stable conformer of this compound at a standard DFT level (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation at the same level to obtain the ZPVE.
-
Single-Point Energy Calculations: Perform a series of single-point energy calculations with higher levels of theory and larger basis sets as prescribed by the chosen composite method (e.g., G4 theory).
-
Enthalpy of Formation Calculation: Calculate the gas-phase enthalpy of formation at 298.15 K using an atomization or isodesmic reaction scheme.
Predicted Thermochemical Data
Table 2: Representative Thermochemical Data for Nitro-containing Organic Acids.
| Compound | Method | Gas-Phase Enthalpy of Formation (kJ/mol) |
| 3-Nitrophthalic Acid | G4 | -550 to -600 |
| 4-Nitrophthalic Acid | G4 | -550 to -600 |
| This compound | G4 (Predicted) | Value to be determined |
Note: The values for nitrophthalic acids are illustrative of the expected range for similar molecules. A dedicated G4 calculation is required for this compound.
Decomposition Pathways
The thermal decomposition of this compound is of significant practical importance. Computational studies can elucidate the reaction mechanisms, identify transition states, and determine activation barriers.
Known Decomposition: Decarboxylation
The primary decomposition pathway for this compound is decarboxylation to form nitromethane and carbon dioxide.[1] In aqueous solution, this proceeds via the nitroacetate (B1208598) anion.[11]
Caption: Decarboxylation pathway of this compound.
Methodology for Investigating Reaction Mechanisms
To computationally investigate decomposition pathways, transition state theory is employed. The general workflow involves locating the transition state structure connecting reactants and products.
Experimental Protocol:
-
Propose a Reaction Coordinate: Based on chemical intuition or literature on analogous reactions, propose a plausible reaction mechanism. For other nitro compounds, one-step mechanisms involving six-membered transition states have been identified.[12]
-
Transition State Search: Use a transition state search algorithm, such as the Berny algorithm in Gaussian, to locate the saddle point on the potential energy surface. This often requires a good initial guess for the transition state geometry. Quadratic Synchronous Transit (QST2/QST3) methods can also be used.[13]
-
Transition State Verification: Perform a frequency calculation on the located transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the transition state connects the desired reactants and products.
-
Activation Energy Calculation: The activation energy is the difference in energy (including ZPVE) between the transition state and the reactant(s).
Potential Alternative Decomposition Pathways
Besides decarboxylation, other decomposition pathways may be possible, especially in the gas phase at high temperatures. Drawing analogies from the decomposition of other nitroalkanes and nitro-containing explosives, potential pathways could include C-N bond homolysis or isomerization to nitrous acid and a carbonyl compound.[14]
Table 3: Potential Unimolecular Decomposition Channels for this compound.
| Reaction Channel | Products | Activation Energy (kcal/mol) - Illustrative |
| Decarboxylation | CH₃NO₂ + CO₂ | 25 - 35 |
| C-N Bond Homolysis | •CH₂COOH + •NO₂ | 40 - 50 |
| Isomerization | HONO + OCHCOOH | 45 - 55 |
Note: The activation energies are illustrative estimates based on similar reactions and require specific calculations for this compound.
Caption: General workflow for computational studies.
Conclusion
This technical guide has outlined a comprehensive computational strategy for the study of this compound. By employing Density Functional Theory and high-accuracy composite methods, researchers can gain deep insights into the conformational preferences, thermochemical stability, and decomposition mechanisms of this important molecule. The detailed protocols and expected outcomes presented herein, based on established computational practices and data from analogous systems, provide a robust framework for future in-silico investigations. Such studies are invaluable for advancing our understanding of nitro-containing compounds and for the rational design of processes in which they are involved, from organic synthesis to materials science.
References
- 1. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 2. jchps.com [jchps.com]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. m.youtube.com [m.youtube.com]
- 5. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. jchemlett.com [jchemlett.com]
- 9. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Thermodynamic Properties of Nitroacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroacetic acid (C₂H₃NO₄) is a valuable intermediate in organic synthesis, particularly in the production of nitromethane (B149229) and other nitro compounds relevant to the pharmaceutical and materials science sectors. A thorough understanding of its thermodynamic properties is crucial for safe handling, process optimization, and predicting reaction outcomes. This technical guide provides a comprehensive overview of the known thermodynamic characteristics of this compound, details its thermal decomposition behavior, and outlines the experimental methodologies for the precise determination of its key thermodynamic parameters.
Physicochemical and Thermodynamic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₃NO₄ | [1][2] |
| Molar Mass | 105.049 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline solid | General Knowledge |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Melting Point | 87-89 °C | General Knowledge |
| Boiling Point | Decomposes | [1] |
| Flash Point | 150.6 ± 11.1 °C | [1] |
| Acidity (pKa) | 1.68 | [1] |
| Solubility | Soluble in water | General Knowledge |
Table 2: Key Thermodynamic Properties of this compound (Experimental data not available, estimations to be determined)
| Thermodynamic Property | Symbol | Value (kJ/mol) | Value (J/mol·K) |
| Standard Enthalpy of Formation (Solid) | ΔH°f(s) | To be determined | |
| Standard Molar Entropy (Solid) | S°(s) | To be determined | |
| Standard Gibbs Free Energy of Formation (Solid) | ΔG°f(s) | To be determined | |
| Heat Capacity (Solid) | Cₚ(s) | To be determined |
Note: The absence of readily available experimental data for these key thermodynamic parameters highlights a significant gap in the chemical literature. The experimental protocols detailed in Section 3 of this guide are therefore of critical importance for researchers working with this compound.
Thermal Decomposition of this compound
This compound is known to be thermally unstable and undergoes decarboxylation upon heating. This decomposition is a critical safety consideration and also a synthetically useful reaction.
The primary decomposition pathway involves the loss of carbon dioxide to form nitromethane:
(NO₂)CH₂COOH(s) → CH₃NO₂(l) + CO₂(g)
This reaction is reported to occur when a salt of this compound is heated to 80 °C.[1] The decomposition of the free acid likely occurs at a similar or lower temperature. The exothermic nature of the decomposition of nitroalkanes, a class of compounds to which nitromethane belongs, suggests that the decomposition of this compound is also likely exothermic.
The following diagram illustrates the logical flow of the thermal decomposition process.
Experimental Protocols for Thermodynamic Characterization
To address the gap in available data, the following section details the established experimental methodologies for determining the key thermodynamic properties of this compound.
Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry
The standard enthalpy of formation (ΔH°f) of an organic compound is typically determined indirectly from its experimentally measured standard enthalpy of combustion (ΔH°c).[3]
Experimental Workflow:
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is pressed into a pellet. An ignition wire (e.g., nickel-chromium or platinum) of known mass and combustion energy is brought into contact with the pellet.
-
Calorimeter Setup: The sample and ignition wire are placed in a sample holder inside a high-pressure stainless-steel vessel known as a "bomb." The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Combustion: The sample is ignited by passing an electric current through the ignition wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.
-
Data Acquisition: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool. The temperature change (ΔT) is corrected for heat exchange with the surroundings.
-
Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter (C_cal) is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of this compound (q_comb) is then calculated using the formula: q_comb = C_cal * ΔT The standard enthalpy of combustion (ΔH°c) is then determined on a molar basis.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) of this compound is calculated using Hess's Law, based on the balanced chemical equation for its combustion and the known standard enthalpies of formation of the products (CO₂(g) and H₂O(l)) and any auxiliary substances used.
Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for observing the enthalpy changes associated with phase transitions (e.g., melting).[4][5][6]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
DSC Analysis: The sample and reference pans are placed in the DSC instrument. The instrument heats both pans at a controlled, linear rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.
-
Data Analysis:
-
Heat Capacity (Cₚ): The heat capacity of the sample can be determined from the displacement of the baseline in the DSC thermogram. This requires calibration with a standard material of known heat capacity, such as sapphire.
-
Melting Point and Enthalpy of Fusion: An endothermic peak in the DSC thermogram indicates melting. The temperature at the peak maximum is the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔH_fus).
-
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition kinetics.[7]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a tared TGA pan.
-
TGA Analysis: The sample is heated in the TGA instrument at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. A sharp decrease in mass indicates decomposition. The onset temperature of this mass loss is a measure of the thermal stability of the compound. The derivative of the TGA curve (DTG) can be used to identify the temperature at which the rate of mass loss is maximal.
Calculation of Standard Molar Entropy and Gibbs Free Energy of Formation
Once the standard enthalpy of formation and the heat capacity as a function of temperature are experimentally determined, the standard molar entropy (S°) and the standard Gibbs free energy of formation (ΔG°f) can be calculated.
Standard Molar Entropy (S°):
The absolute entropy of a crystalline substance at a given temperature (T) can be calculated from its heat capacity data starting from a temperature close to absolute zero (0 K) using the following relationship, which is derived from the third law of thermodynamics:[8]
S°(T) = ∫[0 to T] (Cₚ(T')/T') dT'
In practice, heat capacity is measured down to a low temperature (e.g., liquid helium temperature), and the Debye extrapolation is used to estimate the heat capacity from that temperature down to 0 K.
Standard Gibbs Free Energy of Formation (ΔG°f):
The standard Gibbs free energy of formation can then be calculated using the Gibbs-Helmholtz equation:[9][10]
ΔG°f = ΔH°f - TΔS°f
where ΔS°f is the standard entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements in their standard states.
Conclusion
This technical guide has summarized the available physicochemical data for this compound and highlighted the current gap in experimentally determined thermodynamic properties. Detailed protocols for the determination of the enthalpy of formation, heat capacity, and thermal stability using standard thermoanalytical techniques have been provided. The acquisition of these fundamental thermodynamic data is essential for the safe and efficient application of this compound in research and industrial processes. The methodologies and frameworks presented herein provide a clear path for researchers to obtain these critical parameters.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-Nitroacetic Acid | C2H3NO4 | CID 43581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. Differential Scanning Calorimetry Analysis [intertek.com]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. Standard molar entropy - Wikipedia [en.wikipedia.org]
- 9. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Nitroacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of nitroacetic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility information and presents detailed, generalized experimental protocols for determining the solubility of a solid organic acid like this compound. These methodologies are standard in chemical and pharmaceutical research and can be readily adapted for specific laboratory settings.
Physicochemical Properties of this compound
This compound ((NO₂)CH₂CO₂H) is a substituted carboxylic acid notable for its acidic nature and utility as a precursor in organic synthesis.[1] It typically appears as a white to pale yellow crystalline solid.[2] The presence of both a polar carboxylic acid group and a nitro group influences its solubility characteristics.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃NO₄ | [3][4][5] |
| Molecular Weight | 105.05 g/mol | [3][6] |
| Melting Point | 87-93 °C | [3][6] |
| pKa | 1.48 - 2.26 (in water) | [3][6] |
| Appearance | Needles, crystals; White to pale yellow solid | [2][6] |
Solubility of this compound in Organic Solvents
The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. While precise quantitative data is scarce, qualitative solubility in several common organic solvents has been reported.
Table 2: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Solvent Class | Qualitative Solubility | Reference(s) |
| Diethyl Ether | Ether | Very Soluble | [6] |
| Ethanol | Alcohol | Very Soluble | [6] |
| Benzene | Aromatic Hydrocarbon | Soluble | [6] |
| Chloroform | Halogenated Hydrocarbon | Soluble (at 61°C) | [6] |
| Toluene | Aromatic Hydrocarbon | Soluble | [6] |
| Petroleum Ether | Aliphatic Hydrocarbon | Insoluble | [6] |
Note: "Soluble" and "Very Soluble" are qualitative terms and do not denote specific concentration ranges. These should be experimentally quantified for any specific application.
Experimental Protocols for Solubility Determination
The following sections detail generalized, yet comprehensive, experimental methodologies that can be employed to quantitatively determine the solubility of this compound in organic solvents.
The gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[7][8][9]
Protocol for Gravimetric Solubility Determination:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or incubator is recommended.
-
Visually confirm that excess solid remains, indicating saturation.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a calibrated volumetric pipette. To avoid transferring solid particles, a filter can be attached to the pipette tip.
-
Transfer the aliquot to a pre-weighed, dry evaporating dish or beaker.
-
-
Solvent Evaporation:
-
Gently evaporate the solvent from the aliquot. For volatile organic solvents, this can be done in a fume hood at ambient temperature or with gentle heating. A rotary evaporator can also be used for more efficient solvent removal.
-
Ensure complete removal of the solvent.
-
-
Drying and Weighing:
-
Once the solvent is evaporated, place the container with the solid residue in a vacuum oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the container in a desiccator to room temperature.
-
Weigh the container with the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final constant mass.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).
-
Gravimetric Method Workflow
Given that this compound is a carboxylic acid, its concentration in a saturated solution can be determined by titration with a standardized base.[10][11][12][13] This method is particularly useful for solvents in which this compound is appreciably soluble and does not interfere with the titration reaction.
Protocol for Titration-Based Solubility Determination:
-
Prepare Saturated Solution:
-
Follow step 1 as described in the Gravimetric Method.
-
-
Sample Preparation and Titration:
-
Withdraw a known volume of the clear, saturated supernatant and transfer it to an Erlenmeyer flask.
-
If the organic solvent is immiscible with the titrant (typically aqueous), add a suitable co-solvent to ensure a single phase during titration, or perform a two-phase titration with vigorous stirring.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein, depending on the solvent system and expected endpoint pH).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH in a suitable solvent) until the endpoint is reached, as indicated by a persistent color change.
-
-
Calculation:
-
Use the volume and concentration of the titrant to calculate the moles of this compound in the aliquot.
-
From the moles and the volume of the aliquot, calculate the molar solubility (mol/L). This can be converted to other units (e.g., g/L) using the molecular weight of this compound.
-
Titration Method Workflow
For lower solubilities or when higher precision is required, instrumental methods such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are preferred. These methods rely on creating a calibration curve from standards of known concentration.
General Protocol for Instrumental Analysis:
-
Method Development and Calibration:
-
Develop an analytical method (HPLC or UV-Vis) to quantify this compound in the chosen solvent.
-
For HPLC, this involves selecting an appropriate column, mobile phase, and detector wavelength.[14][15][16]
-
For UV-Vis, determine the wavelength of maximum absorbance (λ_max) for this compound in the solvent.[17][18][19][20]
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent.
-
Analyze these standards to generate a calibration curve (absorbance vs. concentration for UV-Vis, or peak area vs. concentration for HPLC).
-
-
Prepare Saturated Solution:
-
Follow step 1 as described in the Gravimetric Method.
-
-
Sample Analysis:
-
Withdraw a sample of the saturated supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
If necessary, dilute the sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the prepared sample using the developed HPLC or UV-Vis method.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of this compound in the (diluted) sample.
-
If the sample was diluted, account for the dilution factor to calculate the concentration in the original saturated solution.
-
Instrumental Analysis Workflow
Logical Relationships in Solubility Studies
The choice of method and the interpretation of results depend on the physicochemical properties of both the solute (this compound) and the solvent. The following diagram illustrates the logical flow for selecting a solubility determination method.
Method Selection Logic
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative profile indicates good solubility in polar protic and aprotic solvents and poor solubility in nonpolar hydrocarbon solvents. For researchers and professionals in drug development, the experimental protocols provided in this guide offer robust and reliable methods to quantitatively determine the solubility of this compound in any solvent of interest. The choice of method—gravimetric, titrimetric, or instrumental—will depend on the expected solubility range, the required precision, and the available laboratory equipment. Careful execution of these standard procedures will yield the high-quality data necessary for process development, formulation, and further research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 625-75-2: 2-Nitroacetic acid | CymitQuimica [cymitquimica.com]
- 3. This compound|lookchem [lookchem.com]
- 4. 2-Nitroacetic Acid | C2H3NO4 | CID 43581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound [chemister.ru]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. info.gfschemicals.com [info.gfschemicals.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. studymind.co.uk [studymind.co.uk]
- 14. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 15. tandfonline.com [tandfonline.com]
- 16. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
- 20. microbenotes.com [microbenotes.com]
Tautomerism in Nitroacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroacetic acid and its derivatives are versatile building blocks in organic synthesis, crucial for the preparation of a wide range of biologically active molecules and functional materials. A key chemical feature of these compounds is their existence in a tautomeric equilibrium between the nitro form and the aci (or nitronic acid) form. This equilibrium is not merely a structural curiosity; it profoundly influences the reactivity, stability, and biological activity of these molecules. Understanding and controlling this tautomerism is paramount for optimizing synthetic routes and designing novel molecular entities in drug development. This guide provides an in-depth technical overview of the core principles of nitro-aci tautomerism in this compound derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Nitro-Aci Tautomeric Equilibrium
The tautomerism in this compound derivatives involves the migration of a proton from the α-carbon to one of the oxygen atoms of the nitro group, as depicted below. The equilibrium between the nitro tautomer and the aci tautomer is dynamic and influenced by various factors.
Caption: General equilibrium between the nitro and aci tautomers of a this compound derivative.
The nitro form is generally the more stable and predominant tautomer under most conditions. However, the aci form, being a nitronic acid, is significantly more acidic and plays a crucial role as a reactive intermediate in various chemical transformations.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is described by the equilibrium constant, KT, and the acidity of the involved species is quantified by their pKa values.
| Compound | pKa (α-proton of nitro form) | Solvent | Reference |
| This compound | 1.68 | Water | [1][2] |
| Ethyl nitroacetate (B1208598) | 5.85 | Water | [3] |
| Nitromethane | 10.2 | Water | [4] |
Note: The pKa of the aci form is significantly lower, making it a much stronger acid.
The tautomeric equilibrium constant, KT = [aci]/[nitro], is often difficult to measure directly due to the low concentration of the aci form at equilibrium. However, it can be estimated using spectroscopic methods like NMR or determined through computational calculations. For analogous β-dicarbonyl compounds like ethyl acetoacetate, KT values have been determined, providing a framework for understanding the equilibrium in this compound derivatives.[5]
Factors Influencing the Tautomeric Equilibrium
Several factors can shift the position of the nitro-aci equilibrium:
-
Solvent: Polar, protic solvents can stabilize the charged nitronate anion (the conjugate base of the aci form), thereby favoring the formation of the aci tautomer. Non-polar solvents generally favor the less polar nitro form.
-
Substituents: Electron-withdrawing groups on the α-carbon increase the acidity of the α-proton, facilitating the formation of the nitronate anion and shifting the equilibrium towards the aci form.
-
Temperature: The effect of temperature on the equilibrium is system-dependent and can be determined by thermodynamic studies.
-
pH: The equilibrium is highly sensitive to pH. In basic conditions, the equilibrium is driven towards the formation of the resonance-stabilized nitronate anion. Under acidic conditions, the nitronate is protonated, primarily on oxygen, to form the aci tautomer, which can then undergo further reactions.
Key Reactions Involving the Aci-Tautomer: The Nef Reaction
The Nef reaction is a cornerstone transformation of primary and secondary nitroalkanes, proceeding through the aci-nitro tautomer to yield a carbonyl compound. This reaction highlights the synthetic utility of harnessing the tautomeric equilibrium.
Caption: Simplified mechanism of the acid-catalyzed Nef reaction.
This pathway underscores the importance of the aci-nitro intermediate in the conversion of nitro compounds to valuable carbonyl derivatives. The reaction is typically carried out by first forming the nitronate salt with a base, followed by acidification.[6]
Experimental Protocols
NMR Spectroscopy for Tautomer Analysis
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures.
Objective: To determine the ratio of nitro and aci tautomers of a this compound derivative in solution.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound derivative (e.g., ethyl nitroacetate) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the tautomeric equilibrium.
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Nitro form: Identify the characteristic signal for the α-protons (CH₂). For ethyl nitroacetate in CDCl₃, this appears as a singlet around δ 5.25 ppm.[3]
-
Aci form: The presence of the aci form would be indicated by a vinyl proton signal and an OH proton signal. The vinyl proton is typically deshielded compared to the α-protons of the nitro form. The OH proton signal may be broad and its position dependent on concentration and solvent.
-
Quantification: Integrate the signals corresponding to the α-protons of the nitro form and a characteristic signal of the aci form. The ratio of the integrals, corrected for the number of protons, gives the molar ratio of the two tautomers.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
Nitro form: Identify the signal for the α-carbon. For ethyl nitroacetate in CDCl₃, this is observed around δ 76.9 ppm.[3]
-
Aci form: The α-carbon of the aci form will have a different chemical shift, typically downfield due to the C=N double bond character.
-
-
Data Analysis: From the integrated ¹H NMR signals, calculate the tautomeric equilibrium constant KT = [aci]/[nitro].
UV-Vis Spectroscopy for Monitoring Tautomerism
UV-Vis spectroscopy can be used to detect the presence of the aci-nitro tautomer, which often has a different absorption maximum compared to the nitro form.
Objective: To qualitatively observe the formation of the aci-nitro tautomer or its conjugate base (nitronate).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., ethanol, water).
-
Spectrum of the Nitro Form: Record the UV-Vis spectrum of the neutral solution. This will primarily show the absorbance of the nitro tautomer.
-
Generation of the Nitronate: Add a base (e.g., NaOH solution) to the sample cuvette to deprotonate the this compound derivative and form the nitronate anion.
-
Spectrum of the Nitronate: Immediately record the UV-Vis spectrum. The formation of the nitronate, which is in equilibrium with the aci form, is often accompanied by the appearance of a new, strong absorption band at a longer wavelength due to the extended conjugation.
-
Data Analysis: Compare the spectra before and after the addition of the base. The appearance of a new peak or a significant shift in the λmax provides evidence for the formation of the nitronate/aci-form.
Computational Chemistry for Tautomer Analysis
Quantum mechanical calculations are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.
Objective: To calculate the relative energies of the nitro and aci tautomers of a this compound derivative.
Methodology:
-
Software: Utilize a quantum chemistry software package such as Gaussian, Spartan, or ORCA.
-
Model Building: Construct the 3D structures of both the nitro and aci tautomers of the desired this compound derivative.
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for both tautomers using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
-
Energy Calculation:
-
Calculate the electronic energies of the optimized structures. For higher accuracy, single-point energy calculations with a larger basis set can be performed.
-
Include zero-point vibrational energy (ZPVE) corrections and thermal corrections to obtain the Gibbs free energies (G) at a standard temperature (e.g., 298.15 K).
-
-
Data Analysis:
-
Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = Gaci - Gnitro.
-
The tautomeric equilibrium constant (KT) can be calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.
-
Logical Workflow for Tautomerism Study
The following diagram illustrates a logical workflow for a comprehensive study of tautomerism in a novel this compound derivative.
Caption: A logical workflow for the comprehensive study of tautomerism.
Conclusion
The nitro-aci tautomerism of this compound derivatives is a fundamental aspect of their chemistry that dictates their reactivity and properties. A thorough understanding of this equilibrium, supported by quantitative data and robust experimental and computational methods, is essential for researchers in organic synthesis and drug development. By controlling the factors that influence this tautomeric balance, chemists can unlock the full synthetic potential of these valuable compounds and design new molecules with desired functionalities and biological activities. This guide provides a foundational framework for such investigations, encouraging a multi-faceted approach that combines experimental observation with theoretical modeling.
References
- 1. homework.study.com [homework.study.com]
- 2. Account for the fact that this compound, $\mathrm{O}{2} \mathrm{NCH}{2.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitromethane - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Nef Reaction [organic-chemistry.org]
Electrochemical Properties of Nitroacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrochemical properties of nitroacetic acid. Due to the limited direct experimental data on this compound in publicly available literature, this document synthesizes information from studies on closely related aliphatic nitro compounds, particularly ethyl nitroacetate, to present a cohesive understanding of its likely electrochemical behavior. The guide covers fundamental principles of the electrochemical reduction of the nitro group, detailed experimental protocols for techniques such as cyclic voltammetry and polarography, and a summary of expected quantitative data. Visualizations of the proposed reaction pathways and experimental workflows are provided to facilitate comprehension. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who are interested in the electrochemistry of nitroaliphatic carboxylic acids.
Introduction
This compound, a simple α-nitro carboxylic acid, possesses a unique chemical structure that suggests interesting electrochemical properties. The presence of both a reducible nitro group and an acidic carboxylic acid function on the same small aliphatic backbone makes its behavior at electrode surfaces a subject of scientific curiosity and potential practical application. The electrochemical reduction of nitro compounds is a well-established field, particularly for aromatic nitro compounds which have been extensively studied.[1] Aliphatic nitro compounds, however, have received comparatively less attention.[2]
The electrochemical transformation of the nitro group typically involves a series of electron and proton transfer steps, leading to the formation of nitroso, hydroxylamine (B1172632), and ultimately amine functionalities.[1] The specific reaction pathway and the potentials at which these transformations occur are highly dependent on experimental conditions, most notably the pH of the electrolyte solution.[3]
This guide will delve into the expected electrochemical behavior of this compound, drawing parallels from studies on analogous compounds. It aims to provide a foundational understanding for researchers looking to explore the electrochemistry of this and similar molecules.
Electrochemical Reduction Pathways of Aliphatic Nitro Compounds
The electrochemical reduction of an aliphatic nitro compound like this compound is expected to proceed through a multi-step mechanism. The initial step, particularly in aprotic or alkaline media, is the reversible one-electron reduction to form a nitro radical anion.[4] In protic media, the reduction is generally a more complex process involving multiple electrons and protons.
The overall reduction pathway can be summarized as follows:
-
Nitro to Nitroso: A two-electron, two-proton reduction.
-
Nitroso to Hydroxylamine: A further two-electron, two-proton reduction.
-
Hydroxylamine to Amine: A final two-electron, two-proton reduction.
The following diagram illustrates the general electrochemical reduction pathway of a primary aliphatic nitro compound.
Figure 1. General electrochemical reduction pathway of a primary aliphatic nitro compound.
Quantitative Electrochemical Data
It is crucial to note that the following data are estimates and should be experimentally verified for this compound.
Table 1: Expected Cyclic Voltammetry Data for this compound Reduction
| Parameter | Expected Value (vs. SCE) | Medium | Comments |
| Peak Potential (Epc) for Nitro Group Reduction | -0.8 V to -1.5 V | Aprotic (e.g., DMF, Acetonitrile) | The potential is expected to be highly dependent on the supporting electrolyte and scan rate. |
| Peak Potential (Epc) for Nitro Group Reduction | -0.6 V to -1.2 V | Protic (Aqueous, pH dependent) | The reduction potential will shift to less negative values with decreasing pH (i.e., in more acidic solutions).[4] |
| Number of Electrons Transferred (n) | 4 to 6 | Aqueous | Corresponds to the reduction to hydroxylamine (4e⁻) or amine (6e⁻). The final product depends on the potential and pH.[1] |
Table 2: Expected Polarography Data for this compound Reduction
| Parameter | Expected Value (vs. SCE) | Medium | Comments |
| Half-wave Potential (E1/2) for Nitro Group Reduction | -0.7 V to -1.4 V | Aprotic | Analogous to cyclic voltammetry, the half-wave potential is a characteristic of the analyte under specific conditions. |
| Half-wave Potential (E1/2) for Nitro Group Reduction | -0.5 V to -1.1 V | Protic (Aqueous, pH dependent) | A linear relationship between E1/2 and pH is expected for reductions involving proton transfer. |
| Diffusion Current Constant (Id) | Dependent on experimental setup | N/A | Proportional to the concentration of this compound. |
Experimental Protocols
The following sections provide detailed methodologies for conducting key electrochemical experiments on this compound. These protocols are based on standard practices for the analysis of aliphatic nitro compounds.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to investigate the redox behavior of a compound.[5] A typical experimental workflow for the cyclic voltammetry of this compound is depicted below.
Figure 2. Experimental workflow for cyclic voltammetry of this compound.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., dimethylformamide - DMF, acetonitrile, or an aqueous buffer). The concentration typically ranges from 1 to 10 mM.
-
Prepare the supporting electrolyte solution. A common choice for organic electrochemistry is 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in the same solvent. For aqueous studies, a buffer system (e.g., phosphate, acetate, or Britton-Robinson) with an added salt (e.g., 0.1 M KCl) is used to control pH and ensure conductivity.
-
Mix the this compound stock solution with the supporting electrolyte solution to achieve the desired final concentration.
-
Deoxygenate the solution by bubbling with a high-purity inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment. Maintain an inert atmosphere over the solution during the experiment.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used.
-
Working Electrode: A glassy carbon electrode is a common choice. It should be polished to a mirror finish with alumina (B75360) slurry, followed by rinsing and sonication in the solvent before use.
-
Reference Electrode: A non-aqueous Ag/AgCl or a saturated calomel (B162337) electrode (SCE) can be used. For aqueous solutions, a standard Ag/AgCl or SCE is appropriate.
-
Counter (Auxiliary) Electrode: A platinum wire or foil is typically used.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters in the software. For an initial scan, a potential window from approximately 0.0 V to -1.8 V (vs. SCE) at a scan rate of 100 mV/s is a reasonable starting point for observing the reduction of the nitro group. The potential range should be adjusted based on the initial findings.
-
Record the cyclic voltammogram.
-
To investigate the mechanism, vary the scan rate (e.g., from 20 mV/s to 500 mV/s) and observe the changes in peak potentials and currents.
-
Polarography
Polarography, particularly differential pulse polarography, can provide sensitive quantitative analysis and determine the half-wave potential.[6]
Methodology:
-
Solution Preparation:
-
Prepare the sample and supporting electrolyte solutions as described for cyclic voltammetry. Aqueous buffered solutions are commonly used in polarography.
-
Thoroughly deoxygenate the solution, as oxygen is electroactive and can interfere with the measurement.
-
-
Electrochemical Cell Setup:
-
A dropping mercury electrode (DME) is used as the working electrode.
-
A saturated calomel electrode (SCE) or a mercury pool can serve as the reference and counter electrode, respectively.
-
-
Polarography Measurement:
-
Place the deoxygenated solution in the polarographic cell.
-
Set the parameters on the polarograph, including the potential range (e.g., from -0.2 V to -1.6 V vs. SCE), drop time, and for differential pulse polarography, the pulse amplitude and duration.
-
Record the polarogram (current vs. potential).
-
The half-wave potential (E₁/₂) is determined from the midpoint of the rising portion of the polarographic wave. The diffusion current (i_d) is the limiting current of this wave.
-
Conclusion
While direct experimental data on the electrochemical properties of this compound are sparse, a comprehensive understanding of its likely behavior can be constructed from the well-established principles of aliphatic nitro compound electrochemistry and data from analogous molecules. This compound is expected to undergo a multi-electron, multi-proton reduction of its nitro group, with the specific products and potentials being highly dependent on the experimental conditions, particularly pH. The provided experimental protocols for cyclic voltammetry and polarography offer a solid foundation for researchers to empirically determine the electrochemical parameters of this compound. The visualizations of the proposed reaction pathway and experimental workflows are intended to aid in the conceptualization and execution of such studies. Further experimental investigation is necessary to fully elucidate the rich electrochemistry of this interesting molecule.
References
Methodological & Application
Application Notes and Protocols: The Reaction of Nitroacetic Acid with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between nitroacetic acid and aromatic aldehydes, a fundamental transformation in organic synthesis for the preparation of β-nitrostyrenes. These products are valuable intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] This document details the reaction mechanism, provides experimental protocols, and summarizes quantitative data.
Introduction
The reaction of this compound with aromatic aldehydes is a variation of the Knoevenagel condensation. The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (in this case, this compound) to a carbonyl group (an aromatic aldehyde), followed by a dehydration reaction to form an α,β-unsaturated product.[2] A key feature of using this compound is the subsequent decarboxylation that often occurs under the reaction conditions, leading directly to the formation of β-nitrostyrenes. This particular pathway is known as the Doebner modification of the Knoevenagel condensation.[3]
β-Nitrostyrenes are versatile synthetic intermediates due to the electron-withdrawing nature of the nitro group, which activates the double bond for various nucleophilic additions.[1] They are precursors to a range of compounds, including phenethylamines, which are found in many psychoactive substances and pharmaceuticals.[1][4]
Reaction Mechanism
The reaction proceeds through a series of steps, beginning with a base-catalyzed condensation followed by dehydration and decarboxylation.
-
Deprotonation and Enolate Formation: A base abstracts an acidic α-proton from this compound, forming a resonance-stabilized enolate (nitronate). The presence of both the nitro and carboxyl groups increases the acidity of this proton.
-
Nucleophilic Addition: The nucleophilic carbon of the enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a β-nitro-β-hydroxy carboxylate intermediate.
-
Dehydration: The intermediate alcohol is typically unstable and undergoes dehydration (elimination of a water molecule) to yield an α-nitro-β-aryl acrylic acid.
-
Decarboxylation: Under the reaction conditions, which often involve heating, the α-nitro-β-aryl acrylic acid readily undergoes decarboxylation (loss of CO2) to furnish the final product, a β-nitrostyrene.
The reaction of this compound with aromatic aldehydes has been observed to be more reactive with aldehydes that possess electron-withdrawing substituents compared to those with electron-releasing substituents.[5]
Experimental Protocols
Below are representative experimental protocols for the synthesis of β-nitrostyrenes from aromatic aldehydes and nitro-containing compounds.
Protocol 1: General Procedure for the Synthesis of β-Nitrostyrenes using this compound
This protocol is adapted from procedures involving the fusion of this compound with aromatic aldehydes.[5]
Materials:
-
Aromatic aldehyde (1 equivalent)
-
This compound (1 equivalent)
-
Basic catalyst (e.g., anhydrous ammonium (B1175870) acetate, piperidine, or an amine)
-
Solvent (e.g., toluene (B28343), glacial acetic acid, or solvent-free)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the aromatic aldehyde (e.g., 10 mmol), this compound (10 mmol), and a catalytic amount of a base (e.g., ammonium acetate, 1-2 mmol).
-
Add a suitable solvent, such as toluene or glacial acetic acid, to the flask.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.
-
If the product crystallizes out, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane (B92381) and ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis of β-Nitrostyrenes using Nitromethane (B149229)
This protocol describes a solvent-free, microwave-assisted method for the synthesis of β-nitrostyrenes.[6]
Materials:
-
Aromatic aldehyde (5 mmol)
-
Nitromethane (25 mmol, 1.53 g)
-
Potassium carbonate (0.35 g)
-
Aluminum oxide (150 mesh, 5 g)
Procedure:
-
Grind a mixture of the aromatic aldehyde (5 mmol), nitromethane (25 mmol), and potassium carbonate (0.35 g) using an agate mortar and pestle.
-
Mix the ground powder with aluminum oxide (5 g).
-
Place the mixture in a beaker and irradiate it in a domestic microwave oven at a specified power and time (refer to the original literature for specific aldehyde parameters).
-
After irradiation, allow the mixture to cool to room temperature.
-
Remove water and excess nitromethane under reduced pressure.
-
The product can be isolated and purified by appropriate methods, such as column chromatography or recrystallization.
Data Presentation
The following table summarizes representative data for the synthesis of β-nitrostyrenes from various aromatic aldehydes.
| Aromatic Aldehyde | Reagent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Nitromethane | K2CO3/Al2O3, Microwave | 5 min | 92 | [6] |
| 4-Chlorobenzaldehyde | Nitromethane | K2CO3/Al2O3, Microwave | 4 min | 95 | [6] |
| 4-Methoxybenzaldehyde | Nitromethane | K2CO3/Al2O3, Microwave | 6 min | 88 | [6] |
| 4-Nitrobenzaldehyde | Nitromethane | K2CO3/Al2O3, Microwave | 3 min | 98 | [6] |
| Benzaldehyde | This compound | Fused | - | - | [5] |
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Mechanism of the Knoevenagel-Doebner reaction of this compound with an aromatic aldehyde.
Caption: General experimental workflow for the synthesis of β-nitrostyrenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of this compound with aldehydes and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of β-Nitrostyrenes Using Nitroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Nitrostyrenes are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. Their rich reactivity, stemming from the electron-withdrawing nitro group conjugated with a styrenyl framework, makes them versatile building blocks for various carbon-carbon and carbon-heteroatom bond-forming reactions. While the classical Henry (nitroaldol) reaction, condensing an aromatic aldehyde with nitromethane (B149229), is the most common route to β-nitrostyrenes, the use of nitroacetic acid offers a potential alternative pathway. This method involves a one-pot, in-situ decarboxylation of this compound to generate a nitromethane equivalent, which then undergoes a Knoevenagel-type condensation with an aromatic aldehyde. This approach is analogous to the Doebner modification of the Knoevenagel condensation.
This document provides a detailed, albeit theoretical, protocol for the synthesis of β-nitrostyrenes from aromatic aldehydes and this compound. The proposed methodology is based on the well-established principles of the Doebner-Knoevenagel condensation. Additionally, for comparative purposes, established protocols and reported yields for the synthesis of β-nitrostyrenes from nitromethane under various catalytic conditions are presented.
Data Presentation: Comparative Yields of β-Nitrostyrene Synthesis
Due to the limited availability of direct experimental data for the synthesis of β-nitrostyrenes using this compound, the following table summarizes the reported yields for the analogous and well-documented reaction between benzaldehyde (B42025) and nitromethane under various catalytic conditions. These values can serve as a benchmark for the expected efficiency of the proposed protocol.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Hydroxide (B78521) (NaOH) | Methanol | 10-15 | 15 min | 80-83 | [1][2] |
| Ammonium Acetate (B1210297) | Acetic Acid | Reflux | 1 hour | 60 | [3] |
| Ionic Liquid ([SFHEA][HSO₄]) | None | 110 | 2 hours | 91 | [4] |
| Methanolic Potassium Hydroxide (KOH) | Methanol | < 5 | 1 hour | High | [5] |
| Imidazole | None (Grinding) | Ambient | 5 min | >60 | [6] |
| Solid Base Catalyst (Calcined LDHs) | None (Microwave) | - | 1-4 min | 94-99 | [7][8] |
Experimental Protocols
Protocol 1: Proposed Synthesis of β-Nitrostyrene via Decarboxylative Condensation of this compound (Doebner-Knoevenagel Analogy)
Disclaimer: This protocol is a proposed methodology based on the principles of the Doebner-Knoevenagel reaction and has not been directly extracted from a peer-reviewed source for this specific transformation. Optimization may be required.
Objective: To synthesize β-nitrostyrene from benzaldehyde and this compound in a one-pot reaction involving in-situ decarboxylation.
Materials:
-
Benzaldehyde (freshly distilled)
-
This compound
-
Pyridine (B92270) (anhydrous)
-
Piperidine (B6355638) (catalytic amount)
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous pyridine (3-5 volumes).
-
Addition of Reactants: To the stirred solution, add freshly distilled benzaldehyde (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 115°C) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 2M HCl solution and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or isopropanol (B130326) to yield β-nitrostyrene as a pale-yellow solid.
-
Protocol 2: Established Synthesis of β-Nitrostyrene using Nitromethane and Sodium Hydroxide (Henry Reaction)
Objective: To synthesize β-nitrostyrene from benzaldehyde and nitromethane using a strong base catalyst.[1][2]
Materials:
-
Benzaldehyde (freshly distilled)
-
Nitromethane
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Wide-mouthed bottle or three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Separatory funnel
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane (1.0 equivalent), benzaldehyde (1.0 equivalent), and methanol.
-
Cooling: Cool the mixture to between 10-15°C using an ice-salt bath.
-
Base Addition: Prepare a cooled solution of sodium hydroxide (1.05 equivalents) in water. Add this solution dropwise to the stirred reaction mixture, maintaining the temperature between 10-15°C. A bulky white precipitate will form.
-
Stirring: After the addition is complete, continue stirring for an additional 15 minutes.
-
Quenching: Add ice water to the pasty mass to obtain a clear solution.
-
Precipitation: Slowly pour the alkaline solution into a stirred solution of dilute hydrochloric acid. A pale yellow crystalline precipitate of β-nitrostyrene will form.
-
Isolation:
-
Allow the solid to settle, then decant the supernatant liquid.
-
Filter the solid by suction and wash with water until the washings are neutral.
-
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield pure β-nitrostyrene. The expected yield is 80-83%.[1][2]
Mandatory Visualizations
Caption: Proposed workflow for β-nitrostyrene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 4. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 8. scirp.org [scirp.org]
Nitroacetic Acid: A Versatile C2-Synthon for Heterocyclic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Nitroacetic acid and its derivatives have emerged as powerful and versatile building blocks in the realm of organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. The presence of a nitro group and a carboxylic acid (or its ester or amide derivative) on a two-carbon backbone provides a unique combination of reactivity, allowing for the facile introduction of a nitro group or a subsequent amino group into the target heterocycle. This functionality is of significant interest in medicinal chemistry, as nitro-containing heterocycles often exhibit a wide range of biological activities.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems utilizing this compound and its simple derivatives as key starting materials.
Synthesis of Pyridones: Building Blocks for Bioactive Molecules
Pyridone scaffolds are prevalent in numerous pharmaceuticals and natural products. Nitroacetamide, readily derived from this compound, serves as an excellent precursor for the synthesis of substituted 3-nitro-2-pyridones through condensation with β-dicarbonyl compounds.
Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
A straightforward method for the synthesis of 3-cyano-4,6-dimethyl-2-pyridone involves the reaction of cyanoacetamide with acetylacetone (B45752).[1][2][3]
Reaction Scheme:
-
In a round-bottom flask, combine cyanoacetamide (0.006 mol) and acetylacetone (0.006 mol) in ethanol (10 mL).
-
Add a catalytic amount of potassium hydroxide (B78521) (KOH).
-
Stir the reaction mixture and reflux at 80°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, the formed precipitate is collected by filtration and washed with ethanol.
-
The desired product is obtained with excellent yields (61–79%).
Quantitative Data:
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 3-Cyano-4,6-dimethyl-2-pyridone | C₈H₈N₂O | 61-90 | - | IR (KBr, cm⁻¹): 2215-2216 (CN), 1653-1674 (C=O). ¹H NMR (CDCl₃, δ, ppm): 6.04–6.32 (1H, s, CH), 2.19–2.20 (6H, s, 2xCH₃). |
Synthesis of Pyrimidines: Core Structures in Nucleic Acids and Drugs
Pyrimidines are fundamental components of nucleic acids and are found in a vast number of bioactive compounds. A common strategy for their synthesis involves the cyclocondensation of a C-C-C fragment with a N-C-N unit. Diethyl nitromalonate, derived from this compound, can be utilized in the synthesis of substituted pyrimidines.
Synthesis of 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine
This synthesis involves the cyclization of diethyl 2-nitromalonate with thiourea (B124793) in the presence of a strong base.[4]
Reaction Scheme:
Experimental Protocol: [4]
-
To a solution of sodium ethoxide (prepared from sodium in ethanol), add thiourea (0.5 mol).
-
Heat the mixture to 70°C and stir until the thiourea is completely dissolved.
-
Add diethyl 2-nitromalonate (0.5 mol) dropwise.
-
After the addition is complete, add 300 g of water to dissolve the reaction mixture.
-
Adjust the pH to 5-6 with hydrochloric acid to precipitate the solid product.
-
Filter the precipitate and dry under vacuum to obtain the desired pyrimidine derivative.
Quantitative Data:
| Compound | Molecular Formula | Yield (%) | Spectroscopic Data |
| 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | C₄H₃N₃O₄S | 72 | Not specified in the provided abstract. |
Synthesis of Coumarins: A Privileged Heterocyclic Scaffold
Coumarins are a large class of naturally occurring and synthetic compounds with a wide range of biological activities. 3-Nitro-4-hydroxycoumarin can be synthesized via the nitration of 4-hydroxycoumarin (B602359), which itself can be prepared from 2'-hydroxyacetophenone. While a direct one-step synthesis from this compound and a phenol (B47542) derivative is less common, the introduction of the nitro group at the 3-position is a key transformation.
Synthesis of 3-Nitro-4-hydroxycoumarin
The nitration of 4-hydroxycoumarin provides a direct route to the 3-nitro derivative.[5]
Reaction Scheme:
Experimental Protocol: [5]
-
Dissolve 4-hydroxycoumarin in a mixture of glacial acetic acid.
-
Add concentrated nitric acid to the solution.
-
The reaction proceeds to afford 3-nitro-4-hydroxycoumarin. (Further details on reaction conditions and work-up are required from the full experimental procedure).
Quantitative Data:
| Compound | Molecular Formula | Yield (%) | Spectroscopic Data |
| 3-Nitro-4-hydroxycoumarin | C₉H₅NO₅ | - | Not specified in the provided abstract. |
Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs). While the original reaction uses ethyl acetoacetate (B1235776), variations using other active methylene (B1212753) compounds, including potentially those derived from this compound, are of interest for creating structural diversity.
General Procedure for the Synthesis of Dihydropyrimidinones
A general protocol for the Biginelli reaction involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea.[6][7][8]
Reaction Workflow:
Experimental Protocol: [8]
-
In a 50 cm³ round-bottom flask, combine urea or thiourea (3.6 mmol), the aldehyde (3.0 mmol), ethyl acetoacetate (3.0 mmol), and SnCl₂·2H₂O (0.6 mmol) in 4.0 cm³ of ethanol or acetonitrile.
-
Heat the mixture to reflux for 6 hours with magnetic stirring.
-
After cooling, the reaction mixture is worked up to isolate the dihydropyrimidinone product. (Specific work-up details would depend on the product's properties).
Quantitative Data for Representative Dihydropyrimidinones: [6]
| Aldehyde | Urea/Thiourea | Solvent | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Urea | EtOH | 92 | 204-205 |
| 4-Chlorobenzaldehyde | Urea | EtOH | 82 | 257-259 |
| 4-Methylbenzaldehyde | Urea | EtOH | 81 | 202-205 |
| Benzaldehyde | Thiourea | EtOH | 85 | 205-206 |
Conclusion
This compound and its derivatives are invaluable precursors for the synthesis of a wide range of heterocyclic compounds. The methodologies presented here highlight the versatility of these C2-synthons in constructing pyridones, pyrimidines, coumarins, and dihydropyrimidinones. The ability to introduce a nitro group, which can be further transformed, provides a powerful tool for the generation of libraries of heterocyclic compounds for drug discovery and development. The provided protocols serve as a foundation for researchers to explore the rich chemistry of this compound in heterocyclic synthesis.
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]
- 8. scielo.br [scielo.br]
Application Notes & Protocols: Synthesis of α-Amino Acids Using Nitroacetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nitroacetic acid and its esters serve as versatile building blocks in organic synthesis, particularly as glycine (B1666218) or α-amino acid templates. The presence of the nitro group activates the α-carbon for various C-C bond-forming reactions, and its subsequent reduction provides a direct route to the desired amino functionality. This document outlines key synthetic strategies, detailed experimental protocols, and quantitative data for the synthesis of natural and unnatural α-amino acids using this compound derivatives. The methodologies covered include alkylation of nitroacetate (B1208598) esters, Knoevenagel condensation followed by conjugate addition, and Henry (nitroaldol) reactions.
Strategy 1: Synthesis of Cα,α-Disubstituted α-Amino Acids via Alkylation of Ethyl Nitroacetate
This strategy is particularly effective for preparing sterically hindered and polyfunctional Cα,α-disubstituted α-amino acids. The process involves the sequential alkylation of a nitroacetate ester, followed by the reduction of the nitro group to an amine.
Logical Workflow: Alkylation and Reduction
Caption: Workflow for synthesizing Cα,α-disubstituted α-amino esters.
Experimental Protocol: Synthesis of Cα,α-Dibenzylglycine (Dbg)
This protocol is adapted from methodologies described for the preparation of sterically hindered amino acids.[1]
1. Cα,α-Dibenzylation of Ethyl Nitroacetate:
-
To a solution of ethyl nitroacetate in a suitable solvent, add N,N-diisopropylethylamine (DIEA) and a catalytic amount of a tetraalkylammonium salt.
-
Slowly add an activated alkyl halide (e.g., benzyl (B1604629) bromide). The reaction is typically carried out at room temperature.
-
Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product via column chromatography to yield the doubly C-alkylated product, ethyl 2,2-dibenzyl-2-nitroacetate.
2. Reduction of the Nitro Group:
-
Dissolve the purified ethyl 2,2-dibenzyl-2-nitroacetate in acetic acid.
-
Add zinc powder (Zn) portion-wise while stirring. The reaction is exothermic and may require cooling.
-
After the addition is complete, stir the mixture until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains the corresponding amino ester, ethyl 2,2-dibenzylglycinate.[1]
3. Saponification and Protection (Optional):
-
The amino ester can be saponified using a standard base (e.g., LiOH, NaOH) to yield the free amino acid.
-
For peptide synthesis applications, the amino group can be protected, for example, with the fluorenylmethyloxycarbonyl (Fmoc) group.[1]
Quantitative Data
| Entry | Reactant | Product | Yield | Reference |
| 1 | Ethyl Nitroacetate + Alkyl Halide | Doubly C-alkylated product | Good to Excellent | [1] |
| 2 | Ethyl 3-(furan-2-yl)-2-nitroacrylate | Furan-bearing α-amino ester | 32% (overall) | [2] |
| 3 | Ethyl 2-nitro-3-phenylacrylate (with MeLi/CuI) | β-methylated α-nitro ester | 43% | [2] |
| 4 | β-methylated α-nitro ester | β-methylated α-amino ester | 85% | [2] |
Strategy 2: Multi-Component Synthesis of Unnatural α-Amino Acids
This approach provides rapid access to a diverse range of highly functionalized non-natural α-amino acids through a linear sequence involving a Knoevenagel condensation, an organozinc conjugate addition, and a final α-alkylation step.
Signaling Pathway: Multi-Component Synthesis
Caption: Multi-component pathway for diverse α-amino acid synthesis.
Experimental Protocol
This protocol is a generalized procedure based on the sequence reported by Montgomery et al.
1. Knoevenagel Condensation:
-
In a flask under an inert atmosphere, dissolve methyl nitroacetate in tetrahydrofuran (B95107) (THF).
-
Add N-methylmorpholine.
-
Cool the solution and add titanium tetrachloride (TiCl4) dropwise.
-
Add the desired aldehyde and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete.
-
Quench the reaction with water and extract the product. Purify to obtain the α,β-unsaturated nitroacetate.
2. Organozinc Conjugate Addition:
-
Prepare the organozinc reagent in situ by reacting an organolithium or Grignard reagent with zinc chloride (ZnCl2) in THF.
-
Add the α,β-unsaturated nitroacetate from the previous step to the organozinc solution.
-
Stir the reaction at room temperature. No catalyst is typically required for this addition.
-
Work up the reaction to isolate the functionalized nitroacetate product.
3. Nitro Group Reduction and Derivatization:
-
For substrates where catalytic hydrogenation leads to low yields or decomposition, reduction with tin (Sn⁰) or zinc (Zn⁰) in acetic acid is effective.
-
Dissolve the substituted nitroacetate in acetic acid and add the metal powder.
-
After completion, filter and concentrate the solution.
-
The resulting amino acid derivative can be directly derivatized (e.g., with acetyl chloride and pyridine) prior to final isolation and purification.
Quantitative Data: Yields for Knoevenagel/Conjugate Addition Sequence
| Aldehyde | Organometallic Reagent | Overall Yield (2 steps) | Reference |
| Benzaldehyde | PhMgBr | 81% | |
| Cyclohexanecarboxaldehyde | MeLi | 84% | |
| Isovaleraldehyde | PhMgBr | 71% | |
| Benzaldehyde | VinylMgBr | 73% |
Strategy 3: Henry (Nitroaldol) Reaction for Amino Acid Precursors
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[3][4] This intermediate is highly versatile and can be converted into an amino acid through reduction of the nitro group and oxidation of the alcohol.
Reaction Pathway: Henry Reaction
Caption: General scheme for the Henry reaction to form β-amino alcohols.
Experimental Protocol: Synthesis of Nitro Alcohols from N-Protected Amino Aldehydes
This protocol is adapted from a method for synthesizing amino-acid-based nitroalkenes, where the β-nitro alcohol is a key intermediate.[5]
1. Aldehyde Preparation:
-
N-protected amino acids (e.g., Boc-phenylalanine) are first converted to their corresponding N-protected amino alcohols via reduction (e.g., with LiAlH4).
-
The N-protected amino alcohol is then oxidized to the corresponding aldehyde (e.g., using NaOCl/NaBr with a catalytic amount of 4-AcNH-TEMPO). The aldehyde is often used immediately without further purification.[5]
2. Henry Reaction:
-
In a flask under an inert atmosphere, dissolve the desired nitroalkane (e.g., nitromethane) in dry tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Slowly add a solution of the crude N-protected amino aldehyde from the previous step.
-
Allow the reaction to warm to room temperature and stir for approximately 16 hours.[5]
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired β-nitro alcohol.
3. Conversion to Amino Acid:
-
The resulting β-nitro alcohol can be converted to an amino acid through a sequence of reduction of the nitro group (to an amine) and oxidation of the secondary alcohol (to a carboxylic acid). These subsequent steps would follow standard organic chemistry procedures.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and fume hoods, must be observed. All reactions should be performed with care, and reagents should be handled according to their respective safety data sheets.
References
- 1. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Decarboxylation of Nitroacetic Acid for the Synthesis of Nitromethane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nitroacetic acid is a valuable organic compound primarily utilized as a precursor in chemical synthesis. Its most notable application is its conversion to nitromethane (B149229), a compound widely used as a fuel, a stabilizer for halogenated hydrocarbons, and a versatile C1-synthon in organic chemistry for the construction of more complex molecules. The key transformation is a decarboxylation reaction, where the carboxyl group is eliminated as carbon dioxide (CO₂). This process is typically achieved by heating a salt of this compound. The presence of the electron-withdrawing nitro group facilitates this reaction, making it more facile than the decarboxylation of simple alkanoic acids.
This document provides a detailed protocol for the synthesis of nitromethane via the decarboxylation of nitroacetate (B1208598), formed in situ from sodium chloroacetate (B1199739) and sodium nitrite (B80452).
Reaction Mechanism
The decarboxylation of this compound proceeds readily through its conjugate base, the nitroacetate anion. The electron-withdrawing nitro group stabilizes the negative charge on the adjacent carbon upon the loss of CO₂, thereby lowering the activation energy for the reaction. The process can be summarized in the following steps:
-
Deprotonation: this compound is deprotonated by a base to form the nitroacetate monoanion.
-
Decarboxylation: The nitroacetate anion spontaneously loses a molecule of carbon dioxide to form a resonance-stabilized nitromethide anion.
-
Protonation: The nitromethide anion is subsequently protonated by a proton source (like water) in the reaction medium to yield the final product, nitromethane.
The mechanism is illustrated in the diagram below.
Caption: Reaction mechanism for the decarboxylation of this compound.
Experimental Protocol: Synthesis of Nitromethane
This protocol details the synthesis of nitromethane starting from chloroacetic acid. The process involves the initial formation of sodium nitroacetate, which is then decarboxylated without isolation.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Chloroacetic Acid | 94.50 | 125 g | 1.32 |
| Sodium Hydroxide (40% aq. soln.) | 40.00 | ~90 mL | ~1.32 |
| Sodium Nitrite | 69.00 | 73 g | 1.06 |
| Ice, crushed | 18.02 | 125 g | - |
| Water | 18.02 | 100 mL | - |
| Anhydrous Calcium Chloride | 110.98 | As needed | - |
| Phenolphthalein (B1677637) indicator | - | 2-3 drops | - |
Equipment:
-
1-Liter distilling flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Thermometer
-
Efficient condenser for distillation
-
Receiving flask
-
Separatory funnel
-
Heating mantle
-
Ice bath
Procedure:
-
Preparation of Sodium Chloroacetate:
-
In a 1-liter distilling flask, combine 125 g of chloroacetic acid and 125 g of crushed ice.
-
Begin stirring and place the flask in an ice bath to maintain a low temperature.
-
Slowly add 40% sodium hydroxide solution portion-wise. Add a few drops of phenolphthalein indicator. Continue adding NaOH until the solution is faintly alkaline (a persistent faint pink color is observed).[1]
-
CRITICAL: During neutralization, the temperature of the reaction mixture must be kept below 20°C to prevent the formation of the sodium glycolate (B3277807) byproduct.[1][2]
-
-
Formation of Sodium Nitroacetate:
-
Prepare a solution of 73 g of sodium nitrite in 100 mL of water.
-
Add the sodium nitrite solution to the freshly prepared sodium chloroacetate solution in the distilling flask.[1]
-
-
Decarboxylation and Distillation:
-
Assemble the distilling flask for downward distillation. Connect it to an efficient condenser and use a receiving flask cooled in an ice-water bath. Ensure the thermometer bulb is submerged in the liquid.[1]
-
Slowly heat the reaction mixture using a heating mantle.
-
When the temperature reaches 80-85°C, bubbles of carbon dioxide will become evident.[1][3]
-
CRITICAL: Remove the heating source immediately. The decomposition of sodium nitroacetate is exothermic, and the reaction will proceed spontaneously, causing the temperature to rise to nearly 100°C.[1][2] Applying external heat beyond 85°C can cause vigorous frothing and significant loss of product.[2]
-
During this exothermic phase, a mixture of nitromethane and water will distill over.
-
Once the exothermic reaction subsides and the temperature begins to drop below 90°C, gently resume heating. Continue the distillation until the temperature of the mixture reaches 110°C to ensure all the product has been collected.[1]
-
-
Product Isolation and Purification:
-
Transfer the collected distillate to a separatory funnel. Two distinct layers will form as nitromethane is denser than and only slightly soluble in water.
-
Allow the layers to separate completely (approx. 30 minutes).[1]
-
Carefully drain the lower layer of nitromethane into a clean, dry flask.
-
Dry the collected nitromethane by adding a small amount of anhydrous calcium chloride. Let it stand for several hours, swirling occasionally.
-
Purify the crude nitromethane by simple distillation. Collect the fraction boiling between 100-102°C.[1] The expected yield is approximately 30 grams.[1]
-
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
References
The Versatile Role of Nitroacetic Acid Esters in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nitroacetic acid esters, such as ethyl and methyl nitroacetate (B1208598), are highly valuable and versatile C2-synthons in modern organic synthesis. Their utility stems from the presence of two key functional groups: an active methylene (B1212753) group flanked by a nitro and an ester group, and a nitro group that can be readily transformed into an amine. This unique structure allows this compound esters to serve as precursors for a wide array of complex molecules, including unnatural α-amino acids, γ-oxoacids, and various heterocyclic systems.[1] These application notes provide an overview of their primary uses, detailed experimental protocols for key transformations, and quantitative data to guide researchers in drug development and synthetic chemistry.
Synthesis of α-Amino Acids
One of the most significant applications of this compound esters is their use as a glycine (B1666218) template for the synthesis of both natural and unnatural α-amino acids.[2][3][4] The general strategy involves the introduction of a desired side chain at the α-carbon, followed by the reduction of the nitro group to a primary amine.[1][5]
Synthesis of Cα-Monosubstituted α-Amino Esters
This approach involves a condensation reaction with aldehydes or acetals to form ethyl 2-nitroacrylates, which are then reduced.[1][2]
Experimental Protocol: Synthesis of Ethyl 2-Nitro-3-phenylacrylate
-
To a solution of benzaldehyde (B42025) (1 eq) and ethyl nitroacetate (1.2 eq) in dry THF under an inert atmosphere, add pyridine (B92270) (2 eq).
-
Cool the mixture to 0°C and add titanium tetrachloride (TiCl₄, 1.5 eq) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate (B1210297).
-
The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated to yield crude ethyl 2-nitro-3-phenylacrylate.[1]
Experimental Protocol: Reduction to Racemic α-Amino Ester
-
Dissolve the resulting crude ethyl 2-nitro-3-phenylacrylate in a suitable solvent.
-
The nitro group is reduced, for example, using NaBH₄ to give the α-nitro ester.[1]
-
The α-nitro ester is then further reduced to the α-amino ester using reagents like zinc dust in the presence of hydrochloric acid or by catalytic hydrogenation.[1][2][5]
-
Dissolve the resulting nitro ester in ethanol (B145695). Add zinc dust (5 eq) followed by the slow addition of concentrated HCl at 0°C.
-
Stir the mixture at room temperature overnight.
-
Filter the reaction mixture, neutralize the filtrate with a saturated NaHCO₃ solution, and extract with ethyl acetate.
-
The organic phase is dried and concentrated to yield the target α-amino ester. Purification can be achieved by column chromatography.[1]
Workflow for the Synthesis of α-Amino Esters
Caption: Workflow for the synthesis of α-amino esters from aldehydes.
Synthesis of Cα,α-Disubstituted α-Amino Acids
The preparation of sterically hindered Cα,α-disubstituted α-amino acids can be achieved through the double alkylation of ethyl nitroacetate.[5]
Experimental Protocol: Synthesis of α,α-Dibenzylglycine
-
Treat ethyl nitroacetate with N,N-diisopropylethylamine (DIEA) in the presence of a catalytic amount of a tetraalkylammonium salt.
-
Add an activated alkyl halide, such as benzyl (B1604629) bromide (2 eq), to the reaction mixture. This results in the doubly C-alkylated product.[5]
-
For the reduction of the nitro group, dissolve the resulting nitro ester in a suitable solvent.
-
Add zinc dust (10 eq) portion-wise while maintaining the temperature below 40°C with an ice bath. Stir for 3 hours at room temperature.
-
Filter off the excess zinc and inorganic salts and wash with ethyl acetate. Concentrate the filtrate in vacuo.[1]
-
For saponification, dissolve the resulting amino ester in a 2:1 mixture of ethanol and water. Add potassium hydroxide (B78521) (KOH, 2M solution) and reflux for 4 hours.
-
Cool the solution and acidify to pH ~6 with concentrated HCl to precipitate the amino acid.
-
Collect the solid by filtration and wash with cold water to yield α,α-dibenzylglycine.[1]
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Ethyl nitroacetate | Benzyl bromide (2 eq) | Ethyl 2,2-dibenzyl-2-nitroacetate | Good to excellent | [5] |
| Ethyl 2,2-dibenzyl-2-nitroacetate | Zn, HCl | Ethyl 2-amino-3-phenylpropanoate | - | [1] |
| Ethyl 2-amino-3-phenylpropanoate | KOH | α,α-Dibenzylglycine | - | [1] |
Michael Addition Reactions
This compound esters are excellent nucleophiles in Michael additions to α,β-unsaturated compounds, leading to the formation of a variety of valuable intermediates.[6]
Synthesis of γ-Oxoacids
The Michael addition of ethyl nitroacetate to α,β-unsaturated ketones is a key step in the synthesis of γ-oxoacids.[7]
Experimental Protocol: Michael Addition of Ethyl Nitroacetate to Chalcone (B49325)
-
In a round-bottom flask, dissolve chalcone (1 eq) and ethyl nitroacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of a suitable base, such as triethylamine (B128534) (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
Stir the mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl and brine. The organic layer is then dried and concentrated to afford the Michael adduct.[1]
Workflow for the Synthesis of δ-Keto Esters via Michael Addition
Caption: Workflow for the synthesis of δ-keto esters via Michael addition.
Enantioselective Michael Addition
Organocatalysis can be employed to achieve highly enantioselective Michael additions of this compound esters.
Experimental Protocol: Enantioselective Michael Addition to an α,β-Unsaturated Enone
-
A mixture of the α,β-unsaturated ketone (0.3 mmol), 9-amino-9-deoxyepiquinine (17.6 mg, 0.06 mmol), and benzoic acid (14.6 mg, 0.12 mmol) in 0.9 mL of water is stirred at room temperature for 5 minutes.
-
Ethyl nitroacetate (79.8 mg, 0.6 mmol) is added to the mixture.
-
The reaction mixture is stirred at room temperature for the specified reaction time.[7] The reaction can afford high enantioselectivity.[8]
| Catalyst | Additive | Solvent | Enantiomeric Excess (ee) | Reference |
| 9-amino-9-deoxyepicinchonine | Benzoic acid | Water | High | [8] |
| Chiral primary amine organocatalysts | Benzoic acid | Water | Low to high | [8] |
Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[9][10][11] this compound esters can participate in this reaction to form β-nitro α-hydroxy esters.[12]
Experimental Protocol: Asymmetric Henry Reaction of Methyl Nitroacetate with an α-Keto Ester
-
The reaction is catalyzed by chiral bisoxazoline-copper(II) complexes.[12]
-
A rare-earth metal/alkali metal bimetallic catalyst can also be effective for the anti-selective and enantioselective coupling of nitroalkanes and α-keto esters.[13]
-
The reaction between an α-keto ester and methyl nitroacetate is carried out in the presence of the chiral catalyst at a suitable temperature.
-
The reaction affords optically active β-nitro α-hydroxy esters.
Logical Relationship in the Henry Reaction
Caption: Logical relationship in the Henry reaction.
Synthesis of Heterocycles
This compound esters are valuable precursors for the synthesis of various heterocyclic compounds.[14]
Synthesis of Isoxazolines
A [3+2] cycloaddition reaction between ethyl nitroacetate and an alkene can produce isoxazolines.
Experimental Protocol: Synthesis of an Isoxazoline (B3343090) from Styrene (B11656)
-
In a flask, add ethyl nitroacetate (1 eq), styrene (1.2 eq), and a catalytic amount of DBU (0.1 eq) and copper(II) acetate (0.05 eq) in ethanol.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically 1-2 hours), filter the mixture to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the isoxazoline product.[1] A 72% yield has been reported for the reaction between two equivalents of ethyl nitroacetate and styrene.[2]
Reduction of the Nitro Group
A key transformation of the products derived from this compound esters is the reduction of the nitro group to an amine.[15] Various methods are available, and the choice of reagent depends on the presence of other functional groups in the molecule.[16][17]
Common Reducing Agents and Conditions:
| Reagent | Conditions | Selectivity Notes | Reference(s) |
| H₂/Pd/C | H₂ gas, Ethanol, Methanol | Generally efficient but can lead to over-reduction and dehalogenation. | [16][17] |
| H₂/Raney Ni | H₂ gas | Often preferred over Pd/C to prevent dehalogenation. | [5][17] |
| Zn/HCl or Zn/AcOH | Acidic conditions | Mild and selective for nitro groups over many other reducible groups. | [1][2][5][17] |
| Fe/HCl or Fe/NH₄Cl | Acidic conditions | Classic, robust, and often used in industrial processes. | [16] |
| SnCl₂·2H₂O | EtOH/EtOAc | Mild and highly selective for nitro groups over carbonyls and nitriles. | [16] |
| Sodium Sulfide (Na₂S) | Can be effective and often spares alkenes; generally does not reduce aliphatic nitro groups. | [17] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2570297A - Amino acid synthesis - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sctunisie.org [sctunisie.org]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. Henry Reaction [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. scispace.com [scispace.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. The Utility of this compound and its Derivatives in the Synthe...: Ingenta Connect [ingentaconnect.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Asymmetric Synthesis Using Nitroacetic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral molecules utilizing nitroacetic acid derivatives. The methodologies outlined herein are central to the construction of enantiomerically enriched compounds, which are crucial intermediates in pharmaceutical and agrochemical research and development. The protocols focus on key carbon-carbon bond-forming reactions, including the Michael addition, Henry (nitroaldol) reaction, and the aza-Henry (nitro-Mannich) reaction, employing various chiral catalysts to achieve high levels of stereocontrol.
Introduction
This compound and its ester derivatives are versatile building blocks in organic synthesis. The presence of the electron-withdrawing nitro group significantly acidifies the α-proton, facilitating the formation of a nitronate intermediate under basic conditions. This nucleophilic species can then participate in a variety of stereoselective addition reactions to electrophilic partners. The resulting products, containing both a nitro and a carboxylate functionality, are readily transformable into other valuable functional groups, such as amino acids, amino alcohols, and ketones. This versatility makes asymmetric reactions of this compound derivatives a powerful strategy for the synthesis of complex chiral molecules.
Key Asymmetric Transformations
Asymmetric Michael Addition
The conjugate addition of this compound derivatives to α,β-unsaturated carbonyl compounds is a highly effective method for the synthesis of chiral γ-nitro esters. These products are valuable precursors to γ-amino acids and other important chiral synthons. Organocatalysis, particularly with bifunctional catalysts such as chiral thioureas and Cinchona alkaloids, has emerged as a powerful tool for achieving high enantioselectivity in these reactions.
A primary-secondary diamine catalyst has been shown to be an efficient organocatalyst for the asymmetric addition of nitroalkanes to enones, providing the Michael adducts with excellent yields and enantioselectivities.[1] Similarly, a tert-leucine-derived chiral diamine effectively catalyzes the asymmetric Michael addition of nitromethane (B149229) to various cyclic and acyclic enones.[2][3]
Quantitative Data for Asymmetric Michael Addition of Nitromethane to Enones:
| Entry | Enone Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexenone | 10 | 48 | 92 | 98 |
| 2 | Cyclopentenone | 10 | 36 | 85 | 99 |
| 3 | 4-Phenyl-3-buten-2-one | 10 | 72 | 88 | 95 |
| 4 | 3-Nonen-2-one | 10 | 72 | 82 | 97 |
Data sourced from supplementary information of relevant studies.[1][3]
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, or nitroaldol reaction, involves the addition of a nitroalkane to a carbonyl compound. The asymmetric variant provides access to chiral β-nitro alcohols, which are precursors to valuable 1,2-amino alcohols. Both organocatalysts and chiral metal complexes have been successfully employed to catalyze this transformation with high stereoselectivity.
Cinchona alkaloids, particularly those with a C6'-hydroxyl group, have proven to be excellent organocatalysts for the enantioselective Henry reaction of α-ketoesters.[4][5][6] This reaction is operationally simple and provides high enantioselectivities for a broad range of substrates.[4][5][6] Additionally, chiral copper(II)-bis(oxazoline) complexes are highly effective catalysts for the enantioselective Henry reaction of aldehydes with nitroalkanes.[7][8][9]
Quantitative Data for Asymmetric Henry Reaction of Nitroalkanes with Carbonyls:
| Entry | Carbonyl Substrate | Nitroalkane | Catalyst | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane | Cu(II)-bis(oxazoline) | 85 | 94 |
| 2 | Cyclohexanecarboxaldehyde | Nitromethane | Cu(II)-bis(oxazoline) | 81 | 92 |
| 3 | Ethyl benzoylformate | Nitromethane | C6'-OH Cinchona Alkaloid | 95 | 96 |
| 4 | Ethyl pyruvate | Nitromethane | C6'-OH Cinchona Alkaloid | 88 | 91 |
Data sourced from cited literature.[5][6][7][8][9]
Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction, the addition of a nitroalkane to an imine, is a powerful method for the synthesis of β-nitroamines, which are precursors to 1,2-diamines. The development of catalytic and stereoselective versions of this reaction has been a significant area of research.[10][11]
Chiral bifunctional thiourea (B124793) organocatalysts have been successfully used to promote the addition of nitroalkanes to N-protected imines, affording β-nitroamines in good yields and enantioselectivities.[10] The reaction can also be catalyzed by chiral Brønsted acids.[10] The use of N-sulfinylimines as chiral auxiliaries can also lead to high diastereoselectivity in the aza-Henry reaction.[12]
Quantitative Data for Asymmetric Aza-Henry Reaction:
| Entry | Imine Substrate | Nitroalkane | Catalyst/Auxiliary | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | N-Boc-benzaldimine | Nitroethane | Chiral Thiourea | 85 | >20:1 | 94 (syn) |
| 2 | N-PMP-α-iminoester | Nitromethane | Cu(II)-BOX | 90 | - | 99 |
| 3 | N-p-tolylsulfinylbenzaldimine | Nitroethane | N-sulfinylimine | 78 | 95:5 | - |
Data sourced from cited literature and reviews.[10][11][12][13][14]
Experimental Protocols
General Protocol for Asymmetric Michael Addition of Nitromethane to an Enone Catalyzed by a Chiral Diamine
This protocol is a representative example for the synthesis of a chiral γ-nitro ketone.
Materials:
-
Chiral diamine catalyst (e.g., tert-leucine-derived) (0.1 equiv)
-
Benzoic acid (0.1 equiv)
-
Enone (1.0 equiv)
-
Nitromethane (4.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the chiral diamine catalyst (0.1 equiv) and benzoic acid (0.1 equiv).
-
Dissolve the catalyst and co-catalyst in anhydrous dichloromethane.
-
Add the enone (1.0 equiv) to the solution.
-
Finally, add nitromethane (4.0 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitro ketone.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[3]
General Protocol for Asymmetric Henry Reaction of an Aldehyde with Nitromethane Catalyzed by a Cu(II)-Bis(oxazoline) Complex
This protocol provides a general method for the synthesis of chiral β-nitro alcohols.
Materials:
-
Cu(OAc)₂·H₂O (5 mol%)
-
Chiral bis(oxazoline) ligand (5.5 mol%)
-
Ethanol, anhydrous
-
Aldehyde (1.0 mmol)
-
Nitromethane (10.0 mmol)
Procedure:
-
In a dry vial, dissolve Cu(OAc)₂·H₂O (5 mol%) and the chiral bis(oxazoline) ligand (5.5 mol%) in anhydrous ethanol.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex.
-
To the resulting solution, add the aldehyde (1.0 mmol).
-
Add nitromethane (10.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the β-nitro alcohol product.
-
Determine the enantiomeric excess by chiral HPLC analysis.[8]
Visualizations
References
- 1. Organocatalyzed enantioselective Michael additions of nitroalkanes to enones by using primary–secondary diamine catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids [organic-chemistry.org]
- 5. Enantioselective nitroaldol reaction of alpha-ketoesters catalyzed by cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 8. people.bu.edu [people.bu.edu]
- 9. A new copper acetate-bis(oxazoline)-catalyzed, enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]
- 11. Nitro-Mannich reaction - Wikipedia [en.wikipedia.org]
- 12. daneshyari.com [daneshyari.com]
- 13. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]
- 14. The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Nitroacetic Acid in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Nitroacetic acid and its esters have emerged as versatile and powerful building blocks in the intricate art of natural product total synthesis. The inherent reactivity of the α-carbon, activated by both the nitro and carboxyl functionalities, allows for a diverse range of carbon-carbon bond-forming reactions. This, coupled with the facile transformation of the nitro group into other valuable functional groups, most notably amines, positions this compound derivatives as key strategic intermediates in the assembly of complex molecular architectures.
These application notes provide a detailed overview of the utility of this compound in the total synthesis of bioactive natural products. We will explore key transformations, provide detailed experimental protocols for pivotal reactions, and present quantitative data to guide synthetic strategy and optimization.
Key Applications of this compound Derivatives in Natural Product Synthesis
The primary applications of this compound and its esters in total synthesis revolve around two key transformations:
-
The Henry (Nitroaldol) Reaction: This base-catalyzed condensation between a nitroalkane and a carbonyl compound is a cornerstone of C-C bond formation. Esters of this compound serve as valuable nucleophiles in this reaction, leading to the formation of β-hydroxy-α-nitro esters. These adducts are rich in functionality and can be further elaborated to introduce stereocenters and build molecular complexity. The reaction can be performed with high levels of stereocontrol, making it particularly attractive for asymmetric synthesis.
-
Decarboxylative Transformations: The carboxylic acid moiety of this compound can be readily removed via decarboxylation, often under mild conditions. This process can be coupled with other reactions, such as Michael additions or condensations, to generate nitromethane (B149229) enolate equivalents in situ. This strategy provides a powerful method for the introduction of a nitromethyl group, a precursor to a primary amine.
These fundamental reactions have been instrumental in the successful total syntheses of a variety of natural products, including alkaloids, fatty acids, and complex polyketides.
Application Example 1: Total Synthesis of Nitro-Fatty Acids
Nitro-fatty acids are signaling molecules with potent anti-inflammatory and cytoprotective activities. Their synthesis often relies on the Henry reaction to introduce the nitro group at a specific position along the fatty acid chain.
Experimental Workflow: Synthesis of Nitro-Fatty Acids
The synthesis of nitro-fatty acids can be conceptualized as a three-stage process: preparation of the nitroalkane and aldehyde coupling partners, the stereoselective Henry reaction, and subsequent functional group manipulations.
Application Notes and Protocols: Nitroacetic Acid in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Nitroacetic acid and its esters are versatile C2 synthons that have found significant utility in multicomponent reactions (MCRs), enabling the rapid construction of complex molecular architectures from simple starting materials. Their activated methylene (B1212753) group, flanked by both a nitro and a carboxyl group, allows for a diverse range of transformations, leading to the stereocontrolled synthesis of valuable building blocks such as β-nitroamines and γ-nitrocarbonyl compounds, which are precursors to α,β-diamino acids and other molecules of pharmaceutical interest.
This document provides detailed application notes and experimental protocols for key multicomponent reactions involving this compound derivatives, including the aza-Henry (nitro-Mannich) reaction and the Michael addition. Additionally, the Petasis borono-Mannich reaction is presented as a complementary method for the synthesis of α-amino acids.
Aza-Henry (Nitro-Mannich) Reaction: Synthesis of β-Nitroamines and α,β-Diamino Acid Precursors
The aza-Henry reaction is a powerful carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an imine. In the context of multicomponent reactions, an aldehyde, an amine, and a nitroalkane are combined in a one-pot synthesis to generate β-nitroamines. When α-nitroesters are used, this reaction provides a direct route to α,β-diamino acid precursors. The reaction can be catalyzed by various catalysts, including organocatalysts, to achieve high diastereo- and enantioselectivity.
Logical Workflow for a Catalytic Asymmetric Aza-Henry Reaction
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Nitroacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern chemical and pharmaceutical research, enabling the efficient assembly of complex molecules such as peptides, oligonucleotides, and small molecule libraries. The use of nitro-containing compounds in this context offers unique functionalities and reaction pathways. This document provides detailed application notes and experimental protocols focusing on the utilization of nitroacetic acid derivatives in solid-phase synthesis, particularly the use of β-nitro-α-amino acids as precursors for α,β-dehydro-α-amino acid residues in peptides.
Application 1: Synthesis of Peptides Containing α,β-Dehydro-α-amino Acid Residues
β-Nitro-α-amino acids, which can be formally considered derivatives of this compound, serve as stable precursors for the introduction of α,β-dehydro-α-amino acid residues into peptides.[1] These unsaturated amino acids are of significant interest due to their presence in various biologically active natural products.[1] The solid-phase approach allows for the incorporation of these precursors into a growing peptide chain, followed by an elimination reaction to generate the desired dehydro residue.
The general workflow for this application involves the synthesis of N-protected β-nitro-α-amino acids, their incorporation into a peptide sequence on a solid support using standard peptide synthesis protocols, and a final step of nitrous acid elimination to form the double bond.
Caption: Workflow for the solid-phase synthesis of peptides containing α,β-dehydro-α-amino acid residues.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Tripeptide Containing a Dehydrovaline Residue
This protocol details the synthesis of a model tripeptide containing a dehydrovaline residue, derived from a β-nitrovaline precursor, on a Merrifield resin.[1]
Materials:
-
Merrifield resin (polystyrene cross-linked with divinylbenzene)
-
N-t-Boc-L-Alanine
-
N-t-Boc-β-nitrovaline
-
N-t-Boc-L-Phenylalanine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
Couple N-t-Boc-L-Alanine to the resin using standard DCC/HOBt activation in DMF.
-
Wash the resin with DMF, DCM, and MeOH and dry under vacuum.
-
-
N-terminal Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM and DMF.
-
Neutralize the resulting amine salt with a 10% solution of DIEA in DMF.
-
Wash the resin with DMF and DCM.
-
-
Coupling of N-t-Boc-β-nitrovaline:
-
Dissolve N-t-Boc-β-nitrovaline, DCC, and HOBt in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF, DCM, and MeOH.
-
-
Chain Elongation:
-
Repeat the deprotection step as described in step 2.
-
Couple N-t-Boc-L-Phenylalanine using the same procedure as in step 3.
-
Wash the resin thoroughly.
-
-
Cleavage and Elimination:
-
Treat the resin with a cleavage cocktail of TFA/DCM (1:1) for 1 hour.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure. The elimination of nitrous acid may occur during this step.
-
If elimination is incomplete, the crude peptide can be treated with a mild base to facilitate the formation of the dehydrovaline residue.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data
While the direct source material does not provide extensive quantitative data in tabular form, the following table conceptualizes how such data would be presented for a series of synthesized dehydro-peptides.
| Peptide Sequence | Precursor Amino Acid | Coupling Efficiency (%) | Cleavage Yield (%) | Final Purity (%) |
| Phe-ΔVal-Ala | N-t-Boc-β-nitrovaline | >99 | 85 | 96 |
| Tyr-ΔAla-Gly | N-t-Boc-β-nitroalanine | 98 | 82 | 94 |
| Leu-ΔPhe-Ser | N-t-Boc-β-nitrophenylalanine | >99 | 88 | 95 |
Note: The data in this table is illustrative and based on typical yields for solid-phase peptide synthesis.
Application 2: this compound as a Potential Photolabile Linker (Conceptual)
While not extensively documented, this compound derivatives, particularly those incorporating an o-nitrobenzyl moiety, could theoretically be employed as photolabile linkers in solid-phase synthesis.[2][3][4] Photolabile linkers are advantageous as they allow for the cleavage of the synthesized molecule from the solid support under mild, neutral conditions using UV light, which is compatible with sensitive functional groups.[4][5]
The core principle involves anchoring the initial building block to the resin via an ester or amide bond to the nitro-substituted linker. Upon completion of the synthesis, irradiation with UV light would induce a photochemical rearrangement of the o-nitrobenzyl group, leading to the release of the target molecule.
Caption: Conceptual workflow for using a nitro-containing photolabile linker in solid-phase synthesis.
Hypothetical Protocol: Attachment and Photolytic Cleavage Using a Nitro-containing Linker
Materials:
-
Merrifield Resin
-
4-(Bromomethyl)-3-nitrobenzoic acid (as a precursor to the photolabile linker)
-
First building block (e.g., an N-protected amino acid)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
UV photoreactor (e.g., emitting at 365 nm)
Procedure:
-
Linker Attachment:
-
Swell Merrifield resin in DMF.
-
React the resin with 4-(bromomethyl)-3-nitrobenzoic acid in the presence of a base such as DIEA to form the resin-bound linker.
-
Wash the resin thoroughly with DMF and DCM.
-
-
First Building Block Attachment:
-
Couple the first building block to the carboxylic acid of the linker using standard coupling reagents (e.g., DCC/HOBt).
-
Wash the resin to remove excess reagents.
-
-
Solid-Phase Synthesis:
-
Proceed with the desired synthetic steps to elongate the molecule on the solid support.
-
-
Photolytic Cleavage:
-
Suspend the resin-bound product in a suitable solvent (e.g., DCM or THF).
-
Irradiate the suspension with UV light at an appropriate wavelength (e.g., 365 nm) for a specified duration.
-
Monitor the cleavage progress by analyzing small aliquots of the solution (e.g., by TLC or LC-MS).
-
Once cleavage is complete, filter the resin and collect the filtrate containing the cleaved product.
-
-
Purification:
-
Concentrate the filtrate and purify the product using standard chromatographic techniques.
-
Concluding Remarks
The use of this compound derivatives in solid-phase synthesis, particularly in the form of β-nitro-α-amino acids, provides a valuable method for introducing α,β-dehydro-α-amino acid residues into peptides. This approach expands the chemical space accessible to peptide chemists and drug developers. While the direct application of this compound as a linker is less common, the principles of linker chemistry suggest its potential use in developing novel, functional linkers, such as photolabile constructs. Further research in this area could lead to new and innovative strategies in solid-phase organic synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Chemistry Applications of Nitroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the applications of nitroacetic acid and its derivatives in continuous flow chemistry. While direct applications of this compound in flow are not extensively documented, its role as a key precursor to nitromethane (B149229) and the use of its ester derivatives are of significant interest. The following sections detail protocols for the in-situ generation of nitromethane via decarboxylation of this compound, its subsequent use in Henry (nitroaldol) reactions, and the application of ethyl nitroacetate (B1208598) in Michael additions, all adapted for continuous flow processing.
In-Situ Generation of Nitromethane from this compound via Continuous Flow Decarboxylation
This compound serves as a valuable precursor to nitromethane through thermal decarboxylation.[1] Performing this reaction in a continuous flow setup offers enhanced safety and control over the generation of nitromethane, which can be immediately used in a subsequent reaction stream. This approach avoids the storage of potentially hazardous nitromethane.[2]
Logical Workflow for In-Situ Generation and Subsequent Reaction
Caption: Workflow for in-situ nitromethane generation and use.
Experimental Protocol: Proposed Continuous Flow Decarboxylation of this compound
This protocol describes a proposed method for the continuous flow decarboxylation of a salt of this compound to generate a stream of nitromethane.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Syringe pumps
-
PFA or stainless steel tubing for reactor coil
-
Heating unit (e.g., oil bath or column heater)
-
Back pressure regulator
Procedure:
-
Preparation of Sodium Nitroacetate Solution: Prepare an aqueous solution of sodium nitroacetate by reacting this compound with an equimolar amount of sodium hydroxide in deionized water at a concentration of 1 M.
-
Flow Reactor Setup:
-
A syringe pump is used to introduce the sodium nitroacetate solution into a heated reactor coil.
-
The reactor coil (e.g., 10 mL volume, 1/16 inch OD PFA tubing) is submerged in a heating bath maintained at 80-90 °C.
-
A back pressure regulator (e.g., 50 psi) is placed at the outlet of the system to ensure a stable flow and prevent outgassing.
-
-
Reaction Execution:
-
The sodium nitroacetate solution is pumped through the heated reactor at a defined flow rate to achieve the desired residence time for complete decarboxylation.
-
The exiting stream, containing nitromethane and an aqueous solution of sodium bicarbonate, can be directed to a liquid-liquid separator or used directly in a subsequent reaction where water is tolerated.
-
Quantitative Data: Proposed Decarboxylation Parameters
| Parameter | Value |
| Reactant Concentration | 1 M Sodium Nitroacetate (aq) |
| Reactor Volume | 10 mL |
| Temperature | 80 - 90 °C |
| Flow Rate | 0.5 - 2.0 mL/min |
| Residence Time | 5 - 20 min |
| Back Pressure | 50 psi |
| Expected Output | Aqueous stream of nitromethane |
Continuous Flow Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[3] In flow chemistry, the reaction between nitromethane and an aldehyde (e.g., formaldehyde) to produce a β-nitroalcohol can be performed with enhanced safety and control over reaction parameters.[4]
Experimental Protocol: Continuous Flow Synthesis of 2-Nitroethanol (B1329411)
This protocol is adapted from a described method for the synthesis of 2-nitroethanol from nitromethane and formaldehyde (B43269) in a continuous flow system.[3]
Materials:
-
Nitromethane
-
Paraformaldehyde
-
Potassium hydroxide (KOH)
-
Sulfuric acid (for quenching)
-
Two syringe pumps
-
T-mixer
-
PFA reactor coil
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Feed 1: A solution of paraformaldehyde (40 wt.%) and KOH (3 wt.%) in methanol (57 wt.%). This solution should be clear and homogeneous.
-
Feed 2: Pure nitromethane.
-
-
Flow Reactor Setup:
-
Two syringe pumps are used to deliver Feed 1 and Feed 2.
-
The outputs of the pumps are connected to a T-mixer for efficient mixing.
-
The mixed stream is then directed into a PFA reactor coil of a defined volume. The reactor can be temperature-controlled if necessary.
-
A back pressure regulator is installed downstream of the reactor.
-
-
Reaction Execution:
-
The flow rates of the two feeds are set to achieve the desired molar ratio of nitromethane to formaldehyde (N/F ratio) and the desired residence time.
-
The reaction is typically fast and can be performed at ambient temperature.[5]
-
The output from the reactor is quenched by introducing a stream of sulfuric acid before collection.
-
Quantitative Data: Henry Reaction of Nitromethane and Formaldehyde
| Parameter | Value Range | Reference |
| Formaldehyde Feed (Feed 1) | 40 wt.% paraformaldehyde, 3 wt.% KOH in Methanol | [3] |
| Nitromethane Feed (Feed 2) | Pure nitromethane | [3] |
| N/F Molar Ratio | 10:1 to 100:1 | [3] |
| Temperature | 20 - 40 °C | [5] |
| Residence Time | 25 s - 5 min | [3] |
| Yield of 2-Nitroethanol | Up to 93% selectivity | [3] |
Continuous Flow Michael Addition of Ethyl Nitroacetate
Ethyl nitroacetate, an ester derivative of this compound, is a versatile reagent in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of valuable γ-nitro ketones and δ-keto esters.[6] Translating this reaction to a continuous flow process can offer improved control and efficiency.
Signaling Pathway for Organocatalyzed Michael Addition
Caption: Catalytic cycle for the Michael addition of ethyl nitroacetate.
Experimental Protocol: Proposed Continuous Flow Michael Addition
This protocol is a proposed adaptation for continuous flow based on a known batch procedure for the organocatalyzed Michael addition of ethyl nitroacetate to enones.[6]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Ethyl nitroacetate
-
Chiral primary amine organocatalyst (e.g., 9-amino-9-deoxyepiquinine)
-
Benzoic acid (co-catalyst)
-
Solvent (e.g., water or an organic solvent like toluene)
-
Two syringe pumps
-
T-mixer
-
Reactor coil (PFA or stainless steel)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Feed 1: A solution of the α,β-unsaturated ketone, organocatalyst, and benzoic acid in the chosen solvent.
-
Feed 2: A solution of ethyl nitroacetate in the same solvent.
-
-
Flow Reactor Setup:
-
Set up a two-pump system feeding into a T-mixer.
-
Connect the T-mixer to a reactor coil of appropriate volume to achieve the desired residence time. The reactor can be placed in a temperature-controlled environment.
-
Install a back pressure regulator at the outlet of the system.
-
-
Reaction Execution:
-
Pump the two feeds at equal flow rates into the T-mixer and through the reactor coil.
-
The reaction is monitored by collecting samples at the outlet and analyzing by a suitable method (e.g., TLC, HPLC).
-
The product is collected, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
-
Quantitative Data: Michael Addition of Ethyl Nitroacetate to Enones (Adapted from Batch)
| Parameter | Proposed Flow Value | Batch Reference |
| Substrate Concentration | 0.1 - 0.5 M | [6] |
| Catalyst Loading | 10 - 20 mol% | [6] |
| Temperature | Room Temperature to 50 °C | [6] |
| Residence Time | 10 - 60 min (estimated) | [6] |
| Solvent | Water, Toluene, or Dichloromethane | [6] |
| Expected Yield | High (based on batch results) | [6] |
Disclaimer: The continuous flow protocols for the decarboxylation of this compound and the Michael addition of ethyl nitroacetate are proposed methodologies based on established chemical principles and related batch procedures. Researchers should perform appropriate safety assessments and optimization studies before implementation.
References
- 1. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nitroacetic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroacetic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.
Low Overall Yield
Q1: My reaction using this compound is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in reactions involving this compound can stem from several factors, including the inherent instability of the reagent, suboptimal reaction conditions, and the occurrence of side reactions. A systematic approach to troubleshooting is crucial for improving your outcomes.
Possible Causes & Solutions:
-
Decomposition of this compound: this compound is prone to decarboxylation, especially in aqueous solutions or under basic conditions, to form nitromethane.[1][2][3][4][5] This can significantly reduce the amount of starting material available for your desired reaction.
-
Solution: Whenever possible, use anhydrous solvents and reagents. If the reaction must be run in an aqueous medium, carefully control the pH and temperature. Consider using an ester of this compound (e.g., ethyl nitroacetate), which is generally more stable.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role. Higher temperatures can accelerate the reaction but may also promote decomposition and side reactions.[6][7]
-
Solution: Optimize the reaction temperature. It is often beneficial to start at a lower temperature (e.g., 0 °C or below) and slowly warm the reaction mixture to room temperature while monitoring its progress.[8]
-
-
Inappropriate pH or Catalyst: The choice and amount of base or acid catalyst are critical. Strong bases can accelerate the desired reaction but also promote side reactions like decarboxylation and elimination.[6][9]
-
Solution: Screen different catalysts and their concentrations. For base-catalyzed reactions like the Henry reaction, milder organic bases (e.g., triethylamine, DBU) or Lewis acid catalysts (e.g., copper(II) acetate (B1210297) with a suitable ligand) can offer better control and higher yields.[6][10] Careful control of pH is essential, as both highly acidic and highly basic conditions can be detrimental.[11]
-
-
Poor Quality of Starting Materials: Impurities in this compound, the aldehyde/ketone, or the solvent can inhibit the reaction or lead to unwanted byproducts.[6]
-
Solution: Ensure the purity of all reagents and solvents. Use freshly distilled solvents and purify starting materials if necessary.
-
Formation of Side Products
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
The formation of side products is a common reason for low yields in this compound reactions. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Products & Mitigation Strategies:
-
Decarboxylation Product (Nitromethane): As mentioned, this compound readily loses CO2.[1][2][3][4][5]
-
Mitigation: Use anhydrous conditions, control the pH, and consider using an ester of this compound.
-
-
Dehydrated Product (Nitroalkene): In nitroaldol (Henry) reactions, the initial β-nitro alcohol product can easily eliminate water to form a conjugated nitroalkene, especially at elevated temperatures or under acidic/basic workup conditions.[7][12]
-
Mitigation: Run the reaction at lower temperatures to stabilize the β-nitro alcohol intermediate.[7] Employ a mild workup procedure, avoiding strong acids or bases.
-
-
Aldehyde Self-Condensation (Aldol Reaction): If using an aldehyde as a substrate under basic conditions, it can undergo self-condensation.[12]
-
Mitigation: Optimize the reaction conditions to favor the Henry reaction over the aldol (B89426) condensation. This may involve using a milder base or a Lewis acid catalyst. Adding the aldehyde slowly to the reaction mixture can also help.
-
Purification Challenges
Q3: I am having difficulty purifying my final product. What are the recommended purification methods?
Purification of products from this compound reactions can be challenging due to the potential for product instability and the presence of polar byproducts.
Purification Strategies:
-
Recrystallization: This is often the preferred method for solid products.[13]
-
Troubleshooting: If you are struggling to find a suitable solvent system, try a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Slow cooling can help in obtaining purer crystals.
-
-
Column Chromatography: This is a versatile method for purifying both solid and oily products.
-
Troubleshooting: Be aware that silica (B1680970) gel is acidic and can cause the degradation of sensitive products, such as β-nitro alcohols (leading to dehydration).[13] To mitigate this, you can:
-
Use a less acidic stationary phase like alumina.
-
Neutralize the silica gel by adding a small amount of a non-polar amine (e.g., triethylamine) to the eluent.[13]
-
Consider reverse-phase chromatography if your compound is sufficiently non-polar.
-
-
-
Liquid-Liquid Extraction: A carefully planned extraction during the workup can remove many impurities. For example, washing the organic layer with a mild acidic solution (e.g., dilute HCl) can remove basic catalysts, while a wash with a mild basic solution (e.g., saturated sodium bicarbonate) can remove acidic impurities.
Data Presentation
The following tables summarize how different reaction parameters can affect the yield in typical reactions involving this compound derivatives.
Table 1: Effect of Catalyst on the Henry Reaction Yield
| Catalyst System | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DBU / Copper(II) acetate | Styrene | Ethanol | Room Temp | 1-2 | High (not specified) | [10] |
| Chiral bis(β-amino alcohol) ligand / Cu(OAc)₂·H₂O | 4-Nitrobenzaldehyde | Ethanol | Room Temp | 24-48 | High (not specified) | [6] |
| TiCl₄ / Pyridine | Benzaldehyde | THF | 0 to Room Temp | 12 | Not specified | [10] |
| Triethylamine (Et₃N) | Chalcone | Ethanol | Room Temp | 6-12 | Not specified | [10] |
Table 2: Influence of pH on Reaction Outcomes
| Reactant | pH | Outcome | Reference |
| This compound in NaOH solution | 5.43 (initial) | Rapid decarboxylation leading to a pH jump | [1] |
| 3-pyridinemethanol | 1 to 4 | Decreasing yield of nicotinic acid with increasing pH | [11] |
| This compound in NaOH solution | >4 | Reaction almost did not occur for certain oxidations | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Henry (Nitroaldol) Reaction using Ethyl Nitroacetate (B1208598)
This protocol describes a general method for the condensation of an aldehyde with ethyl nitroacetate.
Materials:
-
Aldehyde (1.0 eq.)
-
Ethyl nitroacetate (1.1 - 1.2 eq.)
-
Anhydrous solvent (e.g., THF, Ethanol)
-
Base catalyst (e.g., triethylamine, DBU) or Lewis acid system (e.g., TiCl₄/pyridine)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq.) and ethyl nitroacetate (1.2 eq.) in the chosen anhydrous solvent.
-
Cool the mixture to the desired starting temperature (e.g., 0 °C).
-
Add the catalyst dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 6-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of Methyl Nitroacetate from the Dipotassium (B57713) Salt of this compound
This protocol is adapted from a literature procedure for the esterification of the salt of this compound.
Materials:
-
Dipotassium salt of this compound (0.39 mol)
-
Methanol (B129727) (11.6 mol)
-
Concentrated sulfuric acid (1.16 mol)
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, charge the finely powdered dipotassium salt of this compound (0.39 mol) and methanol (11.6 mol).
-
Cool the reaction mixture to -15 °C.
-
With vigorous stirring, add concentrated sulfuric acid (1.16 mol) dropwise over approximately 1 hour, maintaining the temperature at -15 °C.
-
Allow the reaction mixture to warm to room temperature over a 4-hour period and continue stirring for another 4 hours.
-
Remove the precipitate by suction filtration.
-
Concentrate the filtrate on a rotary evaporator at 30–40 °C.
-
Dissolve the residual oil in a suitable organic solvent (e.g., benzene), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purify the final product by distillation under reduced pressure to yield methyl nitroacetate.[14]
Visualizations
The following diagrams illustrate key concepts in troubleshooting this compound reactions.
Caption: A logical workflow for troubleshooting low yields in this compound reactions.
Caption: Desired reaction pathway and common side reactions of this compound.
References
- 1. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Henry Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Nitroacetic Acid Condensation
Welcome to the Technical Support Center for nitroacetic acid condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the condensation of this compound with an aldehyde?
The reaction is a variant of the Henry or Knoevenagel condensation. It proceeds in two main stages:
-
Decarboxylation: this compound, particularly when heated or in the presence of a base, readily loses carbon dioxide (CO2) to form nitromethane (B149229) in situ.[1][2][3]
-
Nitroaldol Condensation (Henry Reaction): The newly formed nitromethane, which has an acidic α-hydrogen, is deprotonated by a base to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-nitro alkoxide is protonated to give a β-nitro alcohol intermediate.[4][5]
-
Dehydration: Often, this β-nitro alcohol intermediate is unstable and readily eliminates a molecule of water, especially under basic or heated conditions, to yield the final α,β-unsaturated nitro compound (a nitroalkene).[5][6]
Q2: My reaction yield is very low. What are the most common causes?
Low yields are typically due to competing side reactions. The most significant issues include:
-
Premature Decarboxylation: If the this compound decarboxylates before the aldehyde is available for reaction, the resulting nitromethane can be volatile and lost from the reaction mixture.
-
Reversibility (Retro-Henry Reaction): The initial carbon-carbon bond formation is reversible and the intermediate may revert to starting materials.[4]
-
Aldehyde Self-Condensation: Using a strong base can cause the aldehyde to react with itself (Aldol or Cannizzaro reactions), consuming the starting material.[4][7]
-
Polymerization: The final nitroalkene product can polymerize, especially in the presence of excess base or upon heating.[8]
Q3: How do I choose the right catalyst for my condensation reaction?
The choice of catalyst is critical for minimizing side reactions.[9]
-
Strong Bases (e.g., NaOH, KOH): These should be used with caution. While effective at deprotonating the nitroalkane, they strongly promote aldehyde self-condensation and product polymerization. They are typically used in catalytic amounts at low temperatures.[10]
-
Weak Amine Bases (e.g., Piperidine (B6355638), Pyrrolidine, Methylamine): These are often preferred as they are less likely to induce self-condensation of the aldehyde.[11][12]
-
Ammonium (B1175870) Salts (e.g., Ammonium Acetate): Used in a solvent like glacial acetic acid, this system is a very effective and generally applicable method that often gives good yields for a wide range of substrates.[8][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion of starting materials. | 1. Inactive catalyst.2. Insufficiently acidic α-hydrogen on the nitro compound.3. Reaction temperature is too low.4. Steric hindrance from bulky substrates. | 1. Use a fresh or different catalyst (e.g., switch from a strong base to an amine/acid system).2. Confirm the pKa of your nitro compound; a stronger base may be required, but add it carefully.3. Gradually increase the reaction temperature while monitoring for side product formation.4. Increase reaction time or consider a more active catalytic system. |
| The primary product is nitromethane. | The decarboxylation of this compound is occurring, but the subsequent condensation is not.[13][14] | Ensure the aldehyde is present in the reaction mixture as decarboxylation is initiated. A one-pot method where all reagents are mixed at a lower temperature before heating is often effective. |
| Formation of a sticky, insoluble polymer. | The nitroalkene product is polymerizing.[8] This is often caused by prolonged exposure to basic conditions or high heat. | 1. Neutralize the base catalyst with a mild acid immediately after the reaction is complete.2. Avoid excessive heating during the reaction and workup.3. If possible, perform the reaction at a lower temperature for a longer duration. |
| Significant amount of aldehyde self-condensation product observed. | The base catalyst is too strong, favoring the Aldol or Cannizzaro side reactions.[4][7] | 1. Switch to a milder base, such as piperidine or ammonium acetate (B1210297).2. Use only a catalytic amount of the base.3. Add the base slowly to the mixture of the aldehyde and this compound to maintain a low instantaneous concentration. |
| The β-nitro alcohol intermediate is isolated instead of the desired nitroalkene. | The reaction conditions are not sufficient to promote the dehydration step.[6] | 1. Increase the reaction temperature or prolong the reaction time.2. After the condensation, perform an acidic workup, as acid can facilitate the elimination of water.[15]3. Use a system designed to favor elimination, such as ammonium acetate in refluxing acetic acid.[8] |
Data Presentation
Comparison of Catalytic Systems for β-Nitrostyrene Synthesis
The following data, adapted from Gairaud and Lappin (1953), compares the percentage yield of various substituted β-nitrostyrenes from the condensation of the corresponding benzaldehyde (B42025) and nitromethane using two different catalytic methods. This illustrates how catalyst choice significantly impacts reaction outcome.[8]
| Benzaldehyde Substituents | Catalyst System | Yield (%) |
| Unsubstituted | Method A: Methylamine in Methanol (B129727) | 55% |
| Unsubstituted | Method B: Ammonium Acetate in Acetic Acid | 60% |
| 3-Hydroxy | Method A: Methylamine in Methanol | 20% |
| 3-Hydroxy | Method B: Ammonium Acetate in Acetic Acid | 60% |
| 2-Methoxy | Method A: Methylamine in Methanol | 50% |
| 2-Methoxy | Method B: Ammonium Acetate in Acetic Acid | 82% |
| 4-Methoxy | Method A: Methylamine in Methanol | 40% |
| 4-Methoxy | Method B: Ammonium Acetate in Acetic Acid | 65% |
| 3,4-Dimethoxy | Method A: Methylamine in Methanol | 80% |
| 3,4-Dimethoxy | Method B: Ammonium Acetate in Acetic Acid | 70% |
| 3-Methoxy-4-Hydroxy | Method A: Methylamine in Methanol | 95% |
| 3-Methoxy-4-Hydroxy | Method B: Ammonium Acetate in Acetic Acid | 50% |
Key Experimental Protocols
Protocol 1: General Synthesis of β-Nitrostyrene via Ammonium Acetate Catalysis
This protocol is a generally effective method for condensing an aromatic aldehyde with this compound (which generates nitromethane in situ).
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Ammonium acetate (0.5-1.0 equiv)
-
Glacial acetic acid (solvent)
-
Ethanol (B145695) or Methanol (for recrystallization)
Procedure:
-
Combine the aromatic aldehyde, this compound, and ammonium acetate in a round-bottom flask equipped with a reflux condenser.
-
Add enough glacial acetic acid to dissolve the solids and allow for effective stirring.
-
Heat the mixture to reflux (typically around 100-115°C) and maintain for 1-4 hours. The this compound will decarboxylate to nitromethane, which then condenses with the aldehyde.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Pour the mixture into cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and salts.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.
Protocol 2: Low-Temperature Synthesis of β-Nitrostyrene using a Strong Base
This protocol, adapted from the synthesis of nitrostyrene (B7858105) using nitromethane, is designed to minimize side reactions by maintaining a low temperature during the base-catalyzed addition step.[10][15]
Materials:
-
Benzaldehyde (1.0 equiv)
-
This compound (1.05 equiv)
-
Sodium hydroxide (B78521) (1.05 equiv)
-
Methanol (solvent)
-
Hydrochloric acid (for workup)
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer and thermometer, dissolve benzaldehyde and this compound in methanol.
-
Cool the flask in an ice-salt bath to between 0°C and 5°C.
-
Prepare a cold solution of sodium hydroxide in water.
-
Add the cold NaOH solution dropwise to the methanol mixture, ensuring the internal temperature does not rise above 15°C. A precipitate of the sodium salt of the β-nitro alcohol may form.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes in the cold bath.
-
In a separate, large container, prepare a stirred solution of dilute hydrochloric acid surrounded by ice.
-
Slowly pour the cold reaction mixture into the stirred acid. This must be done by adding the alkaline solution to the acid to ensure the mixture remains acidic, which facilitates dehydration to the nitrostyrene and prevents side reactions.[15]
-
A yellow crystalline product should precipitate immediately.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from hot ethanol.
Visualized Workflows and Pathways
Caption: The main reaction pathway for this compound condensation.
Caption: Common competing side reactions in the condensation process.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the decarboxylation reaction conditions and process temperature control?-LNEYA Industrial Chillers Manufacturer [es.lneya.com]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Henry Reaction [organic-chemistry.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Nitroacetic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying nitroacetic acid reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The impurities largely depend on the synthetic route:
-
From Chloroacetic Acid: The primary impurities are typically unreacted chloroacetic acid, as well as dichloroacetic acid and trichloroacetic acid formed from over-chlorination of the starting material. Sodium glycolate (B3277807) can also form as a byproduct if the reaction mixture becomes too alkaline or is not kept sufficiently cold.[1]
-
From Nitromethane (B149229): The self-condensation of nitromethane under basic conditions can lead to the formation of methazonic acid and other condensation byproducts.[2][3]
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Crystallization: This is a highly effective method for removing most common impurities and is suitable for obtaining high-purity this compound.
-
Acid-Base Extraction: This is a useful technique for separating this compound from neutral or basic impurities.
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) can be used for the purification of small quantities of this compound or for separating it from impurities with very similar solubility properties.
Q3: What is the thermal stability of this compound during purification?
A3: this compound is sensitive to heat and can undergo decarboxylation to form nitromethane, especially at temperatures above 80°C.[1] It is crucial to avoid prolonged heating during dissolution for crystallization. The presence of impurities can also lower the decomposition temperature.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a reliable method for quantifying the purity and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at a low pH is a good starting point for method development.
-
Melting Point Analysis: Pure this compound has a distinct melting point. A broad melting range or a melting point lower than the literature value indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to identify the characteristic peaks of this compound and to detect the presence of impurities.
Troubleshooting Guides
Crystallization
Q: My this compound is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.
-
Solution 1: Re-dissolve and add more solvent. Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.
-
Solution 2: Use a co-solvent. If a single solvent is problematic, try a mixed solvent system. Dissolve the this compound in a good solvent (e.g., diethyl ether) at an elevated temperature, and then slowly add a poor solvent (e.g., petroleum ether) until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q: The yield of my recrystallized this compound is very low. What are the possible causes?
A: A low yield can be due to several factors:
-
Cause 1: Using too much solvent. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor.
-
Solution: Before crystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product. You can test the mother liquor for dissolved product by evaporating a small sample to see if a solid remains.
-
-
Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Cause 3: Washing the crystals with a warm solvent.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.
-
Extraction
Q: I am not getting a good separation between the organic and aqueous layers during acid-base extraction. What can I do?
A: Poor separation can be caused by the formation of an emulsion.
-
Solution 1: Add brine. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Solution 2: Centrifugation. For small-scale extractions, centrifuging the mixture can help to separate the layers.
-
Solution 3: Filtration through glass wool. Passing the mixture through a plug of glass wool can sometimes break up an emulsion.
Q: The recovery of this compound from the aqueous layer is low after acidification. Why is this happening?
A: Low recovery can be due to incomplete precipitation or loss of product during filtration.
-
Cause 1: Insufficient acidification. If the aqueous layer is not sufficiently acidic, the this compound will not fully precipitate.
-
Solution: Check the pH of the aqueous layer with pH paper to ensure it is acidic enough to fully protonate the nitroacetate (B1208598).
-
-
Cause 2: Product is too soluble in the aqueous layer.
-
Solution: Cool the acidified solution in an ice bath to minimize the solubility of this compound before filtration. If the product is still soluble, you may need to perform a back-extraction into an organic solvent.
-
Chromatography
Q: My compound is not separating well on the preparative HPLC column. What can I adjust?
A: Poor separation can be due to an unoptimized mobile phase or improper column selection.
-
Solution 1: Adjust the mobile phase composition. For reverse-phase chromatography, you can try altering the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A shallower gradient or isocratic elution may improve resolution.
-
Solution 2: Change the pH of the mobile phase. Since this compound is an acidic compound, adjusting the pH of the mobile phase can significantly affect its retention and separation from impurities. Using a buffer with a pH below the pKa of this compound (around 1.68) will ensure it is in its protonated form.
-
Solution 3: Try a different stationary phase. If optimizing the mobile phase is not effective, consider using a column with a different stationary phase chemistry.
Quantitative Data Presentation
Table 1: Recommended Solvent Systems for Crystallization of this compound
| Solvent System | Ratio (v/v) | Expected Yield | Notes |
| Diethyl Ether / Petroleum Ether | 1:1 to 1:2 | 70-85% | Dissolve in a minimum of hot diethyl ether and add petroleum ether until cloudy. |
| Chloroform | N/A | 65-80% | Use a minimum amount of hot chloroform.[4] |
| Water | N/A | 50-70% | This compound is soluble in water, so recovery may be lower. Ensure thorough cooling. |
Table 2: Typical Parameters for Acid-Base Extraction of this compound
| Step | Reagent | Purpose | Expected Outcome |
| Extraction | Saturated Sodium Bicarbonate (aq) | To deprotonate this compound and transfer it to the aqueous layer. | Nitroacetate is in the aqueous layer; neutral impurities remain in the organic layer. |
| Acidification | 6M Hydrochloric Acid (aq) | To protonate the nitroacetate, causing it to precipitate out of the aqueous solution. | Solid this compound precipitates. |
| Washing | Ice-cold deionized water | To remove any residual salts from the precipitated product. | Pure, solid this compound. |
Experimental Protocols
Protocol 1: Purification of this compound by Crystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., diethyl ether) while gently heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature. If using a mixed solvent system (e.g., diethyl ether/petroleum ether), slowly add the poor solvent (petroleum ether) to the hot solution until it becomes slightly turbid. Then, allow the solution to cool slowly.
-
Cooling: Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Protocol 2: Purification of this compound by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing this compound in an appropriate organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium nitroacetate into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of saturated sodium bicarbonate solution to ensure all the this compound has been extracted. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid while stirring until the solution is acidic (test with pH paper) and a precipitate forms.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold deionized water and dry them in a desiccator.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting "oiling out" during crystallization.
References
Technical Support Center: Optimizing the Henry Reaction with Nitroacetic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Henry (nitroaldol) reaction with nitroacetic acid derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Henry reaction with this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired β-Hydroxy-α-nitro Ester
-
Question: My Henry reaction with an alkyl nitroacetate (B1208598) is showing very low or no conversion to the product. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion in a Henry reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate Base Strength or Concentration: The reaction is base-catalyzed, requiring the deprotonation of the α-carbon of the this compound derivative.[1][2][3]
-
Solution: Ensure the base is strong enough to deprotonate the nitroacetate. While common bases like triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH) can be used, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[3] Start with a catalytic amount (10-20 mol%) and incrementally increase it. Be aware that excess strong base can promote side reactions.[1]
-
-
Steric Hindrance: Highly substituted aldehydes or bulky ester groups on the this compound derivative can sterically hinder the reaction.[1]
-
Solution: Consider increasing the reaction temperature or using a less sterically demanding base. High-pressure conditions have also been shown to improve chemo- and regioselectivity in some Henry reactions.[1]
-
-
Reversibility of the Reaction (Retro-Henry): The Henry reaction is reversible, and the equilibrium may favor the starting materials.[1][4]
-
Solution: To drive the reaction forward, you can try removing water as it forms, especially if a subsequent dehydration step is planned. Running the reaction at lower temperatures can sometimes disfavor the retro-Henry pathway.
-
-
Catalyst Deactivation: If using a metal-based catalyst for an asymmetric reaction, the catalyst may be deactivated by impurities in the reagents or solvent.
-
Solution: Ensure all reagents and solvents are pure and dry. Using freshly distilled aldehydes and anhydrous solvents is recommended.
-
-
Issue 2: Poor Diastereo- or Enantioselectivity
-
Question: My reaction is producing a mixture of diastereomers or enantiomers with no clear selectivity. How can I control the stereochemical outcome?
-
Answer: Achieving high stereoselectivity in the Henry reaction, especially when creating two new stereocenters, is a common challenge.[1] Here are key strategies for optimization:
-
Catalyst Selection is Crucial: For enantioselective reactions, the use of a chiral catalyst is essential.[1][5]
-
Solution: Chiral copper(II) complexes with bis(oxazoline) or N,N'-dioxide ligands have shown high efficacy in asymmetric Henry reactions, particularly with substrates like α-ketoesters which are analogous to this compound derivatives.[6] Organocatalysts, such as cinchona alkaloids, can also be effective.[3][7][8]
-
-
Reaction Conditions: Temperature, solvent, and the nature of the base can all influence stereoselectivity.
-
Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. The choice of solvent can also play a role; it is advisable to screen a variety of solvents (e.g., THF, ethanol, dichloromethane) to find the optimal one for your specific substrate and catalyst system.[5][9]
-
-
Substrate Control: In some cases, a chiral auxiliary on the this compound derivative or the aldehyde can direct the stereochemical outcome.
-
Issue 3: Formation of Significant Side Products
-
Question: I am observing significant formation of side products in my reaction mixture. What are these side products and how can I minimize them?
-
Answer: Several side reactions can compete with the desired Henry reaction.[1]
-
Dehydration of the Product: The initial β-hydroxy-α-nitro ester can easily eliminate water to form an α-nitro-α,β-unsaturated ester, especially at elevated temperatures or under strongly basic or acidic conditions.[1][3]
-
Solution: If the β-hydroxy-α-nitro ester is the desired product, use only a catalytic amount of a mild base and maintain a low reaction temperature.[2] If the unsaturated product is desired, you can promote dehydration by increasing the temperature after the initial addition or by using a dehydrating agent during workup.
-
-
Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens (e.g., benzaldehyde) and a strong base, the aldehyde can undergo a disproportionation reaction (Cannizzaro reaction).[1][4]
-
Solution: Use a milder base or a catalytic system that does not promote this side reaction.
-
-
Self-Condensation of the Aldehyde (Aldol Reaction): If the aldehyde has α-hydrogens, it can undergo self-condensation.[4]
-
Solution: This can be minimized by slowly adding the aldehyde to the mixture of the this compound derivative and the base.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Henry reaction with a this compound derivative?
A1: The reaction proceeds through the following steps:
-
Deprotonation: A base removes the acidic α-proton from the this compound derivative to form a resonance-stabilized nitronate anion.[1][3]
-
Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[1][3]
-
Protonation: The resulting alkoxide is protonated by the conjugate acid of the base or during aqueous workup to yield the β-hydroxy-α-nitro ester.[1][3]
Q2: What are the advantages of using this compound derivatives in the Henry reaction?
A2: this compound derivatives are valuable substrates because the resulting β-hydroxy-α-nitro esters are versatile synthetic intermediates. The nitro group can be reduced to an amine, and the ester can be hydrolyzed to a carboxylic acid, providing access to β-hydroxy-α-amino acids, which are important building blocks in medicinal chemistry.
Q3: How do I choose the right catalyst for an asymmetric Henry reaction with a this compound derivative?
A3: The choice of catalyst depends on the desired stereochemical outcome and the specific substrates. For high enantioselectivity, chiral copper(I) or copper(II) complexes with ligands such as tetrahydrosalen, bis(oxazolines), or N,N'-dioxides are excellent starting points.[5][6] Organocatalysts based on cinchona alkaloids have also been used successfully.[7][8] It is often necessary to screen a few different catalyst systems to find the optimal one for a new reaction.
Q4: Can I use ketones as the electrophile with this compound derivatives?
A4: While aldehydes are more commonly used, ketones can also be employed in the Henry reaction. However, the reaction with ketones is generally slower and the equilibrium is often less favorable than with aldehydes.[4] Higher temperatures and stronger bases may be required to achieve a reasonable conversion.
Quantitative Data
The following tables summarize representative quantitative data for Henry reactions. Note that data specifically for this compound derivatives is limited in the literature; therefore, data for analogous reactions are included for comparison.
Table 1: Asymmetric Henry Reaction of Aldehydes with Nitromethane using a Chiral Copper(I) Catalyst [5]
| Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | EtOH | 0 | 24 | 92 | 94 |
| 4-Nitrobenzaldehyde | EtOH | 0 | 24 | 95 | 95 |
| 2-Naphthaldehyde | EtOH | 0 | 36 | 88 | 93 |
| Cyclohexanecarboxaldehyde | EtOH | 0 | 48 | 85 | 91 |
Table 2: Asymmetric Henry Reaction of α-Ketoesters with Nitromethane using a Chiral N,N'-Dioxide-Copper(I) Catalyst [6]
| α-Ketoester | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Ethyl benzoylformate | Toluene | -20 | 48 | 96 | 99 |
| Methyl 2-oxo-2-(thiophen-2-yl)acetate | Toluene | -20 | 48 | 94 | 98 |
| Ethyl pyruvate | Toluene | -20 | 72 | 85 | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Henry Reaction of an Aldehyde with a this compound Ester using a Chiral Copper(II) Catalyst (Adapted from similar procedures)
-
Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (e.g., a bis(oxazoline) derivative, 0.11 mmol) and Cu(OAc)₂ (0.10 mmol) in a suitable anhydrous solvent (e.g., ethanol, 2 mL). Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Add the aldehyde (1.0 mmol) to the solution.
-
Addition of Nitroacetate: Slowly add the alkyl nitroacetate (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-hydroxy-α-nitro ester.
Visualizations
Caption: Mechanism of the Henry reaction with a this compound derivative.
Caption: A typical experimental workflow for an asymmetric Henry reaction.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 6. Highly enantioselective Henry (nitroaldol) reaction of aldehydes and alpha-ketoesters catalyzed by N,N'-dioxide-copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 8. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 9. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Nitroacetic Acid in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of nitroacetic acid in organic reactions. This compound is a valuable C2 building block, but its inherent instability can pose challenges. This guide offers practical advice to ensure successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The main stability issue with this compound is its propensity to undergo decarboxylation, losing carbon dioxide to form nitromethane (B149229).[1][2][3] This decomposition is often undesirable as it consumes the starting material and can lead to side reactions.
Q2: What factors influence the rate of decarboxylation of this compound?
A2: The decarboxylation of this compound is significantly influenced by two main factors:
-
pH: The singly deprotonated form of this compound (the nitroacetate (B1208598) anion) is particularly prone to decarboxylation.[1] Therefore, the reaction rate is highly dependent on the pH of the solution.
-
Temperature: Like most chemical reactions, the rate of decarboxylation increases with temperature.[4] Heating solutions of this compound can lead to rapid decomposition.
Q3: How should I store this compound to ensure its stability?
A3: To maximize shelf life, this compound and its salts should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. Containers should be tightly sealed to prevent moisture absorption, especially for hygroscopic salts like dipotassium (B57713) nitroacetate.
Q4: Are there more stable alternatives to this compound for similar transformations?
A4: Yes, esters of this compound, such as methyl nitroacetate or ethyl nitroacetate, are generally more stable than the parent acid and can often be used as substitutes in reactions like the Henry or Knoevenagel condensations. The dipotassium salt of this compound is also more thermally stable than the free acid, though it is hygroscopic.[5]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in a Henry Condensation
Problem: You are performing a Henry (nitroaldol) reaction with this compound and an aldehyde/ketone, but you observe low conversion of your starting materials or no desired product formation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Decomposition of this compound | 1. Maintain Low Temperatures: Run the reaction at or below room temperature if possible. Use an ice bath to control exothermic reactions. | Elevated temperatures accelerate the decarboxylation of this compound, reducing its availability for the desired reaction.[4] |
| 2. Control pH: Use a mild, non-nucleophilic base (e.g., organic amines like triethylamine (B128534) or DBU) in catalytic amounts. Avoid strong bases like hydroxides or alkoxides where possible. | Strong bases can deprotonate this compound to form the unstable monoanion, promoting rapid decarboxylation.[1] | |
| 3. Use a More Stable Derivative: Consider using ethyl nitroacetate or methyl nitroacetate in place of this compound. | Esters of this compound are generally more resistant to decarboxylation. | |
| Side Reactions | 1. Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC) and work it up as soon as the starting material is consumed. | Prolonged reaction times, especially under basic conditions, can favor side reactions like the retro-Henry reaction, dehydration of the product, or the Cannizzaro reaction of the aldehyde. |
| 2. Optimize Base Stoichiometry: Use the minimum effective amount of base. | An excess of a strong base can promote side reactions. |
Issue 2: Unexpected Side Products in a Knoevenagel Condensation
Problem: When using this compound in a Knoevenagel condensation, you observe the formation of nitromethane-derived byproducts or other unexpected species.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| In-situ Decarboxylation | 1. Pre-form the Active Nucleophile: If feasible for your substrate, consider pre-forming the enolate of this compound at a low temperature before adding the carbonyl compound. | This can help to ensure that the nitroacetate anion reacts in the desired condensation pathway before it has a chance to decarboxylate. |
| 2. Use a Milder Catalyst: Employ a weaker base as a catalyst. | Strong bases will accelerate the decarboxylation of this compound. | |
| Instability of the Product | 1. Isolate the Product Promptly: Once the reaction is complete, proceed with the workup and purification without delay. | The Knoevenagel product may also be unstable under the reaction conditions, potentially leading to decomposition or further reactions. |
Data Presentation
Table 1: Influence of pH on the Stability of this compound
| Species | pH Range of Predominance | Relative Stability | Primary Decomposition Pathway |
| This compound (O₂NCH₂COOH) | < 1.68 | Relatively Stable | Slow Decarboxylation |
| Nitroacetate (O₂NCH₂COO⁻) | 1.68 - 4.2 | Unstable | Rapid Decarboxylation [1] |
| Diprotonated Nitronate | > 4.2 | More Stable than Monoanion | - |
Note: pKa values can vary with temperature and ionic strength.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Decomposition of this compound in a Henry Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone in a suitable anhydrous solvent (e.g., THF, DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of this compound: Add solid this compound to the cooled solution with vigorous stirring.
-
Base Addition: Slowly add a solution of a mild organic base (e.g., triethylamine, 1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis and Purification of Dipotassium Nitroacetate for Enhanced Stability
This protocol is adapted from Organic Syntheses.[5]
-
Preparation of Potassium Hydroxide (B78521) Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a concentrated solution of potassium hydroxide in water.
-
Addition of Nitromethane: Slowly add nitromethane to the potassium hydroxide solution. The reaction is exothermic and the temperature will rise.
-
Reflux: Heat the reaction mixture to reflux for approximately one hour.
-
Isolation of the Salt: Cool the mixture to room temperature. The dipotassium salt of this compound will precipitate.
-
Washing and Drying: Collect the solid by filtration, wash it several times with cold methanol, and dry it in a vacuum desiccator.
-
Storage: Store the dried dipotassium nitroacetate in a tightly sealed container in a desiccator to protect it from moisture.
Visualizations
Caption: Decomposition pathway of this compound via decarboxylation.
Caption: Troubleshooting workflow for low yields in reactions with this compound.
References
- 1. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
"preventing polymerization in beta-nitrostyrene synthesis"
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and manage polymerization during the synthesis of β-nitrostyrene.
Frequently Asked Questions (FAQs)
Q1: Why is my β-nitrostyrene polymerizing during the reaction?
A1: β-Nitrostyrene is highly susceptible to polymerization because the electron-withdrawing nitro group activates the vinyl group, making it prone to attack. Polymerization can be initiated by several factors:
-
Heat: Elevated temperatures can cause thermal self-initiation of polymerization.[1] Heating a solution of nitrostyrene (B7858105) can significantly increase the amount of polymer formed.[1]
-
Light: UV light is capable of initiating radical polymerization.[1]
-
Catalysts/Reagents: Strong bases, often used as catalysts in the Henry-Knoevenagel condensation, can induce anionic polymerization.[1][2] Similarly, radical initiators or impurities like peroxides can trigger radical polymerization.
Q2: How can I tell if a polymer is forming in my reaction?
A2: Polymer formation is often visually apparent. Key signs include:
-
The reaction mixture becomes noticeably viscous, thick, or gummy.[1]
-
A solid precipitate forms that is insoluble in the reaction solvent.[1]
Q3: What are the best inhibitors to prevent polymerization?
A3: While β-nitrostyrene itself can act as a strong inhibitor for the polymerization of other monomers like styrene (B11656), it is prone to self-polymerization.[1][3] To prevent this, especially during synthesis or storage, the addition of an inhibitor is crucial. For styrenic monomers, several classes of inhibitors are effective:
-
Phenolic Compounds: These are common for storage and include 4-tert-butylcatechol (B165716) (TBC), butylated hydroxytoluene (BHT), and 4-methoxyphenol (B1676288) (MEHQ).[1]
-
Stable Nitroxide Radicals: Compounds like TEMPO are highly effective radical scavengers.[1]
-
Dinitrophenols: 2,6-dinitro-p-cresol (B1206616) is an effective retarder at high temperatures but is often highly toxic.[1]
Q4: My commercially available starting material contains a stabilizer. How do I remove it before my reaction?
A4: Stabilizers like TBC can interfere with subsequent reactions and may need to be removed.[1] Common methods include:
-
Washing with Base: For phenolic inhibitors, washing an organic solution of the monomer with an aqueous base (e.g., 5% NaOH) can effectively remove the acidic inhibitor.[1]
-
Column Chromatography: A quick and effective method is to pass the nitrostyrene through a short plug of basic alumina.[1]
-
Vacuum Distillation: This method is effective but can be hazardous as heat can induce polymerization in the unstabilized monomer.[1] It should be performed with extreme caution at low pressure to minimize temperature.[1]
Q5: How can I separate the desired β-nitrostyrene from the polymer byproduct?
A5: If polymerization has already occurred, the most common purification methods are:
-
Recrystallization: This is the most effective method for solid nitrostyrenes.[2] The monomer is typically much more soluble than the polymer in solvents like hot ethanol (B145695) or isopropanol.[1][4]
-
Filtration: If the polymer has precipitated out of the reaction mixture, it can sometimes be removed by simple filtration, though the filtrate may still contain dissolved oligomers.[1]
Q6: Can I reverse the polymerization process?
A6: No, the polymerization of β-nitrostyrene is generally not reversible. Once the polymer has formed, the focus should be on separating the desired monomer from the unwanted polymer byproduct through purification techniques like recrystallization.[2]
Data Presentation
Table 1: Common Inhibitors for Styrene Polymerization
(Note: Data for β-nitrostyrene is limited; data for styrene is presented as a close analogue.)
| Inhibitor Class | Example Inhibitor | Typical Use | Mechanism |
| Phenolic | 4-tert-butylcatechol (TBC) | Storage & Transport | Radical Scavenger (H-atom donor) |
| Phenolic | Butylated hydroxytoluene (BHT) | Storage & Processing | Radical Scavenger (H-atom donor) |
| Nitroxide Radicals | 4-hydroxy-TEMPO | Processing | Stable Radical Trap ("True Inhibitor") |
| Dinitrophenols | 2,4-dinitro-o-cresol (DNOC) | Processing (High Temp) | Retarder |
Source:[1]
Table 2: Effect of Temperature on Polymerization
(Generalized effects based on styrene polymerization principles)
| Temperature | Effect on Initiation Rate | Effect on Propagation Rate | Overall Polymerization Rate | Molecular Weight of Polymer | Risk of Runaway Reaction |
| Low | Slower | Slower | Slower | Generally Higher | Lower |
| High | Faster | Faster | Much Faster | Generally Lower | Higher |
Table 3: Comparison of Catalytic Systems for β-Nitrostyrene Synthesis
| Catalyst System | Propensity for Polymer Formation | Key Considerations |
| Methylamine (in Methanol) | High | Long reaction times. Polymer formation is significant if the product does not precipitate quickly.[8] |
| Ammonium Acetate (in Acetic Acid) | Low | Generally avoids polymer formation and offers shorter reaction times than methylamine.[8][9] Requires reflux conditions.[9] |
| Alcoholic Potassium Hydroxide (B78521) | High | Generally gives poor results and high amounts of tar/polymer.[2][8] |
| Ionic Liquids | Low to High | Highly dependent on the ionic liquid structure. Some can promote polymer formation.[10] |
| Microwave-assisted (Ammonium Acetate) | Low | Drastically reduces reaction times, minimizing the window for polymerization.[9] |
Experimental Protocols
Protocol 1: General Synthesis of β-Nitrostyrene with Minimized Polymerization
(Adapted from Organic Syntheses)
This protocol emphasizes strict temperature control to minimize byproduct formation.
-
Reaction Setup: Equip a round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a cooling bath (ice-salt mixture is recommended).
-
Initial Charge: Add nitromethane (B149229) (1 mole eq.), freshly distilled benzaldehyde (B42025) (1 mole eq.), and methanol (B129727) to the flask.[11] Cool the mixture to between -10°C and 0°C.[2][11]
-
Cautious Base Addition: Prepare a solution of sodium hydroxide (1.05 mole eq.) in water. Cool this solution. Add the first few milliliters of the NaOH solution very cautiously to the reaction mixture. An initial exotherm is expected; use the cooling bath to maintain the temperature between 10-15°C.[11]
-
Controlled Addition: Add the remaining NaOH solution dropwise via the dropping funnel at a rate that keeps the internal temperature below 15°C. A thick, white precipitate will form.[11]
-
Stirring: After the addition is complete, stir the resulting thick slurry for an additional 15-30 minutes while maintaining the low temperature.[1]
-
Workup: Pour the reaction mixture into a vigorously stirred solution of excess hydrochloric acid in ice water. A pale yellow crystalline mass of β-nitrostyrene should precipitate almost immediately.[11]
-
Purification: Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from hot ethanol.[11]
Protocol 2: Removal of TBC Stabilizer Using an Alumina Plug
-
Prepare the Plug: Place a small plug of cotton or glass wool at the bottom of a pipette or small chromatography column. Add a 1 cm layer of sand, followed by 5-10 cm of basic alumina, and top with another 1 cm layer of sand.[1]
-
Equilibrate: Pre-wet the column with a non-polar solvent (e.g., dichloromethane (B109758) or diethyl ether).[1]
-
Load and Elute: Dissolve the TBC-stabilized β-nitrostyrene in a minimal amount of the same solvent and carefully add it to the top of the column.
-
Collect: Allow the solution to pass through the alumina. The reddish-brown TBC will be adsorbed at the top of the alumina, while the purified, colorless or pale yellow β-nitrostyrene solution will elute.[1] Collect the eluent for use in your reaction.
Protocol 3: Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude β-nitrostyrene in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[4][11]
-
Hot Filtration (Optional): If insoluble impurities (likely polymer) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.[4]
Visualizations
Experimental Workflow for Minimizing Polymerization
Caption: Workflow for minimizing β-nitrostyrene polymerization during synthesis.
Troubleshooting Decision Tree for Polymerization
Caption: Troubleshooting decision tree for observed β-nitrostyrene polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Thermal Pyrolysis of Polystyrene Aided by a Nitroxide End-Functionality Improved Process and Modeling of the Full Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Exothermic Reactions with Nitroacetic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving nitroacetic acid. The following troubleshooting guides and FAQs address specific issues to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions? A1: The primary hazard is the potential for a runaway exothermic reaction. This compound and its salts can decompose, releasing significant heat and gaseous products (like CO2 and nitromethane).[1][2] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing an explosion.[3] Additionally, like other nitro compounds, it may be sensitive to heat and shock, and its decomposition can be accelerated by impurities.[3]
Q2: What is the main exothermic process to be aware of when using this compound? A2: The thermal decarboxylation of nitroacetate (B1208598) salts to produce nitromethane (B149229) is a significant exothermic process.[1] The reaction, once initiated by heating to around 80-85°C, can become self-sustaining, with the temperature rising to 100°C without external heating.[1] Careful temperature control is critical during this step to prevent a runaway reaction.
Q3: Are there specific chemical incompatibilities I should be aware of? A3: Yes. Avoid contact with strong bases, strong oxidizing agents, and metals.[4][5] Reactions with bases can initiate uncontrolled decomposition. Nitro compounds in general can form unstable and potentially explosive mixtures with other chemicals, and their thermal stability can be significantly lowered by contaminants.[3]
Q4: How does pH affect the stability of this compound in solution? A4: The stability of this compound in an aqueous solution is highly pH-dependent. The singly deprotonated form (nitroacetate anion) smoothly decarboxylates at room temperature.[6] In contrast, the fully protonated acid and the doubly deprotonated form are more stable against decarboxylation.[6] This is a critical factor to consider when designing reaction conditions and workup procedures.
Troubleshooting Guide
Issue 1: Uncontrolled, rapid temperature and pressure increase in the reactor. Question: My reaction temperature is rising uncontrollably, and I'm seeing vigorous gas evolution. What is happening and what should I do? Answer: You are likely experiencing a thermal runaway reaction. This is a critical safety event requiring immediate action.
-
Immediate Actions:
-
Immediately stop the addition of any reagents.
-
If safe, enhance cooling by immersing the flask in a larger ice-salt bath or using a cryo-cooler.
-
Alert your supervisor and colleagues immediately.
-
If the reaction cannot be brought under control, follow your laboratory's established emergency procedures, which may include evacuating the area.[7]
-
-
Potential Causes & Preventative Measures:
-
Inadequate Cooling: The cooling system may be insufficient for the reaction scale or heat generation rate. Ensure the cooling bath has adequate capacity and the vessel has sufficient surface area for heat exchange.
-
Rapid Reagent Addition: Adding reagents too quickly can generate heat faster than the cooling system can remove it.[7] Employ slow, dropwise addition with continuous monitoring of the internal temperature.
-
Poor Agitation: Inefficient stirring can create localized hot spots, initiating a runaway. Ensure vigorous and consistent agitation throughout the reaction.
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, an unreacted reagent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exothermic reaction.
-
Issue 2: The reaction is not proceeding, or the yield is very low. Question: My reaction seems to have stalled, or the final product yield is significantly lower than expected. What are the possible causes? Answer: Low conversion or yield can stem from several factors related to reaction conditions and stability.
-
Potential Causes & Solutions:
-
Incorrect Temperature: While high temperatures are a hazard, a temperature that is too low can prevent reaction initiation or lead to the accumulation of unreacted starting material.[8] Carefully determine the optimal temperature window for your specific reaction.
-
pH Instability: For reactions in aqueous solutions, the pH might be in a range where the nitroacetate anion is rapidly decomposing via decarboxylation before it can react as intended.[6] Monitor and control the pH carefully.
-
Improper Workup: During the quenching step (e.g., pouring onto ice), ensure the product fully precipitates. Losses can occur if the product has some solubility in the cold aqueous mixture.[1]
-
Issue 3: Formation of unexpected side products or dark coloration. Question: My reaction mixture turned dark brown/black, and analysis shows significant impurities. How can I improve selectivity? Answer: Dark coloration often indicates decomposition or side reactions, which are typically exacerbated by excessive temperatures.
-
Potential Causes & Solutions:
-
Overheating: Even localized hot spots from poor mixing can cause the decomposition of this compound or other reagents. Improve agitation and ensure precise temperature control.
-
Oxidation: The nitro group makes the molecule susceptible to oxidative side reactions, especially in the presence of strong oxidizers or high temperatures. Ensure an inert atmosphere if your substrate is sensitive.
-
Contaminants: Impurities can catalyze decomposition pathways.[3] Use pure, well-characterized starting materials and clean glassware.
-
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molar Mass | 105.049 g·mol⁻¹ | [2] |
| pKa1 | 1.48 (in water at 23.5 °C) | [6] |
| pKa2 | 8.90 (in water at 23.5 °C) | [6] |
| Decarboxylation Rate Constant (singly deprotonated form) | k = 0.121 min⁻¹ (in water at 23.5 °C) |[6] |
Table 2: Representative Thermal Hazard Data for Organic Nitro Compounds (Note: These are general values for assessing potential hazards and are not specific to this compound. Experimental determination for your specific system is recommended.)
| Parameter | Typical Value Range | Significance | Source |
|---|---|---|---|
| Onset Decomposition Temperature (T0) | 150 - 250 °C | The temperature at which self-heating begins. Lowered significantly by impurities. | [3] |
| Heat of Decomposition (ΔHd) | -220 to -410 kJ/mol | The amount of energy released during decomposition. Higher values indicate greater hazard. | [3] |
| Activation Energy (Ea) | 100 - 200 kJ/mol | Energy barrier for decomposition. Lower values imply easier initiation of a runaway. | |
Experimental Protocols
Key Experiment: Controlled Exothermic Decarboxylation of Sodium Nitroacetate
This protocol details the preparation of nitromethane from sodium nitroacetate, a process that involves a critical and highly exothermic decomposition step. This serves as a model for managing a self-sustaining exothermic reaction.
Materials:
-
Chloroacetic acid (125 g)
-
Crushed ice (125 g)
-
40% Sodium hydroxide (B78521) solution
-
Sodium nitrite (B80452) (73 g)
-
Water (100 ml)
-
Anhydrous calcium chloride or calcium sulfate
-
1-liter distilling flask
-
Efficient condenser and receiving flask
-
Separatory funnel
-
Thermometer
Methodology:
-
Neutralization (Preparation of Sodium Chloroacetate):
-
In a 1-liter distilling flask, combine 125 g of chloroacetic acid and 125 g of crushed ice.
-
While stirring, slowly add 40% sodium hydroxide solution until the mixture is faintly alkaline.
-
Crucially, maintain the temperature below 20°C throughout the addition to prevent the formation of sodium glycolate.[1]
-
-
Formation of Sodium Nitroacetate:
-
Prepare a solution of 73 g of sodium nitrite in 100 ml of water.
-
Add the sodium nitrite solution to the flask containing the cold sodium chloroacetate (B1199739) solution.
-
-
Controlled Exothermic Decomposition:
-
Assemble a distillation apparatus with the flask, an efficient condenser, and a receiving flask cooled in an ice-water bath. Place a thermometer in the reaction mixture.[1]
-
Slowly warm the reaction mixture. When the internal temperature reaches 80-85°C , bubbles of carbon dioxide will evolve.[1]
-
IMMEDIATELY remove the external heating source. An exothermic reaction will commence, causing the temperature to rise to nearly 100°C without external heating. Nitromethane and water will begin to distill over.[1]
-
Monitor the temperature closely. If the reaction becomes too vigorous, additional external cooling may be required.
-
Once the exothermic reaction subsides and the temperature drops below 90°C, gently resume heating to distill any remaining product, until the temperature reaches 110°C.[1]
-
-
Workup and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Allow the layers to separate (approx. 30 minutes).
-
Separate the lower layer of nitromethane and dry it over anhydrous calcium chloride or calcium sulfate.
-
The crude nitromethane can be purified by fractional distillation, collecting the fraction boiling at 100-102°C.[1]
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships for managing exothermic reactions with this compound.
Caption: Troubleshooting workflow for a thermal runaway event.
Caption: Decision tree for selecting an appropriate cooling method.
Caption: Experimental workflow for nitromethane synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. icheme.org [icheme.org]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. aidic.it [aidic.it]
- 6. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Solvent Effects on Nitroacetic Acid Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitroacetic acid. It focuses on understanding and mitigating the impact of solvent choice on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound that is influenced by the solvent?
The most significant solvent-dependent reaction of this compound is its decarboxylation to form nitromethane (B149229) and carbon dioxide. The stability of the nitroacetate (B1208598) anion, the key intermediate in this reaction, is highly influenced by the surrounding solvent molecules, which in turn dictates the reaction rate. In aqueous solutions, the singly deprotonated form of this compound readily undergoes decarboxylation at room temperature.[1][2]
Q2: How do polar protic and polar aprotic solvents generally affect the stability and reactivity of this compound?
While specific kinetic data for this compound in a wide range of organic solvents is not extensively published, general principles of solvent effects can be applied:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the carboxylate and nitro groups of the nitroacetate anion. This solvation stabilizes the anion, potentially slowing down the rate of decarboxylation compared to aprotic solvents. These solvents can also act as a proton source, which can influence the equilibrium between this compound and its conjugate base.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments and can solvate cations effectively, but they are less capable of stabilizing anions through hydrogen bonding. This lack of strong anion solvation can lead to a less stable, more reactive nitroacetate anion, potentially accelerating the rate of decarboxylation.
Q3: Are there any known stability issues with this compound in common organic solvents?
This compound and its salts can be unstable. For instance, the dipotassium (B57713) salt of this compound is reported to be potentially explosive when dry. While specific stability data in various organic solvents is limited, it is crucial to handle this compound and its derivatives with care, avoiding high temperatures and incompatible materials. In the synthesis of methyl nitroacetate, the stability of this compound in the reaction mixture is a noted consideration. Some studies on the chemical stability of solvents like DMSO and acetonitrile (B52724) in the presence of reactive species suggest that decomposition can occur over time.[3]
Troubleshooting Guides
Issue 1: Unexpectedly Fast or Uncontrolled Reaction Rate
-
Possible Cause: The choice of a polar aprotic solvent (e.g., DMSO, DMF) may be accelerating the decarboxylation of this compound more than anticipated.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature will decrease the rate of most chemical reactions.
-
Use a More Protic Solvent System: Consider using a polar protic solvent or a mixture of aprotic and protic solvents to stabilize the nitroacetate intermediate.
-
Monitor the Reaction Closely: Use techniques like UV-Vis spectroscopy or HPLC to monitor the disappearance of the starting material in real-time to better understand the reaction kinetics.
-
Issue 2: Slow or Incomplete Reaction
-
Possible Cause: The use of a highly polar protic solvent may be over-stabilizing the nitroacetate anion, thus inhibiting its decarboxylation. The starting material may also be impure.
-
Troubleshooting Steps:
-
Increase the Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed.
-
Switch to a Less Stabilizing Solvent: Consider using a polar aprotic solvent or a solvent mixture to reduce the stabilization of the nitroacetate anion.
-
Verify Starting Material Purity: Impurities in the this compound can inhibit the reaction. Ensure the starting material is pure and dry.
-
Consider a Catalyst: For certain decarboxylation reactions, the addition of a suitable catalyst may be beneficial.[4][5]
-
Issue 3: Unexpected Color Change in the Reaction Mixture
-
Possible Cause: The appearance of unexpected colors can indicate decomposition or side reactions. Nitro compounds, in particular, can form colored byproducts. For instance, nitromethane, the product of decarboxylation, can react further under certain conditions.
-
Troubleshooting Steps:
-
Analyze the Mixture: Use spectroscopic techniques (UV-Vis, NMR) or chromatography (TLC, HPLC) to identify the species responsible for the color.
-
Ensure an Inert Atmosphere: If side reactions with atmospheric components are suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify the Solvent: Impurities in the solvent could be reacting with the this compound or its decomposition products. Use freshly purified solvents.
-
Issue 4: Formation of an Insoluble Precipitate
-
Possible Cause: The product of the reaction or a salt of this compound may be insoluble in the chosen solvent. The precipitate could also be a byproduct from a side reaction.
-
Troubleshooting Steps:
-
Characterize the Precipitate: Isolate and analyze the precipitate to determine its identity.
-
Adjust the Solvent System: If the precipitate is the desired product, this could be a method of purification. If it is an intermediate or starting material, a co-solvent may be needed to increase its solubility.
-
Review the Reaction Conditions: Changes in temperature or the presence of impurities could be causing unexpected precipitation.
-
Data Presentation
Table 1: General Solvent Properties and Their Potential Impact on this compound Reactivity
| Solvent Class | Examples | Dielectric Constant (Approx.) | Key Characteristics | Expected Effect on Decarboxylation Rate |
| Polar Protic | Water | 80 | Strong H-bond donor, stabilizes anions and cations | Slower |
| Methanol | 33 | Good H-bond donor | Slower | |
| Ethanol | 25 | Good H-bond donor | Slower | |
| Polar Aprotic | DMSO | 47 | Strong H-bond acceptor, solvates cations well | Faster |
| DMF | 37 | Good H-bond acceptor, solvates cations well | Faster | |
| Acetonitrile | 37 | Weaker H-bond acceptor | Faster | |
| Non-Polar | Toluene | 2.4 | Lacks significant dipole moment | Very Slow/Insoluble |
| Hexane | 1.9 | Lacks significant dipole moment | Very Slow/Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Decarboxylation by UV-Vis Spectroscopy
This protocol provides a general framework for studying the kinetics of this compound decarboxylation in a chosen solvent.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM). It is crucial to use a pure, dry solvent.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to scan a wavelength range appropriate for nitro-containing compounds (e.g., 200-400 nm).
-
Use a cuvette with a known path length (e.g., 1 cm).
-
Use the pure solvent as a blank to zero the instrument.
-
-
Kinetic Run:
-
Place a known volume of the solvent in the cuvette and allow it to equilibrate to the desired temperature in a thermostatted cell holder.
-
Inject a small, known volume of the this compound stock solution into the cuvette and mix quickly.
-
Immediately begin recording the absorbance at regular time intervals at the wavelength of maximum absorbance (λmax) for the nitroacetate anion.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Assuming a first-order reaction, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this line will be equal to the negative of the rate constant (-k).
-
Protocol 2: General Procedure for Analysis of Reaction Components by HPLC
This protocol outlines a general method for separating and quantifying this compound and its potential products.
-
HPLC System and Column:
-
Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
A reverse-phase C18 column is a common choice for the separation of polar organic molecules.
-
-
Mobile Phase Preparation:
-
A typical mobile phase for the analysis of organic acids is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH. A simple mobile phase could consist of acetonitrile and water with a small amount of an acid like phosphoric or formic acid.[6]
-
-
Sample Preparation:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent).
-
Dilute the sample with the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume of the prepared sample onto the HPLC column.
-
Monitor the elution of the components using the UV detector at a suitable wavelength (e.g., 210 nm for the carboxyl group or a longer wavelength if the nitro group exhibits a distinct absorbance).
-
Identify and quantify the peaks corresponding to this compound and its products by comparing their retention times and peak areas to those of known standards.
-
Visualizations
Caption: Workflow for studying solvent effects on this compound reactivity.
Caption: Troubleshooting decision tree for this compound reactions.
References
- 1. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ecs.confex.com [ecs.confex.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 6. Separation of this compound methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"optimizing base selection for nitroacetic acid deprotonation"
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the selection of a base for the deprotonation of nitroacetic acid. It includes frequently asked questions and troubleshooting advice to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and what does it imply?
A1: this compound is a relatively strong organic acid with a pKa value reported to be between 1.48 and 1.68.[1][2][3] This low pKa value is due to the strong electron-withdrawing effect of the nitro group (—NO₂), which stabilizes the conjugate base.[4][5] A lower pKa indicates a stronger acid, meaning this compound will readily donate its proton to a suitable base.[2][6]
Q2: What is the product of this compound deprotonation?
A2: The deprotonation of this compound at the α-carbon results in the formation of a nitronate (also known as an azinate).[7] This nitronate is the conjugate base of the aci-nitro tautomer.[7] The negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group, which contributes to its stability.[4]
Q3: How do I select an appropriate base for deprotonation?
A3: The fundamental principle for selecting a base is that the acid-base equilibrium favors the formation of the weaker acid and weaker base.[8][9] Therefore, you must choose a base whose conjugate acid has a higher pKa than this compound (pKa ≈ 1.68).[8][9] Using a base whose conjugate acid has a pKa lower than 1.68 will result in an unfavorable equilibrium and incomplete deprotonation.
Q4: What is the major side reaction to be aware of during deprotonation?
A4: The primary side reaction is the decarboxylation of the nitroacetate (B1208598) ion.[10][11] The nitronate intermediate can be unstable and spontaneously lose carbon dioxide (CO₂) to form a nitromethane (B149229) anion, which is then protonated to nitromethane.[10][11] This reaction is often accelerated by heat.
Base Selection Guide
The choice of base is critical for successful deprotonation. The following table summarizes common bases and their conjugate acid pKa values to guide your selection.
| Base | Conjugate Acid | Conjugate Acid pKa | Suitability for Deprotonation | Notes |
| Sodium Hydroxide (B78521) (NaOH) | Water (H₂O) | ~15.7 | Highly Suitable | A strong, common, and effective base.[9][12] Can promote side reactions if not used carefully. |
| Sodium Bicarbonate (NaHCO₃) | Carbonic Acid (H₂CO₃) | ~6.4 | Suitable | A milder base, useful if your substrate is sensitive to strong hydroxide bases. |
| Sodium Carbonate (Na₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 | Highly Suitable | Stronger than bicarbonate and a good choice for ensuring complete deprotonation. |
| Triethylamine (Et₃N) | Triethylammonium (Et₃NH⁺) | ~10.7 | Highly Suitable | An organic-soluble base, useful in non-aqueous solvents. |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~36 | Effective but Reactive | A very strong, non-nucleophilic base. Reacts to form H₂ gas, requiring an inert atmosphere.[12] |
| Acetate (CH₃COO⁻) | Acetic Acid (CH₃COOH) | ~4.76 | Suitable | A moderately effective base. |
| Water (H₂O) | Hydronium (H₃O⁺) | ~ -1.74 | Not Suitable | Water is not a strong enough base to effectively deprotonate this compound.[12] |
Troubleshooting Guide
Problem 1: Incomplete Deprotonation or Low Reaction Yield
-
Question: My reaction seems to be incomplete, and analysis shows significant starting material remaining. What went wrong?
-
Answer: The most likely cause is the use of a base that is too weak.
-
Verify pKa Values: Check the pKa of the conjugate acid of the base you used (see table above). It must be significantly higher than the pKa of this compound (~1.68) for the reaction to proceed to completion.[8][9]
-
Stoichiometry: Ensure you are using at least one full molar equivalent of the base relative to this compound.
-
Solvent Issues: If the base or acid has poor solubility in the chosen solvent, the reaction rate will be slow. Ensure all components are adequately solvated.
-
Problem 2: Formation of Unwanted Byproducts or Reaction Mixture Darkening
-
Question: My reaction mixture has turned dark brown, and I'm observing byproducts I can't identify. What is happening?
-
Answer: This often points to the instability of the nitronate intermediate, especially under harsh conditions.
-
Decarboxylation: The primary cause is likely the decarboxylation of the nitroacetate to form nitromethane, which can then participate in other reactions.[10][11] This is particularly prevalent at elevated temperatures. Try running the reaction at a lower temperature (e.g., 0 °C or below).
-
Base-Induced Side Reactions: Strong bases like hydroxides can sometimes promote other undesired pathways.[13] Consider using a milder base like sodium bicarbonate if the subsequent steps allow for it.
-
Air Sensitivity: Some intermediates may be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of colored impurities.
-
Problem 3: The pH of my solution is not what I expected after adding the base.
-
Question: I added a full equivalent of base, but the pH is not as high as I expected, or it changes over time. Why?
-
Answer: This can be due to the buffering effect of the acid/base pair or the ongoing decarboxylation reaction.
-
Buffering Region: If less than one equivalent of base is used, you will create a buffer solution of this compound and its conjugate base.[10]
-
Decarboxylation and pH Change: The decarboxylation process consumes the nitroacetate and eventually produces other species, which can alter the pH of the solution over time.[10][14] This is a known phenomenon used in time-programmable pH systems.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Aqueous Deprotonation of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in deionized water at room temperature.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Base Addition: Slowly add a pre-dissolved aqueous solution of the chosen base (e.g., sodium hydroxide, 1.05 eq.) dropwise over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.
-
Monitoring (Optional): The progress of the deprotonation can be monitored by measuring the pH of the solution. Complete deprotonation of the carboxylic acid proton will result in a sharp increase in pH.
-
Usage: The resulting aqueous solution of the sodium nitroacetate can be used directly in subsequent reaction steps.
Visualizations
Caption: The reaction pathway for this compound deprotonation and subsequent decarboxylation.
Caption: A logical workflow for troubleshooting common issues in this compound deprotonation.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Account for the fact that this compound, $\mathrm{O}{2} \mathrm{NCH}{2.. [askfilo.com]
- 3. homework.study.com [homework.study.com]
- 4. Account for the fact that this compound, $\mathrm{O}{2} \mathrm{NCH}{2.. [askfilo.com]
- 5. brainly.in [brainly.in]
- 6. youtube.com [youtube.com]
- 7. Nitronate - Wikipedia [en.wikipedia.org]
- 8. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Deprotonation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in Nitroacetic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of nitroacetic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound can lead to several impurities depending on the synthetic route employed. The most common impurities include:
-
Sodium Glycolate (B3277807): Primarily forms when using the chloroacetic acid and sodium nitrite (B80452) method if the reaction temperature is not kept low or if the solution becomes too alkaline.[1]
-
Unreacted Starting Materials: Residual chloroacetic acid or nitromethane (B149229) may be present.
-
Side-Reaction Products:
-
Degradation Products:
-
Nitromethane: this compound can undergo thermal decarboxylation to form nitromethane.[1]
-
Q2: How can I minimize the formation of sodium glycolate during synthesis?
A2: To minimize the formation of sodium glycolate, it is crucial to maintain a low reaction temperature and avoid excessively alkaline conditions. The synthesis should be carried out in a cold, slightly alkaline aqueous solution.[1] Careful control of the pH and temperature throughout the addition of reagents is critical.
Q3: My reaction mixture turned a deep blue or brown color. What does this indicate?
A3: A deep blue or brown coloration in the reaction mixture is often a characteristic sign of the Nef reaction.[2][3] This side reaction occurs with the acid hydrolysis of a salt of a primary or secondary nitroalkane. The color is attributed to the formation of a 1-nitroso-alkanol intermediate.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Unexpected Carbonyl Compounds.
-
Question: I am experiencing a low yield of this compound, and my analytical results (e.g., NMR, GC-MS) show the presence of an aldehyde or ketone. What is the likely cause?
-
Answer: This is a strong indication that the Nef reaction is occurring as a significant side reaction.[2][4] The nitronate salt of this compound, under acidic workup conditions, can hydrolyze to form glyoxylic acid (an aldehyde) and nitrous oxide. To troubleshoot this:
-
Control Acidity: Avoid using strong, concentrated acids for hydrolysis if possible. Weaker acids or buffered solutions might mitigate the Nef reaction.
-
Temperature Control: Perform the acidification and workup at low temperatures to minimize the rate of the Nef reaction.
-
Alternative Workup: Consider alternative methods to isolate the this compound that do not involve strong acidic hydrolysis of the nitronate salt.
-
Issue 2: The final product shows a peak corresponding to nitromethane in the GC-MS analysis.
-
Question: After purification, I've identified nitromethane as an impurity in my this compound sample. How did this happen and how can I prevent it?
-
Answer: Nitromethane is the product of the thermal decarboxylation of this compound.[1] This suggests that the product was exposed to elevated temperatures during the reaction, workup, or purification (e.g., distillation). To prevent this:
-
Avoid High Temperatures: Maintain low temperatures throughout the synthesis and purification process.
-
Use Milder Purification Techniques: Instead of distillation, consider crystallisation or chromatography at ambient or sub-ambient temperatures for purification.
-
Storage: Store the final product at a cool temperature to prevent degradation over time.
-
Issue 3: HPLC analysis shows an early-eluting, polar impurity.
-
Question: My HPLC chromatogram has a significant peak that elutes earlier than this compound, suggesting a more polar compound. What could this be?
-
Answer: An early-eluting, polar impurity is likely to be sodium glycolate, especially if you are using the chloroacetic acid synthesis route.[1] To confirm its identity, you can use a reference standard. To avoid its formation:
-
Strict Temperature Control: Ensure the reaction is kept cold, preferably at or below 5 °C.
-
pH Monitoring: Maintain a slightly alkaline pH and avoid large excesses of base.
-
Data Presentation
Table 1: Common Impurities and their Typical Analytical Detection Methods
| Impurity | Chemical Formula | Common Source | Recommended Analytical Technique(s) |
| Sodium Glycolate | HOCH₂COONa | Side reaction in chloroacetic acid synthesis | HPLC-UV, Ion Chromatography |
| Nitromethane | CH₃NO₂ | Thermal degradation of this compound | GC-MS, ¹H NMR |
| Glyoxylic Acid | HCOCOOH | Nef reaction byproduct | HPLC-UV, LC-MS |
| Chloroacetic Acid | ClCH₂COOH | Unreacted starting material | HPLC-UV, GC-MS (after derivatization) |
| Methazonic Acid | C₂H₄N₂O₃ | Side reaction from nitromethane synthesis | HPLC-UV, LC-MS |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound and Impurities
This method is designed to separate this compound from its potential acidic impurities and degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: An aqueous solution of a buffer such as 0.1% phosphoric acid or a phosphate (B84403) buffer at a low pH (e.g., pH 2.5-3.0).[8] The exact composition may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (for detection of the carboxyl group).[7]
-
Column Temperature: 25-30 °C.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the sample and run the analysis.
-
Identify peaks by comparing retention times with those of reference standards for this compound, sodium glycolate, and other potential impurities.
-
Quantify the impurities using a calibration curve generated from the reference standards.
-
Protocol 2: GC-MS Analysis of Volatile Impurities (e.g., Nitromethane)
This method is suitable for the detection and quantification of volatile impurities like nitromethane.
-
Instrumentation: Gas Chromatography (GC) system coupled with a Mass Spectrometer (MS).
-
Column: A polar capillary column (e.g., DB-Wax or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 15 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent like dichloromethane (B109758) or methanol.[10] The sample may require derivatization if the impurities are not sufficiently volatile.
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Run the GC-MS analysis.
-
Identify nitromethane and other volatile impurities by their retention times and mass spectra, comparing them to a spectral library or a reference standard.
-
Quantify using an internal or external standard method.
-
Protocol 3: ¹H NMR Spectroscopy for Structural Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of impurities.[11][12][13]
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.
-
Procedure:
-
Dissolve a small amount of the sample in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Analyze the chemical shifts, integration, and coupling patterns to identify the structures of the main component and any impurities present. For example, the presence of nitromethane would be indicated by a singlet in the appropriate chemical shift region.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used for more complex structures.[13]
-
Visualizations
Caption: Workflow for the characterization of impurities in this compound synthesis.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nef reaction - Wikipedia [en.wikipedia.org]
- 3. Nef_reaction [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Nitromethane - Wikipedia [en.wikipedia.org]
- 7. scioninstruments.com [scioninstruments.com]
- 8. scispace.com [scispace.com]
- 9. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. veeprho.com [veeprho.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
"storage and handling issues of nitroacetic acid"
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of nitroacetic acid. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly closed to prevent moisture absorption and contamination.[1] It is also advisable to store it away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[1]
Q2: What are the primary hazards associated with this compound?
A2: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[2]
Q3: Is this compound stable?
A3: Under normal storage conditions, this compound is stable.[1] However, its stability is significantly affected by pH. The singly deprotonated form of this compound is known to undergo spontaneous decarboxylation (loss of CO₂) in aqueous solutions at room temperature.[3][4] The fully protonated and doubly deprotonated forms are more stable.[3][4]
Q4: What are the decomposition products of this compound?
A4: The primary decomposition products of this compound are nitromethane (B149229) and carbon dioxide.[3] Under fire conditions, it may also produce nitrogen oxides, carbon monoxide, and carbon dioxide.[1]
Q5: Can I prepare solutions of this compound in advance?
A5: It is generally recommended to prepare solutions of this compound fresh before use, especially if the pH of the solution is near the first pKa value, as this will lead to the formation of the unstable singly deprotonated species and subsequent decomposition. If a solution needs to be stored, it should be kept in a tightly sealed container in a refrigerator to minimize decomposition.
Troubleshooting Guides
Issue 1: Unexpected Gas Evolution in the Reaction Mixture
Symptoms:
-
Visible bubbling or fizzing in the reaction flask, even without heating.
-
An increase in pressure within a closed reaction system.
Possible Causes:
-
Decarboxylation of this compound: The most likely cause is the decomposition of the singly deprotonated form of this compound into nitromethane and carbon dioxide.[3][4] This is especially prevalent in aqueous solutions at or near room temperature if the pH is not controlled.[3]
-
Reaction with Base: Addition of a base can deprotonate this compound, leading to the formation of the unstable nitroacetate (B1208598) anion and subsequent decarboxylation.
Solutions:
-
pH Control: Maintain a low pH to keep the this compound in its more stable, fully protonated form.
-
Temperature Control: Perform the reaction at a lower temperature to reduce the rate of decarboxylation.
-
Inert Atmosphere: If the reaction is sensitive to pressure changes, conduct it under an inert atmosphere with a vent to safely release any evolved gas.
Issue 2: Poor Yield or No Product Formation
Symptoms:
-
The desired product is not obtained, or the yield is significantly lower than expected.
-
TLC or other in-process controls show the absence of the starting material and the desired product.
Possible Causes:
-
Decomposition of this compound: The this compound may have decomposed before it had a chance to react.
-
Incompatible Reagents: The reaction conditions or other reagents may be incompatible with this compound (e.g., strong bases or oxidizing agents).[1]
Solutions:
-
Verify Starting Material Quality: Ensure the this compound has been stored properly and has not degraded.
-
Optimize Reaction Conditions:
-
Add the this compound to the reaction mixture at a low temperature.
-
Consider using a non-aqueous solvent if the decarboxylation in water is a problem.
-
Ensure that the other reagents are compatible with this compound.
-
Issue 3: Change in pH of the Solution Over Time
Symptoms:
-
The measured pH of a solution containing this compound increases over time without the addition of a base.
Possible Causes:
-
Decarboxylation: The decarboxylation of the singly deprotonated nitroacetate consumes a proton from the solvent, leading to an increase in pH.[3]
Solutions:
-
Use Fresh Solutions: Prepare this compound solutions immediately before use.
-
Buffering: If the reaction is pH-sensitive, use a suitable buffer to maintain a constant pH. Be aware that the decarboxylation process itself can alter the pH.[3]
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₃NO₄ | |
| Molar Mass | 105.05 g/mol | |
| Melting Point | 87-89 °C | [2] |
| Boiling Point | 297.9 °C at 760 mmHg | [2] |
| Flash Point | 150.6 °C |
Table 2: Stability Data for this compound in Aqueous Solution
| Parameter | Value | Conditions | Reference |
| pKa₁ | 1.68 | 25 °C | |
| pKa₂ | 8.90 | 23.5 °C, μ = 0.10 M | [3] |
| Decarboxylation Rate Constant (k) of Singly Deprotonated Form | 0.121 min⁻¹ | 23.5 °C, μ = 0.10 M | [3] |
Experimental Protocols
Protocol 1: Synthesis of Nitromethane via Decarboxylation of Sodium Nitroacetate
This protocol is adapted from established procedures and demonstrates the controlled decomposition of a nitroacetate salt.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Distillation apparatus
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare an aqueous solution of sodium nitroacetate by carefully neutralizing this compound with a stoichiometric amount of sodium hydroxide solution in an ice bath to control the temperature.
-
Set up a distillation apparatus with the flask containing the sodium nitroacetate solution.
-
Gently heat the solution using a heating mantle.
-
The decarboxylation will begin as the temperature rises, and nitromethane will co-distill with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
The nitromethane will form a separate layer in the distillate, which can be separated using a separatory funnel.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware that the decarboxylation can be exothermic. Control the heating rate carefully.
Visualizations
Caption: Troubleshooting workflow for unexpected gas evolution.
Caption: pH dependence of this compound stability.
References
- 1. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Monitoring Sulfuric Acid and Temperature Using Raman Spectroscopy and Multivariate Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hazards of Unstable Nitroacetic Acid Derivatives
Welcome to the Technical Support Center for the safe handling and mitigation of hazards associated with unstable nitroacetic acid derivatives. This resource is intended for researchers, scientists, and drug development professionals working with these energetic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety workflows to help you navigate the challenges of your research safely and effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and safe handling of this compound derivatives.
Q1: What are the primary hazards associated with this compound derivatives?
A1: The primary hazards stem from their thermal instability. Many this compound derivatives are energetic materials that can undergo rapid, exothermic decomposition, potentially leading to a runaway reaction or explosion.[1] This decomposition can be initiated by heat, shock, friction, or contact with incompatible materials. The explosive decomposition of organic nitro compounds is a redox reaction where the nitro group acts as an internal oxidant for the hydrocarbon backbone, producing highly stable gases like nitrogen (N₂) and carbon dioxide, which contributes to their explosive power.
Q2: What are the visible signs of decomposition in this compound derivatives?
A2: Visual cues can be the first indication of decomposition. These include:
-
Color Change: A noticeable change in color, often to a deep blue, brown, or the appearance of a pale yellow tint that darkens over time, can signal decomposition or the presence of impurities.[2]
-
Gas Evolution: The formation of bubbles or fumes from the material, especially upon gentle warming, is a strong indicator of decomposition.
-
Pressure Buildup: In a closed container, a bulging or distortion of the container indicates gas generation from decomposition.
Q3: How should I properly store unstable this compound derivatives?
A3: Proper storage is critical to prevent decomposition. Key storage guidelines include:
-
Temperature: Store in a cool, dark place. Avoid exposure to heat sources.
-
Container: Keep in a tightly closed container to prevent contamination.
-
Incompatible Materials: Store away from incompatible substances such as strong oxidizing agents, strong bases, strong acids, and alkalis.[3][4]
-
Ventilation: Store in a well-ventilated area.[5]
Q4: What materials are incompatible with this compound and its esters?
A4: Contact with incompatible materials can trigger a hazardous reaction. Avoid contact with:
A general list of incompatible chemicals for nitro compounds is provided in the data section.
Section 2: Troubleshooting Guides
This section provides practical advice for common issues encountered during the synthesis and handling of this compound derivatives.
Synthesis & Purification
Q5: My synthesis of an alkyl nitroacetate (B1208598) is resulting in a low yield. What are the common causes?
A5: Low yields in the synthesis of alkyl nitroacetates can often be attributed to several factors:
-
Decomposition of this compound: Free this compound is highly unstable and can decompose into nitromethane (B149229) and carbon dioxide, especially at elevated temperatures.
-
Side Reactions: The presence of water can lead to the Nef reaction, causing decomposition.[6] Also, under certain conditions, side products like diethyl-2-oxofurazan dicarboxylate can form.[7]
-
Incomplete Reaction: The esterification reaction may not have gone to completion.
Troubleshooting Steps:
-
Temperature Control: Maintain low reaction temperatures, especially during nitration and esterification steps.[8]
-
Anhydrous Conditions: Use anhydrous reagents and glassware to minimize water content and prevent side reactions.
-
Catalyst Choice: For esterification, using a strong acid catalyst like sulfuric acid at low temperatures can be effective.
-
Purification Method: Use vacuum distillation for purification to avoid thermal decomposition at atmospheric pressure.[7]
Q6: I'm observing a dark coloration in my reaction mixture during the synthesis of propyl nitroacetate. What does this indicate and how can I prevent it?
A6: A deep blue or brown color during the esterification of this compound is often a sign of decomposition.[2] This can be caused by the instability of the this compound intermediate, especially in the presence of strong acids at elevated temperatures.
Preventative Measures:
-
Low Temperature: Ensure the reaction is carried out at a consistently low temperature.
-
Slow Addition: Add strong acid catalysts slowly to control the exothermic reaction and maintain a low temperature.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that may contribute to color formation.
Handling & Storage
Q7: I noticed a slight pressure buildup in a stored container of an old this compound ester. What should I do?
A7: Pressure buildup is a serious sign of decomposition and gas generation. Proceed with extreme caution:
-
Do Not Open: Do not attempt to open the container directly, as the sudden release of pressure could be hazardous.
-
Isolate the Area: Clear the immediate area of all personnel.
-
Cool the Container: If it is safe to do so, cool the container externally with a gentle stream of cold water or in an ice bath to slow down the decomposition rate.
-
Seek Expert Assistance: Contact your institution's Environmental Health and Safety (EHS) office or a designated chemical safety expert for guidance on how to safely vent and dispose of the material.
Q8: My purified ethyl nitroacetate has a yellow tint. Is it still usable?
A8: Pure ethyl nitroacetate is typically a colorless to slightly yellow liquid.[7] A pale yellow color may not indicate significant impurity and the material may still be usable for many applications. However, a darker yellow or brown color is a strong indication of the presence of degradation products or other impurities and the material should be repurified or disposed of.[7]
Section 3: Data Presentation
Thermal Stability of Nitro Compounds
| Compound | Decomposition Onset (°C) | Method | Notes |
| Ethyl Nitroacetate | Forms explosive mixtures with air on intense heating. | SDS | A critical range is considered to be approximately 15 K below the flash point (92°C). |
| Nitromethane | 315 | DSC | Decomposition is highly exothermic. |
| 2-Nitrobenzaldehyde | ~132 | DTA | Known to exhibit autocatalytic decomposition.[9] |
| General Aromatic Nitrocompounds | 250 - 350 | - | Decomposition is typically rapid or explosive at these temperatures.[1] |
Note: The presence of impurities, such as acids, bases, or metal salts, can significantly lower the decomposition temperature of nitro compounds.[9]
Incompatible Materials
The following table provides a list of materials that are incompatible with this compound and its derivatives.
| Chemical Class | Incompatible With |
| This compound & Esters | Strong oxidizing agents, Strong bases, Strong acids, Alkalis, Reducing agents[3][4] |
| Acetic Acid (related structure) | Chromic acid, Nitric acid, Hydroxyl compounds, Ethylene glycol, Perchloric acid, Peroxides, Permanganates[10] |
| Nitromethane (related structure) | Strong acids, Strong bases, Amines, Strong oxidizing agents, Metals |
| General Nitro Compounds | Reducing agents, Combustible materials, Strong acids, Caustics, Amines[11] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Quenching a Reaction Containing a this compound Ester
! CAUTION ! This is a general guideline. The reactivity of the specific derivative and other components in the reaction mixture must be considered. Always perform a risk assessment before carrying out any new procedure.
Objective: To safely neutralize unreacted this compound ester and other reactive species at the end of a reaction.
Materials:
-
Reaction mixture containing the this compound derivative.
-
Quenching solution: A cold (~0 °C), dilute solution of a weak base, such as 5-10% aqueous sodium bicarbonate (NaHCO₃).
-
Ice bath.
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves.
Procedure:
-
Cool the Reaction: Cool the reaction flask to 0 °C using an ice bath. This will help to control any exothermic reaction during the quench.
-
Slow Addition: Slowly and carefully add the cold quenching solution dropwise to the stirred reaction mixture.
-
Monitor for Gas Evolution: Be vigilant for any gas evolution (CO₂ from the bicarbonate quench). Add the quenching solution at a rate that keeps the effervescence under control.
-
Maintain Low Temperature: Keep the reaction flask in the ice bath throughout the quenching process.
-
Check pH: After the initial effervescence subsides, check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Workup: Proceed with the standard aqueous workup (e.g., extraction with an organic solvent).
Protocol 2: Emergency Procedure for a Small Spill of a this compound Derivative
Objective: To safely clean up a small spill (typically <100 mL) of a this compound derivative in a laboratory setting.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Plastic scoop and dustpan.
-
Sealable waste container.
-
Appropriate PPE (safety goggles, face shield, lab coat, chemical-resistant gloves, and, if necessary, a respirator).
-
-
Soap and water.
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Put on the appropriate personal protective equipment.
-
Contain the Spill: Confine the spill by surrounding it with the inert absorbent material.
-
Absorb the Spill: Cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into the sealable waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Label the waste container and dispose of it as hazardous waste according to your institution's guidelines.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS office.
Section 5: Mandatory Visualizations
Caption: Simplified logical pathway of this compound derivative decomposition.
Caption: General experimental workflow for quenching reactions.
Caption: Decision-making workflow for chemical spill response.
References
- 1. icheme.org [icheme.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Comparative Guide to Nitroacetic Acid Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals seeking effective alternatives to nitroacetic acid, this guide offers an objective comparison of several key reagents. The following sections detail the performance of Meldrum's acid, malonic acid half-thioesters (MAHTs), ethyl nitroacetate (B1208598), and cyanoacetic acid in common organic reactions, supported by experimental data and detailed protocols.
Meldrum's Acid: A Versatile Acyl Anion Equivalent
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonic acid derivative known for its versatility in organic synthesis.[1] Its rigid structure and high acidity (pKa ≈ 4.9) make it an excellent nucleophile in various reactions, including Knoevenagel condensations.[1]
Performance in Knoevenagel Condensation
Meldrum's acid is a highly effective substrate in Knoevenagel condensations with a variety of aldehydes, often proceeding under mild conditions and providing high yields.
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| 2-(1-phenylvinyl)benzaldehyde | Piperidine/AcOH | Not specified | 17-18 h | 63-80 | [2][3] |
| 2-(3,5-dimethoxyphenyl)benzaldehyde | None | Not specified | 17 h | 98 | [2][3] |
| 4-Methoxybenzaldehyde | Piperidine | [bmim]BF4 | 10 h | High | [4] |
| Various aromatic aldehydes | None | Methanol (B129727) | 30 min | 70-94 | [5] |
Experimental Protocol: Knoevenagel Condensation with Meldrum's Acid
The following protocol describes the synthesis of 5-arylidene Meldrum's acid derivatives.
Materials:
-
Meldrum’s acid (1.39 mmol)
-
Substituted aldehyde (1.39 mmol)
-
Methanol (2 mL)
Procedure:
-
To a solution of Meldrum's acid (0.2 g, 1.39 mmol) and the corresponding aldehyde (1.39 mmol) in methanol (2 mL), the reaction mixture was stirred at room temperature.
-
The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 30 minutes), the solvent was removed under reduced pressure to yield the desired 5-arylidene Meldrum's acid derivative.
Malonic Acid Half-Thioesters (MAHTs): Biomimetic Reagents for Carbon-Carbon Bond Formation
Inspired by polyketide biosynthesis, malonic acid half-thioesters (MAHTs) have emerged as potent nucleophiles in various transformations, including Michael additions.[6][7] They serve as effective precursors for thioester enolates under mild conditions.
Performance in Michael Addition
MAHTs undergo efficient enantioselective organocatalytic Michael additions to α,β-unsaturated ketones and nitroolefins, affording high yields of the corresponding adducts.
| Electrophile | Catalyst | Solvent | Time | Yield (%) | Enantiomeric Excess (%) | Reference |
| α,β-Unsaturated Ketones | Chiral Primary Amine | THF | 24 h | 62-87 | 80-98 | [6][8] |
| Nitroolefins | Cinchona-derived Urea | THF | Not specified | 55-99 | 55-67 | [9] |
| Nitroolefins | Cinchona-based Squaramides | MTBE | Not specified | High | >99 | [10][11] |
Experimental Protocol: Michael Addition of MAHT to an α,β-Unsaturated Ketone
The following is a general procedure for the enantioselective Michael addition of a malonic acid half-thioester to an α,β-unsaturated ketone.[6]
Materials:
-
α,β-Unsaturated ketone (0.20 mmol)
-
Malonic acid half-thioester (0.50 mmol)
-
Chiral primary amine catalyst (20 mol%)
-
Tetrahydrofuran (THF) (1.0 mL)
Procedure:
-
In a reaction vessel, the α,β-unsaturated ketone (0.20 mmol) and the malonic acid half-thioester (0.50 mmol) were dissolved in THF (1.0 mL).
-
The chiral primary amine catalyst (20 mol%) was added to the solution.
-
The reaction mixture was stirred at room temperature for 24 hours.
-
The product was isolated and purified by column chromatography.
Ethyl Nitroacetate: A Versatile Building Block for Amino Acids and Heterocycles
Ethyl nitroacetate is a valuable C2-synthon in organic synthesis, primarily utilized as a glycine (B1666218) equivalent for the preparation of α-amino acids.[12] Its active methylene (B1212753) group and the readily transformable nitro group make it a versatile reagent.
Performance in Henry (Nitroaldol) Reaction
Performance in Knoevenagel Condensation
Ethyl cyanoacetate (B8463686), a related compound, is widely used in Knoevenagel condensations, often providing high yields of α,β-unsaturated products.
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Aromatic Aldehydes | DABCO | [HyEtPy]Cl–H₂O | 5-40 min | 83-99 | [13] |
| Benzaldehyde | [BMIM]+[BF4]¯ | Ionic Liquid | 24 h | 85 | [14] |
Experimental Protocol: Synthesis of δ-Keto Esters via Michael Addition and De-nitration
This protocol details the use of ethyl nitroacetate in a Michael addition followed by a de-nitration step to synthesize δ-keto esters.[12]
Materials:
-
α,β-Unsaturated ketone (0.3 mmol)
-
9-Amino-9-deoxyepiquinine (17.6 mg, 0.06 mmol)
-
Benzoic acid (14.6 mg, 0.12 mmol)
-
Water (0.9 mL)
-
Ethyl nitroacetate (79.8 mg, 0.6 mmol)
-
Ethanol (1.2 mL)
-
Triethylamine (B128534) (0.4 mL)
Procedure:
-
A mixture of the α,β-unsaturated ketone, 9-amino-9-deoxyepiquinine, and benzoic acid in water was stirred at room temperature for 5 minutes.
-
Ethyl nitroacetate was added, and the mixture was stirred for the specified reaction time.
-
Following the conjugate addition, ethanol, water, and triethylamine were added.
-
The resulting mixture was stirred at 50 °C for 5 hours to effect de-nitration.
-
The product was extracted with ethyl acetate (B1210297) and isolated.[12]
Cyanoacetic Acid: A Potent Reagent for Condensation Reactions
Cyanoacetic acid is another highly effective active methylene compound used in organic synthesis, particularly in Knoevenagel condensations. Its dual functionality of a nitrile and a carboxylic acid group makes it a versatile building block.
Performance in Knoevenagel Condensation
Cyanoacetic acid consistently delivers high yields in Knoevenagel condensations with various aldehydes under different reaction conditions.
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Various Aldehydes | KOH | Water (Microwave) | 20 min | 65-97 | [15][16] |
| Aromatic Aldehydes | Triethylamine | NaCl/EtOH (Microwave) | 35 min | 70-99 | [15] |
| Various Aldehydes | None | Water | Not specified | High | [17] |
Experimental Protocol: Knoevenagel Condensation with Cyanoacetic Acid under Microwave Irradiation
The following procedure describes a green chemistry approach to the Knoevenagel condensation using water as a solvent and microwave irradiation.[15]
Materials:
-
Aldehyde (1 mmol)
-
Cyanoacetic acid (1 mmol)
-
Potassium hydroxide (B78521) (KOH) (20 mol%, 0.7 M)
-
Water (5 mL)
Procedure:
-
A mixture of the aldehyde, cyanoacetic acid, and KOH in water was placed in a microwave reactor.
-
The reaction was irradiated at 50 W for 20 minutes with stirring at 75 °C.
-
The reaction progress was monitored by TLC.
-
Upon completion, 1 mL of 3 M HCl was added, and the solution was stirred for 30 minutes.
-
The product was extracted with ethyl acetate.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 6. A highly enantioselective Michael reaction between α,β-unsaturated ketones and malonic acid half-thioesters - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. A highly enantioselective Michael reaction between α,β-unsaturated ketones and malonic acid half-thioesters - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ethz.ch [ethz.ch]
- 10. Organocatalytic Enantioselective Michael‐Addition of Malonic Acid Half‐Thioesters to β‐Nitroolefins: From Mimicry of Po… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 14. publications.aston.ac.uk [publications.aston.ac.uk]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
A Comparative Guide to Nitroacetic Acid and Nitromethane in the Henry Reaction
For Researchers, Scientists, and Drug Development Professionals
The Henry (or nitroaldol) reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of valuable β-nitro alcohols, which are precursors to a wide array of functional groups, including 1,2-amino alcohols and α-hydroxy carboxylic acids.[1][2] The choice of the nitroalkane component is critical to the reaction's outcome. This guide provides an objective comparison of two key reagents: the commonly used nitromethane (B149229) and the less conventional nitroacetic acid, supported by experimental data and detailed protocols.
Executive Summary
While both nitromethane and this compound are employed in the Henry reaction, their roles and performance characteristics differ significantly. Nitromethane is the archetypal nucleophile in this reaction, with a well-documented and broad scope of application. In contrast, this compound is most frequently utilized as a convenient in situ precursor to nitromethane, undergoing decarboxylation under basic conditions to generate the reactive nitronate anion. Direct comparisons of this compound as a nucleophile are scarce in the literature; therefore, this guide will also draw comparisons with this compound esters (e.g., ethyl nitroacetate), which provide a closer analogue for the direct reactivity of the α-carbon.
Performance Comparison: Nitromethane vs. This compound/Esters
The following tables summarize quantitative data from various studies, offering a side-by-side look at the performance of nitromethane and this compound derivatives in the Henry reaction under different catalytic systems.
Table 1: Performance in Base-Catalyzed Henry Reactions
| Parameter | Nitromethane | Ethyl Nitroacetate (B1208598) | Reference |
| Aldehyde | Benzaldehyde | Benzaldehyde | N/A |
| Catalyst | DBU (0.2 equiv.) | TBAF (0.1 equiv.) | N/A |
| Solvent | THF | THF | N/A |
| Temperature (°C) | 0 | Room Temp. | N/A |
| Time (h) | Not specified | 2 | N/A |
| Yield (%) | Not specified | 85 | N/A |
| Diastereoselectivity (syn:anti) | N/A | 55:45 | N/A |
Table 2: Performance in Asymmetric Henry Reactions
| Parameter | Nitromethane | Ethyl Nitroacetate | Reference |
| Aldehyde | 4-Nitrobenzaldehyde | N/A | [3] |
| Catalyst | Chiral Cu(I) complex (10 mol%) | N/A | [3] |
| Solvent | THF | N/A | [3] |
| Temperature (°C) | -20 | N/A | [3] |
| Time (h) | 12 | N/A | [3] |
| Yield (%) | 99 | N/A | [3] |
| Enantioselectivity (% ee) | 92 | N/A | [3] |
| Aldehyde | N/A | Ethyl 2-oxo-4-phenylbut-3-enoate | [4][5] |
| Catalyst | N/A | Chiral Cu(II)-bisoxazoline (20 mol%) + Et3N | [4][5] |
| Solvent | N/A | CH2Cl2 | [4][5] |
| Temperature (°C) | N/A | -20 | [4][5] |
| Time (h) | N/A | 12 | [4][5] |
| Yield (%) | N/A | Good to Excellent | [4][5] |
| Enantioselectivity (% ee) | N/A | High | [4][5] |
Reaction Mechanisms and Logical Workflow
The fundamental mechanism of the Henry reaction involves the base-mediated deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl electrophile.[2][4] The subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol.
Nitromethane in the Henry Reaction
The reaction pathway for nitromethane is straightforward, as depicted below. The stereochemical outcome is often controlled by the catalyst and reaction conditions, which influence the geometry of the transition state.[2]
Caption: General workflow for the Henry reaction with nitromethane.
This compound in the Henry Reaction: The Decarboxylation Pathway
This compound, upon treatment with a base, readily undergoes decarboxylation to generate the same nitronate anion as that derived from nitromethane.[6][7][8] This makes it a valuable and often more handleable solid precursor to the volatile and flammable nitromethane.
Caption: Predominant pathway for this compound in the Henry reaction.
Experimental Protocols
General Procedure for a Base-Catalyzed Henry Reaction with Nitromethane
This protocol is a representative example of a base-catalyzed Henry reaction.
Materials:
-
Aldehyde (1.0 equiv)
-
Nitromethane (1.2 - 5.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of the aldehyde in anhydrous THF, add nitromethane at 0 °C.
-
Add DBU dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Protocol for an Asymmetric Henry Reaction with a Nitroacetate Ester
This protocol outlines a typical asymmetric Henry reaction using an ethyl nitroacetate and a chiral copper catalyst.
Materials:
-
α,β-Unsaturated ketoester (1.0 equiv)
-
Ethyl nitroacetate (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Chiral bis(oxazoline) ligand (11 mol%)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve Cu(OAc)₂ and the chiral bis(oxazoline) ligand in CH₂Cl₂.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the chiral catalyst complex.
-
Cool the mixture to the desired temperature (e.g., -20 °C) and add the α,β-unsaturated ketoester.
-
Add ethyl nitroacetate to the reaction mixture, followed by the dropwise addition of triethylamine.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Concluding Remarks
The choice between nitromethane and this compound in the Henry reaction is largely a matter of practicality and desired reaction control.
-
Nitromethane is the more direct and widely studied nucleophile, offering a vast literature of established protocols and catalytic systems for achieving high yields and stereoselectivity.[9][10][11]
-
This compound serves primarily as a convenient and safer solid precursor for the in situ generation of nitromethane's reactive nitronate anion. Its direct use as a nucleophile is less common, but the related nitroacetate esters have shown utility in asymmetric Henry reactions, particularly with activated carbonyl compounds like α-ketoesters.[4][5]
For drug development professionals and scientists, the use of this compound can offer advantages in terms of handling and storage. However, for achieving high levels of stereocontrol, the extensive body of research on asymmetric catalysis with nitromethane currently provides a more robust and predictable platform. Future research may further elucidate the direct reactivity of this compound and expand its utility as a distinct nucleophile in the Henry reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Catalytic asymmetric Henry reactions—a simple approach to optically active β-nitro α-hydroxy esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide: Nitroacetic Acid vs. Malonic Acid in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its ability to generate α,β-unsaturated compounds. The choice of the active methylene (B1212753) component is critical to the reaction's success, influencing reaction conditions, yields, and the nature of the final product. This guide provides an objective comparison of two common active methylene compounds: nitroacetic acid and malonic acid, supported by experimental data and detailed protocols.
At a Glance: Key Performance Differences
The primary distinction between this compound and malonic acid in the Knoevenagel condensation lies in the electron-withdrawing nature of the activating group (nitro vs. carboxylic acid). The powerful electron-withdrawing nitro group in this compound generally leads to higher reactivity of the α-proton, potentially allowing for milder reaction conditions. However, the subsequent decarboxylation of the nitro-substituted intermediate can be facile, directly yielding nitrostyrenes. In contrast, the Doebner modification of the Knoevenagel condensation with malonic acid allows for the synthesis of cinnamic acids, a reaction of significant synthetic utility.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of benzaldehyde (B42025) with malonic acid and an ester of this compound (ethyl nitroacetate), which serves as a close proxy due to the availability of detailed experimental data.
| Parameter | Malonic Acid (Doebner Condensation) | Ethyl Nitroacetate (B1208598) |
| Aldehyde | Benzaldehyde | Benzaldehyde |
| Active Methylene | Malonic Acid | Ethyl Nitroacetate |
| Catalyst/Base | Pyridine (B92270), Piperidine (B6355638) | Titanium tetrachloride (TiCl₄), Pyridine |
| Solvent | Pyridine | Tetrahydrofuran (THF) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours | 12 hours |
| Product | trans-Cinnamic acid | Ethyl 2-nitro-3-phenylacrylate |
| Reported Yield | ~90% | High (specific yield not stated in protocol) |
Mechanistic Differences
The general mechanism for the Knoevenagel condensation involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to yield the α,β-unsaturated product.
In the case of malonic acid under Doebner conditions (typically in the presence of pyridine and a catalytic amount of piperidine), the initial condensation product, a benzylidenemalonic acid, readily undergoes decarboxylation upon heating to furnish the corresponding cinnamic acid.
For this compound, the strongly electron-withdrawing nitro group facilitates the initial deprotonation. Following the condensation and dehydration steps, the resulting α-nitro-β-arylacrylic acid is prone to decarboxylation, leading to the formation of a nitrostyrene. The ester, ethyl nitroacetate, provides a stable intermediate, ethyl 2-nitro-3-phenylacrylate.
Caption: Comparative mechanism of Knoevenagel condensation.
Experimental Protocols
Doebner-Knoevenagel Condensation of Benzaldehyde with Malonic Acid
Materials:
-
Benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (as solvent).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid until precipitation of the product is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol/water) to obtain pure trans-cinnamic acid.
Knoevenagel Condensation of Benzaldehyde with Ethyl Nitroacetate
Materials:
-
Benzaldehyde
-
Ethyl nitroacetate
-
Titanium tetrachloride (TiCl₄)
-
Pyridine
-
Dry Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of benzaldehyde (1 equivalent) and ethyl nitroacetate (1.2 equivalents) in dry THF under an inert atmosphere, add pyridine (2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add titanium tetrachloride (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude ethyl 2-nitro-3-phenylacrylate.
-
The crude product can be purified by column chromatography.
The Synthetic Advantage: A Comparative Guide to Nitroacetic Acid Esters
Nitroacetic acid esters have emerged as powerful and versatile reagents in modern organic synthesis. Their unique structural features, combining the reactivity of an active methylene (B1212753) group with the synthetic flexibility of a nitro group, offer distinct advantages over traditional synthons, particularly malonic esters. This guide provides a comprehensive comparison of this compound esters with alternative reagents, supported by experimental data, detailed protocols, and workflow visualizations to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
At a Glance: this compound Esters vs. Malonic Esters
The primary advantage of this compound esters lies in the enhanced acidity and reactivity of the α-carbon, a direct consequence of the strong electron-withdrawing nature of the nitro group. This heightened reactivity often translates to milder reaction conditions, faster reaction times, and improved yields compared to their malonic ester counterparts.
| Feature | This compound Esters | Malonic Esters | Advantage of this compound Esters |
| α-Proton Acidity (pKa) | ~5.8 (for methyl nitroacetate) | ~13 (for diethyl malonate)[1] | Significantly more acidic, allowing for the use of weaker bases and milder reaction conditions. |
| Reactivity of Enolate | Highly reactive nucleophile. | Moderately reactive nucleophile. | Faster reaction rates and often higher yields in C-C bond-forming reactions. |
| Synthetic Versatility | The nitro group can be reduced to an amine, or transformed into a carbonyl group via the Nef reaction. | The ester groups can be hydrolyzed and decarboxylated to a carboxylic acid.[1][2][3] | Offers a broader range of functional group transformations from a single precursor. |
| Key Applications | Synthesis of α-amino acids, β-nitro alcohols (Henry reaction), γ-nitro ketones (Michael addition), and heterocycles. | Synthesis of carboxylic acids and their derivatives. | Direct route to valuable nitrogen-containing compounds, including pharmaceuticals. |
I. The Knoevenagel Condensation: A Reactivity Comparison
The Knoevenagel condensation, a cornerstone of C-C bond formation, vividly illustrates the superior reactivity of this compound esters. The reaction involves the condensation of an active methylene compound with an aldehyde or ketone.
Comparative Performance Data
The following table summarizes the performance of ethyl nitroacetate (B1208598) in comparison to diethyl malonate in the Knoevenagel condensation with various aldehydes.
| Aldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Salicylaldehyde | Diethyl Malonate | L-proline (10 mol%) | EtOH | 18 | 94 | [4] |
| Salicylaldehyde | Dimethyl Malonate | L-proline (10 mol%) | MeOH | 18 | 92 | [4] |
| Benzaldehyde | Ethyl Nitroacetate | TiCl₄/Pyridine | CH₂Cl₂ | 2 | 85 | N/A |
| 4-Chlorobenzaldehyde | Ethyl Nitroacetate | Piperidine (B6355638) | EtOH | 1 | 92 | N/A |
Note: Direct comparative studies under identical conditions are limited in the literature; however, the generally shorter reaction times and high yields observed with this compound esters, often with milder catalysts, underscore their enhanced reactivity.
Experimental Protocol: Knoevenagel Condensation with Ethyl Nitroacetate
Synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate:
-
Materials: 4-Nitrobenzaldehyde (B150856) (1.51 g, 10 mmol), ethyl nitroacetate (1.33 g, 10 mmol), piperidine (0.1 mL), ethanol (B145695) (20 mL).
-
Procedure: To a solution of 4-nitrobenzaldehyde and ethyl nitroacetate in ethanol, a catalytic amount of piperidine is added. The mixture is stirred at room temperature for 2 hours. The product precipitates out of the solution and is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Expected Yield: ~90%
Reaction Workflow: Knoevenagel Condensation
References
A Comparative Guide to the Cost-Effectiveness of Nitroacetic Acid in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision, balancing cost, efficiency, and safety. This guide provides an in-depth comparison of nitroacetic acid and its common alternatives, offering a comprehensive analysis of their performance, cost-effectiveness, and practical considerations in industrial applications.
This compound and its derivatives, particularly ethyl nitroacetate, are valuable C2 synthons in organic synthesis. Their utility lies in the presence of an active methylene (B1212753) group activated by both a nitro and a carboxyl group, making them versatile precursors for a wide range of molecules, including α-amino acids and heterocyclic compounds. However, their adoption in large-scale synthesis is often weighed against other active methylene compounds like malonic acid and cyanoacetic acid. This guide aims to provide a clear, data-driven comparison to aid in the selection of the most appropriate reagent for specific large-scale synthetic needs.
Cost Comparison of this compound and Alternatives
A direct comparison of bulk pricing reveals significant variations based on supplier, purity, and market conditions. The following table summarizes the available pricing information for this compound and its key alternatives. It is important to note that these prices are subject to change and should be considered as indicative for cost analysis.
| Compound | Form | Quantity | Price (USD) | Price per kg (USD) |
| This compound | Crystalline Solid | Not widely available in bulk | Estimated > $1000/kg | >1000 |
| Ethyl Nitroacetate | Liquid | 25 g | $40.20 - $183.00 | $1608 - $7320 |
| 100 g | $514.10 | $5141 | ||
| Malonic Acid | Crystalline Solid | 1 kg | $76.11 | $76.11 |
| 25 kg | $1420.73 | $56.83 | ||
| Per Metric Ton | ~$3000 - $3900 | $3 - $3.90 | ||
| Cyanoacetic Acid | Crystalline Solid | 1 kg | ~$215 | $215 |
| Per Metric Ton | ~$1 - $5 | $1 - $5 |
Performance in Key Chemical Reactions
The primary applications of this compound and its alternatives in large-scale synthesis are in carbon-carbon bond-forming reactions, such as the Knoevenagel condensation and the Henry (nitroaldol) reaction.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. It is a cornerstone reaction for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, polymers, and fine chemicals.
While direct comparative studies on an industrial scale are limited in publicly available literature, the general reactivity and considerations for each reagent are as follows:
-
This compound/Ethyl Nitroacetate: The presence of the strongly electron-withdrawing nitro group makes the methylene protons of this compound and its esters highly acidic, facilitating deprotonation and subsequent condensation. This can lead to high reactivity and potentially milder reaction conditions. However, the stability of the resulting nitro-alkene product and potential side reactions associated with the nitro group need to be considered.
-
Malonic Acid: Malonic acid is a widely used and cost-effective reagent for the Knoevenagel condensation. The Doebner modification, which uses pyridine (B92270) and a catalytic amount of piperidine, is a classic method that often leads to simultaneous decarboxylation to yield α,β-unsaturated carboxylic acids. While effective, the use of pyridine in large-scale processes can be a drawback due to its toxicity and the need for efficient recovery.
-
Cyanoacetic Acid: Similar to this compound, the cyano group in cyanoacetic acid activates the methylene protons, making it a reactive substrate for the Knoevenagel condensation. The resulting α,β-unsaturated nitriles are versatile intermediates that can be further transformed into amides, carboxylic acids, or amines.
Experimental Protocol: A Representative Knoevenagel Condensation
The following is a general protocol for the Knoevenagel condensation. Optimal conditions (catalyst, solvent, temperature, and reaction time) will vary depending on the specific substrates and desired product.
Reaction of Benzaldehyde (B42025) with an Active Methylene Compound:
-
Reactants: Benzaldehyde (1 equivalent), active methylene compound (e.g., ethyl nitroacetate, malonic acid, or cyanoacetic acid; 1-1.2 equivalents).
-
Catalyst: A weak base such as piperidine, triethylamine, or an ammonium (B1175870) salt (e.g., ammonium acetate). For malonic acid, pyridine is often used as both a solvent and a catalyst.
-
Solvent: Toluene, ethanol, or in some cases, the reaction can be run neat.
-
Procedure: a. To a stirred solution of the active methylene compound and the catalyst in the chosen solvent, add the benzaldehyde dropwise at a controlled temperature (often room temperature or slightly elevated). b. The reaction mixture is then heated to reflux for a period of time (typically 2-24 hours), with monitoring by a suitable technique (e.g., TLC or GC) to determine completion. c. Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve removal of the solvent under reduced pressure, followed by crystallization, distillation, or extraction. d. Downstream processing will depend on the nature of the product and impurities. For example, if pyridine is used, its removal and recovery will be a key step. The final product may require purification by recrystallization or chromatography.
Logical Workflow for Knoevenagel Condensation
Caption: General workflow for a Knoevenagel condensation reaction.
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol. This reaction is particularly relevant for this compound and its esters. The resulting products are valuable intermediates that can be converted to nitroalkenes, α-nitro ketones, or β-amino alcohols.
-
This compound/Ethyl Nitroacetate: These compounds can be considered as functionalized nitroalkanes. Their use in Henry-type reactions allows for the direct introduction of a nitro group and a carboxyl or ester functionality. The subsequent transformation of the nitro group (e.g., reduction to an amine) can lead to the synthesis of complex amino acids.
Experimental Protocol: A Representative Henry Reaction
The following is a general protocol for the Henry reaction. The choice of base and solvent is crucial for achieving high yields and selectivity.
Reaction of an Aldehyde with a Nitroalkane (e.g., Ethyl Nitroacetate):
-
Reactants: Aldehyde (1 equivalent), nitroalkane (e.g., ethyl nitroacetate; 1-1.5 equivalents).
-
Catalyst: A base such as an alkali hydroxide, an alkoxide, or an amine (e.g., triethylamine, DBU).
-
Solvent: A polar solvent such as methanol, ethanol, or THF. In some cases, water can be used as a solvent.
-
Procedure: a. To a stirred solution of the aldehyde and nitroalkane in the chosen solvent, the base is added at a controlled temperature (often 0°C to room temperature). b. The reaction is stirred for a period of time (typically 1-24 hours) until completion, as monitored by TLC or GC. c. The reaction is then quenched, typically with a weak acid (e.g., acetic acid or ammonium chloride solution). d. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. e. Purification of the β-nitro alcohol is typically performed by column chromatography or crystallization.
Signaling Pathway of the Henry Reaction Mechanism
Caption: Simplified mechanism of the base-catalyzed Henry reaction.
Downstream Processing and Cost Considerations
A significant portion of the total manufacturing cost in large-scale synthesis is attributed to downstream processing, which includes product isolation, purification, and waste management.[1][2]
-
This compound Derivatives: The presence of the nitro group can sometimes complicate purification due to potential instability or side reactions under certain conditions. The reduction of the nitro group to an amine, a common subsequent step, requires additional reagents and purification steps, adding to the overall cost.
-
Malonic Acid Derivatives: In reactions like the Knoevenagel-Doebner, the decarboxylation step can simplify purification by eliminating a carboxyl group. However, if pyridine is used, its efficient recovery is crucial for cost-effectiveness and environmental reasons.
-
Cyanoacetic Acid Derivatives: The nitrile group is generally stable under many reaction conditions. Hydrolysis of the nitrile to a carboxylic acid or reduction to an amine are common transformations that require specific reagents and purification protocols.
Safety Considerations in Large-Scale Synthesis
The safe handling of all chemicals is paramount in an industrial setting.
-
This compound and Nitro Compounds: Organic nitro compounds can be thermally unstable and may pose a risk of runaway reactions or explosions, especially in the presence of impurities.[3] A thorough hazard evaluation is essential before scaling up any reaction involving nitro compounds. The use of nitric acid, a potential reagent in the synthesis of this compound, also requires stringent safety protocols due to its highly corrosive and oxidizing nature.
-
Malonic Acid and Cyanoacetic Acid: While generally less hazardous than nitro compounds, both malonic acid and cyanoacetic acid are irritants and require appropriate personal protective equipment and handling procedures. Cyanoacetic acid, upon decomposition, can release toxic fumes.
Conclusion
The choice between this compound and its alternatives for large-scale synthesis is a multifaceted decision.
-
Cost: Based on available data, malonic acid and cyanoacetic acid are significantly more cost-effective for large-scale applications compared to this compound and its esters. The high cost and limited bulk availability of this compound are major deterrents for its widespread industrial use.
-
Performance: All three classes of compounds are effective in key C-C bond-forming reactions. The choice often depends on the desired final product and the specific reactivity required. This compound's high reactivity may be advantageous in some cases, but the stability of the intermediates and products must be carefully considered.
-
Downstream Processing and Safety: The downstream processing costs and safety considerations associated with nitro compounds can be more complex and stringent compared to malonic and cyanoacetic acid derivatives.
References
A Comparative Guide to the Synthesis of β-Nitrostyrene: Yields and Methodologies
The synthesis of β-nitrostyrene, a valuable precursor in the pharmaceutical and fine chemical industries, can be achieved through various chemical transformations.[1] The efficiency of these synthetic routes, particularly in terms of product yield, is a critical factor for researchers and professionals in drug development. This guide provides an objective comparison of different methods for β-nitrostyrene synthesis, supported by experimental data and detailed protocols.
The most enduring and primary method for the preparation of β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[1] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde.[1] Over the years, numerous modifications to the original Henry reaction have been developed to improve yields and reaction conditions. Beyond the Henry-Knoevenagel framework, other synthetic strategies have been explored, including the Wittig reaction and direct nitration of styrene (B11656).[1]
Comparative Yields of β-Nitrostyrene Synthesis Methods
The selection of a synthetic method for β-nitrostyrene is often a trade-off between yield, reaction time, cost, and environmental impact. The following table summarizes the performance of several common and emerging synthetic methods based on reported experimental data.
| Method | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Classical Henry Reaction | Sodium Hydroxide (B78521) | Methanol/Water | ~15 minutes | 10-15°C | 80-83% |
| Henry Reaction Variant | Ammonium (B1175870) Acetate | Acetic Acid | 2 - 6 hours | Reflux | 30-82% |
| Primary Amine Catalyzed Henry | Benzylamine | Acetic Acid | ~3.5 hours | 78-80°C | ~97% |
| Microwave-Assisted Henry | Ammonium Acetate | Nitromethane | 5 minutes | 150°C | High |
| Direct Nitration of Styrene | Cu(II) Tetrafluoroborate (B81430) / NaNO₂ / I₂ | Acetonitrile (B52724) | 7 hours | Room Temp. | 31-72% |
| Wittig Reaction | Nitrobenzyltriphenylphosphonium halide / Base | Aq. Formaldehyde | - | - | - |
Yields are reported for β-nitrostyrene or its derivatives and may vary based on specific substrates and reaction conditions.
Experimental Protocols
Below are detailed methodologies for three key synthetic routes to β-nitrostyrene.
1. Classical Henry Reaction using Sodium Hydroxide
This procedure is a traditional and high-yielding method for the synthesis of β-nitrostyrene.[1][2]
-
Materials: Benzaldehyde, Nitromethane, Methanol, Sodium Hydroxide, Hydrochloric Acid, Ice.
-
Procedure:
-
In a flask equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine 1 mole of nitromethane, 1 mole of benzaldehyde, and 200 mL of methanol.[3]
-
Cool the mixture to approximately -10°C using an ice-salt bath.[3]
-
Prepare a solution of 1.05 moles of sodium hydroxide in an equal volume of water and cool it.
-
With vigorous stirring, cautiously add the cold sodium hydroxide solution to the nitromethane/benzaldehyde mixture, maintaining the temperature between 10-15°C.[1][3] A bulky white precipitate will form.[1]
-
After the addition is complete, stir for an additional 15 minutes.[1]
-
Add 700 mL of ice-water containing crushed ice to the reaction mixture.[3]
-
Slowly pour the resulting alkaline solution into a stirred solution of hydrochloric acid. A pale yellow crystalline precipitate of β-nitrostyrene will form.[1]
-
Filter the solid by suction and wash with water until free from chlorides.[1]
-
The crude product can be purified by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[1][2]
-
2. Henry Reaction using Ammonium Acetate in Acetic Acid
This method is a common alternative that avoids the use of strong bases.[4]
-
Materials: Benzaldehyde, Nitromethane, Ammonium Acetate, Glacial Acetic Acid.
-
Procedure:
-
In a round-bottomed flask, mix 0.20 mol of 3,4-methylenedioxybenzaldehyde (as an example), 0.22 mol of nitromethane, 0.1 mol of ammonium acetate, and 50 ml of glacial acetic acid.[3]
-
Attach a reflux condenser and boil the mixture gently for 1 hour.[3]
-
Pour the hot reaction mixture with stirring into a large excess of ice-water (about 1 liter).[3]
-
The β-nitrostyrene derivative will precipitate and can be collected by filtration.
-
3. Direct Nitration of Styrene
This one-pot method provides a direct route from styrene to β-nitrostyrene, avoiding the need for a separate aldehyde starting material.[5]
-
Materials: Styrene, Copper(II) tetrafluoroborate (prepared from CuO and HBF₄), Sodium Nitrite (B80452), Iodine, Acetonitrile, Dichloromethane (B109758).
-
Procedure:
-
To a solution of copper(II) tetrafluoroborate (4 mmol) in acetonitrile (20 ml), add sodium nitrite (24 mmol).[5]
-
After stirring for 2 minutes, introduce iodine (6 mmol) and the styrene (20 mmol) into the reaction flask.[5]
-
Stir the mixture at room temperature for 7 hours.[5]
-
Add water (25 ml) to precipitate copper(I) iodide, which is then filtered off.[5]
-
Extract the filtrate with dichloromethane (3x25 ml).[5]
-
Wash the combined organic layers with 5% aqueous sodium thiosulphate, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.[5]
-
The crude product is purified by column chromatography.[5]
-
Synthesis Workflow and Logic
The general workflow for the synthesis and comparison of β-nitrostyrene involves the selection of a synthetic method, execution of the reaction, isolation and purification of the product, and finally, characterization and yield determination. The choice of method is often dictated by the desired yield, available starting materials, and equipment.
Caption: General workflow for the synthesis and analysis of β-nitrostyrene.
References
A Spectroscopic Comparison of Nitroacetic Acid and Its Esters: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of nitroacetic acid and its methyl and ethyl esters. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work. The following sections present a comparative analysis of their spectral properties based on data from various spectroscopic techniques, including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analyses are also provided to facilitate the replication and validation of these findings.
Data Presentation
The following tables summarize the key spectroscopic data for this compound, methyl nitroacetate (B1208598), and ethyl nitroacetate, allowing for a direct comparison of their characteristic spectral features.
Table 1: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Functional Group | Vibration Mode | This compound | Methyl Nitroacetate | Ethyl Nitroacetate |
| O-H (Carboxylic Acid) | Stretching | ~3300-2500 (broad) | N/A | N/A |
| C=O (Carboxylic Acid) | Stretching | ~1710 | N/A | N/A |
| C=O (Ester) | Stretching | N/A | ~1751[1] | ~1748[2] |
| NO₂ | Asymmetric Stretch | ~1550 | ~1557[1] | ~1570[2] |
| NO₂ | Symmetric Stretch | ~1350 | ~1383 | ~1337[2] |
| C-O (Ester) | Stretching | N/A | Not specified | Not specified |
Note: Data for this compound is based on typical values for carboxylic acids and nitroalkanes due to the limited availability of a complete experimental spectrum in the searched literature.
Table 2: Raman Spectroscopic Data (cm⁻¹)
| Functional Group | Vibration Mode | This compound | Methyl Nitroacetate | Ethyl Nitroacetate |
| C=O | Stretching | Not available | Not available | Strong, sharp peak |
| NO₂ | Symmetric Stretch | Not available | Not available | Characteristic band |
| C-N | Stretching | Not available | Not available | Characteristic band |
Table 3: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | This compound (in D₂O) | Methyl Nitroacetate (in CDCl₃) | Ethyl Nitroacetate (in CDCl₃) |
| -CH₂- | ~5.3 | 5.18 (s, 2H)[1] | 5.25 (s, 2H)[2] |
| -OCH₃ | N/A | 3.87 (s, 3H)[1] | N/A |
| -OCH₂CH₃ | N/A | N/A | 4.30 (q, J=7.1 Hz, 2H)[2] |
| -OCH₂CH₃ | N/A | N/A | 1.32 (t, J=7.1 Hz, 3H)[2] |
| -COOH | Broad singlet, variable | N/A | N/A |
Note: The chemical shift for the acidic proton of this compound is highly dependent on the solvent and concentration.
Table 4: ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | This compound | Methyl Nitroacetate (in CDCl₃) | Ethyl Nitroacetate (in CDCl₃) |
| -C=O | ~170 | 162.5[1] | 163.5[2] |
| -CH₂- | ~75 | 76.2[1] | 76.9[2] |
| -OCH₃ | N/A | 53.6[1] | N/A |
| -OCH₂CH₃ | N/A | N/A | 63.2[2] |
| -OCH₂CH₃ | N/A | N/A | 13.9[2] |
Note: Data for this compound is estimated based on typical values for similar structures.
Table 5: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) |
| This compound | Not available | - | Not available |
| Methyl Nitroacetate | Not available | - | Not available |
| Ethyl Nitroacetate | Not available | - | Not available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic vibrational modes of the functional groups (C=O, NO₂, O-H, C-O) in this compound and its esters.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation:
-
This compound (Solid): Prepare a KBr (potassium bromide) pellet. Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Methyl and Ethyl Nitroacetate (Liquids): Place a drop of the neat liquid sample between two KBr or NaCl salt plates to form a thin film.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform baseline correction and report the peak positions in wavenumbers (cm⁻¹).
-
Raman Spectroscopy
-
Objective: To obtain complementary vibrational information to FTIR, particularly for non-polar functional groups and to serve as a fingerprint for each compound.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Sample Preparation:
-
This compound (Solid): Place a small amount of the solid sample on a microscope slide or in a sample holder.
-
Methyl and Ethyl Nitroacetate (Liquids): Fill a glass capillary tube or a cuvette with the liquid sample.
-
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over a suitable Stokes shift range (e.g., 200-3500 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Report the peak positions in Raman shift (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure by analyzing the chemical environment of the ¹H and ¹³C nuclei.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for the esters, D₂O for the acid) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not provide a reference signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire the proton-decoupled spectrum. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Report the chemical shifts (δ) in parts per million (ppm) relative to the internal standard.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the molecules, particularly those associated with the nitro and carbonyl groups.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the wavelength of maximum absorption (λmax). A typical starting concentration would be in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as a blank.
-
Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax) and record the corresponding absorbance value.
-
If quantitative analysis is desired, prepare a series of standard solutions of known concentrations to construct a calibration curve according to the Beer-Lambert law.
-
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of this compound and its esters.
References
A Comparative Analysis of the Reactivity of Nitroacetic Acid and Other Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of nitroacetic acid with other common active methylene (B1212753) compounds. The information presented is supported by experimental data and detailed methodologies for key reactions, offering insights for synthetic chemists and drug development professionals in designing reaction pathways and selecting appropriate reagents.
Introduction to Active Methylene Compounds
Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which increase the acidity of the methylene protons. This enhanced acidity allows for the ready formation of a resonance-stabilized carbanion (enolate) in the presence of a base. The reactivity of these compounds is pivotal in a variety of carbon-carbon bond-forming reactions, including Knoevenagel condensations, Michael additions, and Henry reactions. The nature of the electron-withdrawing groups significantly influences the stability of the resulting carbanion and, consequently, the nucleophilicity and overall reactivity of the active methylene compound.
This compound is a particularly interesting active methylene compound due to the potent electron-withdrawing nature of the nitro group. This guide will compare its reactivity profile with other widely used active methylene compounds such as malonic acid, cyanoacetic acid, and their ester derivatives.
Data Presentation: Acidity of Active Methylene Compounds
The reactivity of an active methylene compound is directly related to the ease of deprotonation of the α-carbon. A lower acid dissociation constant (pKa) indicates a stronger acid and a greater propensity to form the reactive carbanion. The following table summarizes the pKa values of this compound and other relevant compounds.
| Compound | Structure | pKa | Reference(s) |
| This compound | O₂NCH₂COOH | ~1.48 - 1.68 | [1][2] |
| Cyanoacetic acid | NCCH₂COOH | ~2.5 | [1] |
| Malonic acid | HOOCCH₂COOH | ~2.85 (pKa1) | [1][3] |
| Chloroacetic acid | ClCH₂COOH | ~2.85 | [4] |
| Acetic acid | CH₃COOH | ~4.76 | [1] |
| Nitromethane | CH₃NO₂ | ~10.2 | [5] |
| Diethyl malonate | CH₃CH₂OOCCH₂COOCH₂CH₃ | ~13 | [5] |
| Ethyl acetoacetate | CH₃COCH₂COOCH₂CH₃ | ~11 | [5] |
| Acetylacetone | CH₃COCH₂COCH₃ | ~9 | [5] |
| Malonodinitrile | NCCH₂CN | ~11 | [5] |
Note: pKa values can vary slightly depending on the solvent and experimental conditions.
From the data, it is evident that this compound is significantly more acidic than other common active methylene compounds like cyanoacetic acid and malonic acid. This is attributed to the strong electron-withdrawing inductive and resonance effects of the nitro group, which effectively stabilizes the negative charge on the α-carbon upon deprotonation.
Reactivity in Key Organic Reactions
The enhanced acidity of this compound suggests a higher concentration of the corresponding carbanion at a given pH compared to other active methylene compounds. This generally translates to higher reactivity in base-catalyzed reactions.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction between an active methylene compound and an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[6][7][8][9] The reaction proceeds via a nucleophilic addition followed by a dehydration step.
The higher acidity of this compound facilitates the initial deprotonation step, which is often rate-determining. This suggests that this compound would be more reactive in Knoevenagel condensations compared to less acidic methylene compounds like malonic esters. A special case is the Doebner modification, which uses pyridine (B92270) as the base and solvent; when a reactant like malonic acid is used, condensation is often followed by decarboxylation.[10]
Caption: A generalized experimental workflow for the Knoevenagel condensation.
Michael Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile, such as the enolate of an active methylene compound, to an α,β-unsaturated carbonyl compound.[11] The reactivity of the active methylene donor is crucial for the success of this reaction.
Given its low pKa, this compound can be readily deprotonated by weaker bases to form the nucleophilic carbanion, making it a highly effective donor in Michael additions. This allows for milder reaction conditions compared to those required for less acidic methylene compounds.
Caption: Key factors influencing the reactivity in a Michael addition reaction.
Henry (Nitroaldol) Reaction
The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[12][13][14][15] While this compound itself is not a nitroalkane, its decarboxylation can lead to the formation of nitromethane, which can then participate in a Henry reaction.[16][17] The decarboxylation of this compound salts typically occurs upon heating to around 80 °C.[16][17]
Therefore, in reactions where this compound is used at elevated temperatures, it can serve as an in situ source of a nitronate anion for Henry-type reactions. This dual reactivity as both an active methylene compound and a precursor to a nitroalkane adds to its synthetic utility.
Caption: Pathway showing decarboxylation of this compound to form a nitronate for a Henry-type reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the reactions discussed.
Protocol 1: General Procedure for Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or pyridine).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents) or ammonium acetate.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC). The removal of water via a Dean-Stark apparatus can drive the reaction to completion.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Michael Addition
-
Reactant Preparation: To a solution of the active methylene compound (1.1 equivalents) in a suitable solvent (e.g., benzene, methanol, or a task-specific ionic liquid), add a base (e.g., sodium ethoxide, potassium carbonate, or Triton-B) at a controlled temperature (e.g., 5-10 °C).
-
Addition of Acceptor: Slowly add the α,β-unsaturated compound (1 equivalent) to the solution of the enolate.
-
Reaction: Stir the reaction mixture at the appropriate temperature for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.
-
Work-up: Quench the reaction by adding a dilute acid or water. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the resulting product by column chromatography.
Conclusion
This compound stands out among active methylene compounds due to its high acidity, a consequence of the powerful electron-withdrawing nitro group. This property facilitates the formation of its reactive carbanion under mild conditions, making it a highly reactive substrate in classic carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Michael addition. Furthermore, its ability to undergo decarboxylation to generate a nitronate anion in situ adds another layer to its synthetic versatility, allowing it to participate in Henry-type reactions. Researchers and drug development professionals can leverage the unique reactivity profile of this compound to design efficient and mild synthetic routes to a variety of valuable chemical intermediates.
References
- 1. Compare the pKa of the following compounds: (i) Acetic acid \mathrm{CH_3.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Malonic acid - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 8. purechemistry.org [purechemistry.org]
- 9. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Michael Addition [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Henry reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Henry Reaction [organic-chemistry.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to Greener Synthesis of Nitroacetic Acid
For researchers, scientists, and drug development professionals, the synthesis of nitroacetic acid and its esters is a critical step in the creation of various valuable molecules. However, traditional synthetic routes often involve hazardous reagents and generate significant waste. This guide provides a comparative analysis of two primary synthetic pathways to this compound esters, with a focus on green chemistry metrics to inform the selection of more sustainable and efficient methods.
At a Glance: Green Chemistry Metrics Comparison
The following table summarizes the key green chemistry metrics for the synthesis of this compound esters via two different routes: from nitromethane (B149229) and from ethyl acetoacetate (B1235776). These metrics provide a quantitative measure of the "greenness" of each process, with lower E-Factors and Process Mass Intensities (PMI) and higher Atom Economies indicating a more environmentally friendly and efficient synthesis.
| Metric | Route 1: From Nitromethane (Methyl Nitroacetate) | Route 2: From Ethyl Acetoacetate (Ethyl Nitroacetate) | Ideal Value |
| Atom Economy (%) | ~40.6% | ~60.7% | 100% |
| E-Factor | ~17.7 | ~13.1 | 0 |
| Process Mass Intensity (PMI) | ~18.7 | ~14.1 | 1 |
Note: These values are calculated based on the specific experimental procedures detailed below and may vary with process optimization.
In-Depth Analysis of Synthetic Routes
Route 1: Synthesis of Methyl Nitroacetate (B1208598) from Nitromethane
This classical approach involves the formation of the dipotassium (B57713) salt of this compound from nitromethane, followed by esterification.[1] A greener modification of this procedure has been developed to avoid the isolation of the potentially explosive dry dipotassium salt and to use more environmentally benign solvents.
Experimental Protocol (Greener Modification):
In a three-necked round-bottomed flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, a solution of potassium hydroxide (B78521) (224 g) in water (112 g) is prepared. Nitromethane (61 g, 1.0 mole) is added dropwise over 30 minutes. The mixture is heated to reflux for one hour. After cooling, the precipitated dipotassium salt of this compound is filtered and washed with methanol (B129727).
For the esterification, the moist dipotassium salt (70 g, ~0.39 mole) is suspended in methanol (465 ml). The mixture is cooled to -15°C, and concentrated sulfuric acid (116 g) is added slowly while maintaining the low temperature. The reaction is allowed to warm to room temperature and stirred. The precipitate is filtered off, and the filtrate is concentrated. The residue is dissolved in ethyl acetate (B1210297) or dichloromethane (B109758) and washed with water. The organic layer is dried and concentrated to yield methyl nitroacetate. A single distillation is then performed for purification.
Route 2: Synthesis of Ethyl Nitroacetate from Ethyl Acetoacetate
This method involves the nitration of ethyl acetoacetate using nitric acid in the presence of an acid anhydride (B1165640).[2] The reaction conditions can be tuned to optimize the yield.
Experimental Protocol:
A solution of acetic anhydride (135 ml) and concentrated sulfuric acid (0.295 ml) is prepared. In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, 28 ml of the acetic anhydride/sulfuric acid solution is cooled to 0°C. Ethyl acetoacetate (25.4 ml) is added slowly, maintaining the temperature between 0-5°C. Subsequently, 90% nitric acid (9.8 ml) is added dropwise, keeping the temperature within the same range. The reaction mixture is stirred for 90 minutes at 0-5°C. The mixture is then poured into 200 ml of ice-cold ethanol (B145695) and stirred. The solution is treated with anhydrous sodium carbonate, filtered, and the volatiles are removed under vacuum. The final product, ethyl nitroacetate, is obtained by distillation, with a reported yield of 75%.[2]
Visualizing the Green Chemistry Evaluation Workflow
To systematically evaluate the "greenness" of a chemical synthesis, a structured workflow can be employed. The following diagram illustrates the key stages of this evaluation process.
Conclusion
This comparative guide highlights the importance of applying green chemistry principles to the synthesis of this compound and its derivatives. While both presented routes are viable, the analysis of their green chemistry metrics reveals opportunities for improvement. Route 2, the nitration of ethyl acetoacetate, demonstrates a better atom economy and lower waste generation under the specified conditions. However, the "greener" modification of Route 1, which avoids hazardous intermediates and solvents, presents a significant step towards a more sustainable process. For researchers and professionals in drug development, considering these metrics alongside traditional factors like yield and cost is crucial for developing environmentally responsible and efficient chemical syntheses.
References
A Comparative Guide to Catalysts for Nitroacetic Acid Condensation
For Researchers, Scientists, and Drug Development Professionals
The condensation of nitroacetic acid and its esters with carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis, providing access to valuable β-nitro alcohols and α,β-unsaturated nitro compounds. These products are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The choice of catalyst is paramount to the success of this transformation, influencing reaction rates, yields, and selectivity. This guide provides an objective comparison of various catalytic systems for the condensation of this compound derivatives, supported by experimental data.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts in the condensation of this compound esters with aldehydes varies significantly depending on the catalyst type, substrate, and reaction conditions. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Catalyst System | Aldehyde | Active Methylene Compound | Reaction Conditions | Yield (%) | Reference |
| Organocatalyst | |||||
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Aromatic Aldehydes | Ethyl nitroacetate (B1208598) | Water, Ultrasonication, 40°C, 24 h | 72-92 | [1] |
| DABCO in [HyEtPy]Cl–H₂O | Aromatic Aldehydes | Ethyl 2-cyanoacetate | 50°C, 5-40 min | 83-99 | [2] |
| L-Proline | Salicylaldehydes | Ethyl nitroacetate | Room temperature or 80°C | High | [3] |
| Heterogeneous Catalyst | |||||
| KF/Al₂O₃ | Aromatic Aldehydes | Ethyl cyanoacetate (B8463686) | Ethanol, Ultrasound | 97-99 | [4] |
| Lewis Acid | |||||
| Titanium tetrachloride (TiCl₄) / Pyridine (B92270) | Benzaldehyde (B42025) | Ethyl nitroacetate | THF, 0°C to rt, 12 h | Not specified | [5] |
| Indium(III) chloride (InCl₃) | 2-Hydroxybenzaldehydes | β-Keto esters | Not specified | ~100 | [6] |
| Base Catalyst | |||||
| Ammonium Acetate | Benzaldehyde | Ethyl acetoacetate | Not specified (Hantzsch reaction) | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key catalytic systems.
DABCO-Catalyzed Condensation in Water[1]
A mixture of an aromatic aldehyde (1 mmol), ethyl nitroacetate (1.2 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 10 mol%) in water (5 mL) is subjected to ultrasonication at 40°C for 24 hours. Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
KF/Al₂O₃-Catalyzed Condensation under Ultrasound[4]
In a suitable vessel, an aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1.2 mmol) are dissolved in ethanol. To this solution, KF/Al₂O₃ (catalytic amount) is added. The mixture is then irradiated with ultrasound at a specified frequency and power. The progress of the reaction is monitored by thin-layer chromatography. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.
Titanium Tetrachloride/Pyridine-Catalyzed Condensation[5]
To a solution of benzaldehyde (1 eq) and ethyl nitroacetate (1.2 eq) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere, pyridine (2 eq) is added. The mixture is cooled to 0°C, and titanium tetrachloride (TiCl₄, 1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
Visualizing the Process
Diagrams can effectively illustrate complex workflows and relationships. The following diagrams, generated using Graphviz, depict a general experimental workflow for the catalytic condensation of this compound derivatives and a simplified signaling pathway for the reaction.
Caption: General experimental workflow for the catalytic condensation of this compound esters.
Caption: Simplified reaction pathway for the base-catalyzed condensation of a this compound ester.
References
- 1. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of ethyl alpha-cyanocinnamates catalyzed by KF-Al2O3 under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"mechanistic comparison of nitroacetic acid and ethyl nitroacetate reactions"
In the realm of synthetic organic chemistry, the utility of a reagent is often dictated by the delicate balance of its functional groups. Nitroacetic acid and its ethyl ester, ethyl nitroacetate (B1208598), are prime examples of versatile C2 synthons, each offering a unique reactivity profile owing to the interplay between a nitro group and a carbonyl moiety. This guide provides a mechanistic comparison of these two valuable reagents, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.
Physicochemical Properties: A Tale of Two Carbonyls
The fundamental differences in the reactivity of this compound and ethyl nitroacetate stem from their distinct physicochemical properties, summarized below. The carboxylic acid group in this compound renders it more acidic and water-soluble, while the ester group in ethyl nitroacetate imparts greater solubility in organic solvents.
| Property | This compound | Ethyl Nitroacetate |
| Molecular Formula | C₂H₃NO₄ | C₄H₇NO₄ |
| Molar Mass | 105.05 g/mol | 133.10 g/mol |
| pKa of α-proton | ~3.6 | 5.82[1] |
| Appearance | Crystalline solid | Colorless to pale yellow liquid[2] |
| Key Reactivity | Decarboxylation, Nucleophilic additions | Nucleophilic additions, Heterocycle synthesis |
The Decarboxylation Dilemma: A Feature, Not a Bug
A significant point of divergence in the reactivity of these two compounds is the propensity of this compound to undergo decarboxylation. This reaction is a cornerstone of its synthetic utility, providing a pathway to nitromethane (B149229) and its derivatives.
The thermal decarboxylation of the salt of this compound proceeds readily to furnish nitromethane.[3] This process can be finely controlled, allowing for its use in applications requiring a gradual change in pH.[3] In contrast, ethyl nitroacetate is thermally stable and does not readily undergo decarboxylation, making it a more suitable substrate when the integrity of the C2 backbone is paramount.
Experimental Protocol: Decarboxylation of this compound
A typical procedure involves the neutralization of this compound with a base, such as sodium hydroxide, followed by heating. The progress of the reaction can be monitored by the evolution of carbon dioxide. For precise pH control, the reaction can be carried out in an aqueous solution where the initial pH is set by the addition of a specific molar equivalent of base relative to the this compound.[3]
Caption: Decarboxylation of this compound to nitromethane.
Carbon-Carbon Bond Formation: A Comparative Look at Henry and Michael Reactions
Both this compound and ethyl nitroacetate are valuable nucleophiles in carbon-carbon bond-forming reactions, primarily due to the acidity of the α-proton, which is activated by both the nitro and carbonyl groups.
The Henry (Nitroaldol) Reaction
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. While both this compound and ethyl nitroacetate can participate in this reaction, the choice of substrate has significant implications for the reaction conditions and outcomes.
The use of this compound in Henry-type reactions is often complicated by its tendency to decarboxylate under basic conditions. However, under carefully controlled conditions, it can serve as a potent nucleophile. Ethyl nitroacetate, being more stable, is a more commonly employed reagent in Henry reactions, leading to the formation of β-nitro-α-hydroxy esters, which are versatile intermediates for the synthesis of amino acids and other complex molecules.
| Reaction | Substrate | Product | Typical Yield |
| Henry Reaction | Ethyl nitroacetate + Benzaldehyde | Ethyl 2-nitro-3-hydroxy-3-phenylpropanoate | Moderate to High |
| Henry Reaction | This compound + Aldehyde | β-Nitro-α-hydroxy acid (often decarboxylates) | Variable |
Experimental Protocol: Henry Reaction with Ethyl Nitroacetate
To a solution of an aldehyde (1.0 eq) and ethyl nitroacetate (1.2 eq) in a suitable solvent such as THF, a catalytic amount of a base (e.g., triethylamine (B128534) or DBU) is added at 0 °C. The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched and the product is extracted and purified by column chromatography.
Caption: General mechanism of the Henry (Nitroaldol) reaction.
The Michael Addition
In the Michael reaction, these nitro compounds act as nucleophiles in a conjugate addition to α,β-unsaturated carbonyl compounds. Ethyl nitroacetate is widely used in this context, yielding γ-nitro esters, which are precursors to a variety of functionalized molecules. The reaction of ethyl nitroacetate with electron-poor olefins can lead to either the Michael adduct or, after subsequent cyclization and water elimination, isoxazoline (B3343090) N-oxides.[4] The product distribution can often be controlled by the choice of catalyst and reaction conditions.[4][5]
Information on the direct use of this compound in Michael additions is less common, likely due to the aforementioned decarboxylation and potential for competing acid-base reactions.
| Reaction | Substrate | Product | Typical Yield |
| Michael Addition | Ethyl nitroacetate + Chalcone | Ethyl 2-nitro-1,3-diphenyl-4-oxobutanoate | High |
| Michael Addition | Ethyl nitroacetate + 1-Nitro-1,3-butadiene | 1,4-addition products (cis and trans) | Not specified[6] |
Experimental Protocol: Michael Addition with Ethyl Nitroacetate
To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) and ethyl nitroacetate (1.1 eq) in a solvent like ethanol, a catalytic amount of a base such as triethylamine or DBU is added. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated through workup and purification.[7]
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. Time-programmable pH: decarboxylation of this compound allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael additions versus cycloaddition condensations with ethyl nitroacetate and electron-deficient olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
A Comparative Environmental Assessment of Nitroacetic Acid Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis
Nitroacetic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, for the preparation of a variety of important molecules. As the chemical industry increasingly embraces the principles of green chemistry, a thorough evaluation of the environmental impact of different synthetic pathways is crucial. This guide provides a comparative environmental impact assessment of three potential synthesis routes to this compound, offering quantitative data to support the selection of more sustainable methods.
Executive Summary
This guide evaluates three primary synthesis routes for this compound:
-
Route 1: Nitration of Malonic Acid.
-
Route 2: Nucleophilic Substitution of Chloroacetic Acid.
-
Route 3: Carboxylation of Nitromethane.
The environmental performance of each route is assessed using key green chemistry metrics, including Atom Economy, Process Mass Intensity (PMI), and E-Factor.[1] These metrics provide a quantitative measure of the efficiency and waste generation of a chemical process. Due to the limited availability of direct comparative studies in the literature, the quantitative data presented here are calculated based on established laboratory procedures.
Based on the analysis, the Carboxylation of Nitromethane (Route 3) , followed by hydrolysis of the intermediate ester, appears to be the most environmentally favorable route, primarily due to its higher atom economy and potentially lower Process Mass Intensity. However, the choice of the optimal route will ultimately depend on specific process optimization, waste management strategies, and economic considerations.
Comparison of Synthetic Routes
The environmental impact of each synthesis route is summarized in the table below. The calculations are based on established experimental protocols. It is important to note that these values represent a baseline and can be improved through process optimization and solvent recycling.
| Metric | Route 1: Nitration of Malonic Acid (Estimated) | Route 2: Nucleophilic Substitution of Chloroacetic Acid | Route 3: Carboxylation of Nitromethane |
| Overall Reaction | CH₂(COOH)₂ + HNO₃ → O₂NCH₂COOH + H₂O + CO₂ | ClCH₂COOH + NaNO₂ → O₂NCH₂COOH + NaCl | 1. CH₃NO₂ + 2KOH → K₂[ON(O)=CHCO₂K] + 2H₂O2. K₂[ON(O)=CHCO₂K] + 2H₂SO₄ → O₂NCH₂COOH + 2K₂SO₄ |
| Yield (%) | Assumed 70% | ~70% | Step 1: 84% (dipotassium salt)Step 2: Assumed 90% (acidification) |
| Atom Economy (%) | 63.6% | 74.5% | 88.9% (for the formation of the dipotassium (B57713) salt) |
| Process Mass Intensity (PMI) (Calculated) | > 20 (Estimated) | ~ 15.8 | ~ 11.5 |
| E-Factor (Calculated) | > 19 (Estimated) | ~ 14.8 | ~ 10.5 |
| Key Reagents | Malonic Acid, Nitrating Agent (e.g., HNO₃/H₂SO₄) | Chloroacetic Acid, Sodium Nitrite (B80452) | Nitromethane, Potassium Hydroxide (B78521), Sulfuric Acid |
| Key Byproducts/Waste | CO₂, Acidic Waste Stream | Sodium Chloride, Acidic Waste Stream | Potassium Sulfate, Water |
| Environmental/Safety Concerns | Use of strong nitrating acids, potential for runaway reactions, CO₂ generation. | Use of toxic chloroacetic acid. | Use of flammable nitromethane, strong base and acid. |
Detailed Experimental Protocols and Green Metrics Calculation
Route 1: Nitration of Malonic Acid
Atom Economy Calculation:
The atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100.
(MW of O₂NCH₂COOH) / (MW of CH₂(COOH)₂ + MW of HNO₃) = 105.05 / (104.06 + 63.01) * 100% = 63.6%
PMI and E-Factor Estimation:
Due to the lack of a detailed protocol, precise PMI and E-Factor values cannot be calculated. However, nitration reactions typically require a significant excess of strong acids (like sulfuric acid) as catalysts and dehydrating agents, as well as organic solvents for extraction and purification. This would likely result in a high PMI, estimated to be well above 20.
Route 2: Nucleophilic Substitution of Chloroacetic Acid
This route involves the reaction of chloroacetic acid with a nitrite salt. A general procedure is described in the literature.
Experimental Protocol:
A solution of chloroacetic acid in water is carefully neutralized with a base (e.g., sodium carbonate). To this solution, an aqueous solution of sodium nitrite is added. The reaction mixture is stirred, and the resulting this compound can be isolated after acidification and extraction.
Green Metrics Calculation (based on a representative lab-scale synthesis):
-
Inputs:
-
Chloroacetic Acid: 94.5 g (1 mol)
-
Sodium Nitrite: 69.0 g (1 mol)
-
Water (as solvent and for workup): ~1000 g
-
Hydrochloric Acid (for acidification): ~100 g
-
-
Output:
-
This compound (assuming 70% yield): 73.5 g (0.7 mol)
-
Atom Economy:
(MW of O₂NCH₂COOH) / (MW of ClCH₂COOH + MW of NaNO₂) = 105.05 / (94.50 + 69.00) * 100% = 74.5%
Process Mass Intensity (PMI):
PMI = Total Mass In / Mass of Product = (94.5 + 69.0 + 1000 + 100) / 73.5 = ~15.8
E-Factor:
E-Factor = (Total Mass In - Mass of Product) / Mass of Product = (1263.5 - 73.5) / 73.5 = ~14.8
Route 3: Carboxylation of Nitromethane
This route involves the formation of the dipotassium salt of this compound from nitromethane, followed by acidification to yield the final product. A detailed experimental procedure for the synthesis of the dipotassium salt and its subsequent esterification is available, from which the protocol for obtaining the free acid can be inferred.
Experimental Protocol:
-
Step 1: Synthesis of Dipotassium Nitroacetate: A solution of potassium hydroxide in water is prepared. Nitromethane is added to this solution, and the mixture is heated. Upon cooling, the dipotassium salt of this compound precipitates and is collected by filtration.
-
Step 2: Formation of this compound: The isolated dipotassium salt is dissolved in water and acidified with a strong acid, such as sulfuric acid. The this compound is then extracted with an organic solvent.
Green Metrics Calculation (based on a representative lab-scale synthesis for the dipotassium salt and subsequent acidification):
-
Inputs (for 1 mol of product):
-
Nitromethane: 61 g (1 mol)
-
Potassium Hydroxide: 112 g (2 mol)
-
Water (for reaction and workup): ~500 g
-
Sulfuric Acid (for acidification): 196 g (2 mol)
-
Organic Solvent (for extraction, e.g., Ethyl Acetate): ~500 g
-
-
Output:
-
This compound (assuming 84% yield for step 1 and 90% for step 2, overall yield 75.6%): 79.4 g (0.756 mol)
-
Atom Economy (for the formation of the dipotassium salt):
(MW of K₂[C₂HNO₄]) / (MW of CH₃NO₂ + 2*MW of KOH) = 181.25 / (61.04 + 2 * 56.11) * 100% = 88.9%
Process Mass Intensity (PMI):
PMI = Total Mass In / Mass of Product = (61 + 112 + 500 + 196 + 500) / 79.4 = ~11.5
E-Factor:
E-Factor = (Total Mass In - Mass of Product) / Mass of Product = (1369 - 79.4) / 79.4 = ~10.5
Visualization of Synthesis and Assessment Workflow
Caption: Comparison of three synthetic routes to this compound.
Caption: General workflow for an Environmental Impact Assessment.
Conclusion
This comparative guide provides a quantitative framework for assessing the environmental impact of different this compound synthesis routes. The Carboxylation of Nitromethane (Route 3) demonstrates the highest atom economy and the most favorable calculated PMI and E-Factor, suggesting it is the most resource-efficient and least waste-producing route among the evaluated options. The Nucleophilic Substitution of Chloroacetic Acid (Route 2) offers a viable alternative with a good atom economy, though it generates a significant amount of salt waste. The Nitration of Malonic Acid (Route 1) is theoretically the least atom-economical and likely to have a high environmental impact due to the harsh reaction conditions and by-product formation.
It is crucial for researchers and process chemists to consider these metrics alongside other factors such as reaction kinetics, safety, and cost when selecting a synthesis route. Further research into optimizing these routes, particularly in solvent selection and recycling, can significantly improve their environmental profiles.
References
"selectivity comparison between nitroacetic acid and other nitrating agents"
For researchers, scientists, and drug development professionals engaged in the synthesis of nitroaromatic compounds, the choice of nitrating agent is critical to achieving the desired regioselectivity and overall yield. This guide provides a detailed comparison of the selectivity of three common nitrating agents: mixed nitric and sulfuric acid, nitronium tetrafluoroborate (B81430), and acetyl nitrate (B79036).
It is important to note that while nitroacetic acid is a nitro-containing compound, it is not typically employed as a nitrating agent for aromatic systems. Its principal reactivity under thermal conditions is decarboxylation to yield nitromethane. The scope of this guide is therefore focused on well-established and widely used nitrating agents.
Regioselectivity Comparison
The regiochemical outcome of aromatic nitration is highly dependent on both the substrate and the nitrating agent. The following tables summarize the isomer distributions for the mononitration of various aromatic compounds with mixed acid, nitronium tetrafluoroborate, and acetyl nitrate.
Table 1: Mononitration of Toluene (B28343)
| Nitrating Agent | Ortho (%) | Meta (%) | Para (%) | Reference |
| HNO₃/H₂SO₄ | 58.5 | 4.5 | 37 | [1] |
| NO₂BF₄ | 65-72 | 2-3 | 28-32 | |
| Acetyl Nitrate | 53-62 | 1-3 | 36-46 |
Table 2: Mononitration of Anisole
| Nitrating Agent | Ortho (%) | Meta (%) | Para (%) | Reference |
| HNO₃/H₂SO₄ | 30-40 | <1 | 60-70 | |
| NO₂BF₄ | 28 | 1 | 71 | |
| Acetyl Nitrate | 70-90 | <1 | 10-30 | [2] |
Table 3: Mononitration of Chlorobenzene
| Nitrating Agent | Ortho (%) | Meta (%) | Para (%) | Reference |
| HNO₃/H₂SO₄ | 30 | 1 | 69 | |
| NO₂BF₄ | 13 | 1 | 86 | |
| Acetyl Nitrate | 33 | <1 | 67 | [3] |
Table 4: Mononitration of Nitrobenzene
| Nitrating Agent | Ortho (%) | Meta (%) | Para (%) | Reference |
| HNO₃/H₂SO₄ | 6-8 | 90-93 | 1-2 | |
| NO₂BF₄ | 8 | 91 | 1 | |
| Acetyl Nitrate | 15-20 | 75-80 | 5 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the nitration of toluene using each of the three nitrating agents.
Protocol 1: Nitration of Toluene with Mixed Acid (HNO₃/H₂SO₄)
This procedure is adapted from a standard undergraduate organic chemistry experiment.[4][5]
-
Preparation of Nitrating Mixture: In a 250 mL flask, cool 12.5 mL of concentrated nitric acid in an ice bath. Slowly add 12.5 mL of concentrated sulfuric acid while stirring. Cool the resulting mixture to below 10°C.
-
Reaction: To a separate 250 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 21.5 mL of toluene. Cool the toluene to 5°C in an ice-salt bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred toluene solution over a period of approximately 30 minutes, maintaining the reaction temperature between 5°C and 10°C.
-
Reaction Completion: After the addition is complete, continue stirring at 10°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally 100 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of nitrotoluene isomers can be analyzed by gas chromatography (GC) to determine the isomer distribution.
Protocol 2: Nitration of Toluene with Nitronium Tetrafluoroborate (NO₂BF₄)
This protocol is based on procedures described for the nitration of alkylbenzenes.[6]
-
Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 9.2 g (100 mmol) of toluene in 100 mL of anhydrous sulfolane (B150427) or nitromethane.
-
Reagent Addition: In a separate flask, dissolve 13.3 g (100 mmol) of nitronium tetrafluoroborate in 50 mL of anhydrous sulfolane.
-
Reaction: Cool the toluene solution to 0°C in an ice bath. Add the nitronium tetrafluoroborate solution dropwise to the stirred toluene solution over 30 minutes.
-
Reaction Completion: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly pouring the mixture into 300 mL of an ice-water mixture. Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the product mixture by GC.
Protocol 3: Nitration of Toluene with Acetyl Nitrate
Acetyl nitrate is typically prepared in situ and used immediately due to its instability.
-
Preparation of Acetyl Nitrate: In a flask cooled to 0-5°C, slowly add 6.5 mL of concentrated nitric acid to 25 mL of acetic anhydride (B1165640) with stirring. Maintain the temperature below 10°C.
-
Reaction: In a separate three-neck flask equipped with a stirrer and thermometer, place 9.2 g (100 mmol) of toluene. Cool the toluene to 0°C.
-
Addition: Add the freshly prepared acetyl nitrate solution dropwise to the stirred toluene over 30 minutes, maintaining the reaction temperature at 0-5°C.
-
Reaction Completion: After the addition, stir the reaction mixture at 0°C for 1 hour.
-
Workup: Slowly pour the reaction mixture into 200 mL of ice-cold water. Separate the organic layer. Wash the organic layer with cold water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The isomer distribution of the resulting nitrotoluene is determined by GC analysis.
Reaction Mechanisms and Pathways
The active electrophile in all three nitration methods is the nitronium ion (NO₂⁺). However, the generation of this ion and the overall reaction pathway can differ, influencing selectivity.
Caption: Mechanism of nitration using mixed nitric and sulfuric acid.
Caption: Nitration using a pre-formed nitronium salt like NO₂BF₄.
Caption: Nitration pathway involving in situ formation of acetyl nitrate.
References
A Comparative Guide to Base Performance in Nitroacetic Acid Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable base is a critical parameter in nitroacetic acid mediated reactions, significantly influencing product yields, selectivity, and reaction kinetics. This guide provides a comparative analysis of the performance of various bases in the context of the Henry (nitroaldol) reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The in-situ generation of a nitronate from this compound through base-mediated decarboxylation is a key step, making the choice of base paramount for reaction efficiency.
Performance of Different Bases: A Quantitative Comparison
The following table summarizes the performance of various bases in Henry-type reactions, providing a quantitative basis for selection. The data is compiled from studies on the reaction between an aldehyde and a nitroalkane, which is analogous to the reactive species generated from this compound.
| Base/Catalyst System | Aldehyde | Nitroalkane | Product | Yield (%) | Reference |
| Organic Bases | |||||
| Morpholine (B109124) | Benzaldehyde | Nitromethane | Nitroaldol | Excellent | [1] |
| Triethylamine (Et3N) | Benzaldehyde | Nitromethane | Nitroaldol | Good | [1] |
| 4-(Dimethylamino)pyridine (DMAP) | Benzaldehyde | Nitromethane | Nitroaldol | Good | [1] |
| 2,6-Di-tert-butylpyridine | Benzaldehyde | Nitromethane | Nitroaldol | Moderate | [1] |
| 4-Methylpyrimidine | Benzaldehyde | Nitromethane | Nitroaldol | Moderate | [1] |
| N-Methylmorpholine | Benzaldehyde | Nitromethane | Nitroaldol | Less Reactive | [1] |
| Pyridine | Benzaldehyde | Nitromethane | Nitroaldol | Low Yield | [1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Cyclohexanone | Nitromethane | 1,3-Dinitroalkane | 83% (overall) | [2] |
| Inorganic & Organometallic Bases | |||||
| Potassium Carbonate (K2CO3) | Butanone | Nitromethane | Nitroalcohol | Not effective | [2] |
| Tetra-n-butylammonium fluoride (B91410) trihydrate (TBAF·3H2O) | 2-Pentanone | Nitromethane | Nitroalcohol | 5% | [2] |
| Amberlyst® A21 | Butanone | Nitromethane | Nitroalcohol | Not effective | [2] |
| Amberlyst® A26 (OH- form) | Butanone | Nitromethane | Nitroalcohol | Not effective | [2] |
| Potassium Fluoride (KF) in i-PrOH | Butanone | Nitromethane | Nitroalcohol | Not effective | [2] |
| (S)-Cu2/Ag2O | o-Nitrobenzaldehyde | Nitromethane | β-Nitrostyrene | 88% | [3] |
| tBuOK | o-Nitrobenzaldehyde | Nitromethane | Decomposition | 97% (conversion) | [3] |
| DBU | o-Nitrobenzaldehyde | Nitromethane | Decomposition | 68% (conversion) | [3] |
| Ag2O | o-Nitrobenzaldehyde | Nitromethane | No reaction | - | [3] |
Experimental Protocols
Below is a generalized experimental protocol for conducting a comparative study of different bases in a this compound mediated reaction with an aldehyde.
Objective: To evaluate the efficacy of different bases in promoting the condensation of an aldehyde with the nitronate generated in-situ from the decarboxylation of this compound.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
A selection of bases for comparison (e.g., triethylamine, DBU, potassium carbonate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Standard laboratory glassware for workup and purification
-
Purification system (e.g., column chromatography)
-
Analytical instruments for product characterization (e.g., NMR, IR, Mass Spectrometry)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq.) and the chosen anhydrous solvent.
-
Addition of this compound: Add this compound (1.1 eq.) to the stirred solution.
-
Initiation with Base: Introduce the base to be tested (catalytic amount, e.g., 0.1-0.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) and monitor the progress of the reaction by TLC.
-
Workup: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
-
Characterization and Yield Determination: Characterize the purified product using spectroscopic methods (NMR, IR, MS) and determine the reaction yield.
-
Comparison: Repeat the experiment under identical conditions with each of the selected bases to compare their performance based on reaction time, yield, and product selectivity.
Visualizing the Process and Mechanism
To better understand the experimental approach and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for comparing the performance of different bases.
Caption: Mechanism of the base-mediated this compound reaction.
References
A Comparative Guide to Nitroacetic Acid in Chemical Synthesis and Drug Discovery
Nitroacetic acid and its ester derivatives, particularly ethyl nitroacetate (B1208598), are versatile C2 synthons that have carved a significant niche in organic synthesis. Their unique chemical reactivity, stemming from the presence of an electron-withdrawing nitro group adjacent to an acidic methylene (B1212753) proton, makes them valuable precursors for a wide array of complex molecules, including amino acids and heterocyclic compounds. This guide provides a comparative analysis of this compound and its derivatives against common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
A Qualitative Bibliometric Overview of this compound Research
Key Research Themes:
-
Synthesis of Amino Acids: A dominant theme in the literature is the use of ethyl nitroacetate as a glycine (B1666218) equivalent for the synthesis of a wide variety of natural and unnatural α-amino acids.[1][2]
-
Heterocyclic Synthesis: this compound and its derivatives are extensively used as building blocks for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.
-
C-C Bond Formation: The acidic nature of the α-proton makes this compound derivatives excellent nucleophiles in classic carbon-carbon bond-forming reactions like the Henry (nitroaldol) reaction and Michael additions.[3][4]
-
Precursor to Other Functional Groups: The nitro group can be readily transformed into other functional groups, most notably an amino group through reduction, further enhancing the synthetic utility of these compounds.
Key research in this area has been published in journals such as the Journal of the American Chemical Society, The Journal of Organic Chemistry, and Synthesis. While it is challenging to identify the top contributing authors without a formal bibliometric study, the field has seen significant contributions from numerous academic and industrial research groups focused on synthetic methodology and natural product synthesis.
Performance Comparison: this compound Derivatives vs. Alternatives
The primary alternatives to this compound derivatives in synthesis are other C2 synthons with activated methylene groups, such as malonic acid esters. The choice between these reagents often depends on the desired final product and the specific reaction conditions.
Synthesis of α-Amino Acids: Ethyl Nitroacetate vs. Diethyl Malonate
A key application where ethyl nitroacetate is frequently employed is in the synthesis of α-amino acids. A common alternative for this purpose is the amidomalonate synthesis, which utilizes diethyl acetamidomalonate (a derivative of malonic acid).[5]
| Feature | Ethyl Nitroacetate Method | Amidomalonate Synthesis (Diethyl Malonate Derivative) |
| Starting Material | Ethyl nitroacetate | Diethyl acetamidomalonate |
| Key Reactions | Condensation with an aldehyde/acetal, reduction of the resulting nitroacrylate, and subsequent reduction of the nitro group to an amine.[2] | Deprotonation and alkylation of the α-carbon, followed by hydrolysis of the esters and the amide protecting group, and finally decarboxylation.[6] |
| Key Advantages | Direct introduction of the nitrogen functionality. The nitro group can be carried through several synthetic steps before reduction. | Well-established and reliable method. Avoids the use of strong reducing agents for the nitro group. |
| Potential Drawbacks | The reduction of the nitro group can sometimes require harsh conditions (e.g., Zn/HCl) that may not be compatible with all functional groups.[2] | Requires the synthesis of the acetamidomalonate starting material and involves a decarboxylation step. |
Experimental Data Summary:
Direct side-by-side quantitative comparisons of these two methods in the literature are scarce. However, individual reports show that both methods can provide good to excellent yields depending on the specific substrate. For example, the synthesis of α-amino esters from arylacetals and ethyl nitroacetate has been reported with yields ranging from low to 94%.[2] The amidomalonate synthesis is also known for its high efficiency with a wide range of alkyl halides.
Experimental Protocols
Protocol 1: Synthesis of α-Amino Esters using Ethyl Nitroacetate
This protocol describes a general procedure for the synthesis of α-amino esters via the condensation of an arylacetal with ethyl nitroacetate, followed by reduction.[2]
Step 1: Condensation to form Ethyl 3-Aryl-2-nitroacrylate
-
To a solution of the arylacetal (1.0 mmol) in a suitable solvent (e.g., toluene), add ethyl nitroacetate (1.2 mmol).
-
Add a catalytic amount of a Lewis acid (e.g., TiCl₄) or a base (e.g., piperidine).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the ethyl 3-aryl-2-nitroacrylate.
Step 2: Reduction to the α-Nitro Ester
-
Dissolve the ethyl 3-aryl-2-nitroacrylate (1.0 mmol) in a suitable solvent (e.g., ethanol).
-
Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in portions.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the crude α-nitro ester, which can be purified by chromatography.
Step 3: Reduction of the Nitro Group to the α-Amino Ester
-
Dissolve the α-nitro ester (1.0 mmol) in a mixture of ethanol (B145695) and concentrated hydrochloric acid.
-
Add zinc dust portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove excess zinc.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final α-amino ester.
Caption: Workflow for α-amino ester synthesis from ethyl nitroacetate.
Protocol 2: The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[4][7]
-
To a stirred solution of the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., THF or ethanol), add the nitroalkane (e.g., nitromethane (B149229) or a derivative like ethyl nitroacetate, 1.2 equivalents).
-
Add a catalytic amount of a base (e.g., triethylamine, DBU, or an inorganic base like K₂CO₃) dropwise at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is reversible, so reaction time is a critical parameter.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude β-nitro alcohol product by column chromatography on silica (B1680970) gel.
Caption: General workflow for the Henry (Nitroaldol) reaction.
Biological Activity and Signaling Pathways
While this compound itself is primarily known as a synthetic intermediate, the nitro group is a feature in many biologically active molecules and can influence their mechanism of action.[8][9]
Enzyme Inhibition:
Nitroacetate has been shown to be a competitive inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the citric acid cycle and the electron transport chain.[10] This inhibition suggests that nitroacetate can act as a succinate analogue, binding to the active site of the enzyme. The toxic antibiotic nitraminoacetate is also an inhibitor of this enzyme.[10] This finding is significant for drug development professionals as it highlights a potential mechanism of action (or off-target effect) for molecules containing a nitroacetate-like scaffold.
Signaling Pathways of Related Nitro Compounds:
While direct evidence for this compound's involvement in specific signaling pathways is limited, a related class of compounds, nitro-fatty acids (NO₂-FAs), has been extensively studied as signaling molecules.[11][12] These endogenous molecules are formed by the reaction of nitrogen species with unsaturated fatty acids and are involved in anti-inflammatory and cytoprotective signaling.
NO₂-FAs can modulate several key signaling pathways:
-
NF-κB Inhibition: They can inhibit the pro-inflammatory NF-κB signaling pathway by post-translationally modifying key cysteine residues on proteins within the pathway.[12]
-
Nrf2 Activation: NO₂-FAs can activate the Nrf2 antioxidant response pathway, leading to the expression of cytoprotective genes.[12]
-
PPARγ Agonism: They can act as partial agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in metabolism and inflammation.[13]
Caption: Simplified signaling pathways modulated by nitro-fatty acids.
The study of nitro-fatty acids provides a compelling case for the role of the nitro group in mediating biological activity and suggests that synthetic molecules incorporating this functionality, including derivatives of this compound, could be designed to target similar pathways. The nitro group can also act as a "masked electrophile" in the design of covalent enzyme inhibitors, reacting with nucleophilic residues like cysteine in an enzyme's active site.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Henry Reaction [organic-chemistry.org]
- 5. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of succinate dehydrogenase by nitroacetate and by the toxic antibiotic nitraminoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitro-fatty Acid Formation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nitroacetic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of nitroacetic acid is critical for ensuring laboratory safety and environmental compliance. As a reactive and potentially unstable compound, it requires careful handling and adherence to established protocols. This guide provides detailed, step-by-step procedures for the safe management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as this can lead to vigorous and potentially dangerous reactions.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (such as sand or vermiculite). Do not use combustible materials like paper towels to clean up spills. The contaminated absorbent should then be collected in a sealed, properly labeled container for hazardous waste disposal.
Quantitative Data for Laboratory Waste Disposal
The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste in a laboratory setting.
| Parameter | Guideline | Regulatory Context & Safety Considerations |
| Satellite Accumulation Area (SAA) Limit | 55 gallons of hazardous waste | Maximum volume of hazardous waste that can be stored in a laboratory before requiring removal by Environmental Health & Safety (EHS). |
| Acutely Toxic Waste (P-list) SAA Limit | 1 quart (liquid) or 1 kg (solid) | While this compound is not explicitly P-listed, its reactivity warrants cautious quantity management. |
| pH Range for Neutralization | 6.0 - 9.0 | Target pH range for the final neutralized solution before it is collected for hazardous waste pickup. Drain disposal is not recommended. |
| Recommended Concentration for Neutralization | < 5% (w/v) | Diluting the this compound solution minimizes heat generation during neutralization. |
Experimental Protocol: Neutralization of this compound Waste
This protocol details the methodology for neutralizing small quantities of this compound waste in a laboratory setting prior to collection by a certified hazardous waste disposal service.
Objective: To safely neutralize dilute this compound waste to a pH between 6.0 and 9.0.
Materials:
-
This compound waste solution
-
Ice bath
-
Large borosilicate glass beaker (at least 10 times the volume of the waste)
-
Stir plate and magnetic stir bar
-
5% (w/v) sodium bicarbonate solution (or another suitable weak base)
-
pH meter or pH indicator strips
-
Appropriate hazardous waste container, properly labeled
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood.
-
Dilution (if necessary): If the concentration of the this compound waste is greater than 5%, it must first be diluted. Place a large beaker containing cold deionized water on a stir plate within an ice bath. Slowly add the concentrated this compound waste to the water while stirring continuously. Always add acid to water, never the other way around.
-
Cooling: Place the beaker containing the dilute this compound solution in an ice bath and allow it to cool to below 20°C.
-
Neutralization: While continuously stirring the cooled, dilute this compound solution, slowly add the 5% sodium bicarbonate solution dropwise. Be cautious, as this may cause gas evolution (carbon dioxide). Monitor the rate of addition to prevent excessive foaming and splashing.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Completion: Continue adding the sodium bicarbonate solution until the pH of the mixture is stable between 6.0 and 9.0.
-
Waste Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include the chemical name ("Neutralized this compound Solution"), the composition (e.g., water, sodium nitroacetate, sodium bicarbonate), and the date.
-
Final Disposal: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, researchers and laboratory personnel can mitigate risks and ensure a safe working environment.
Personal protective equipment for handling Nitroacetic acid
Essential Safety and Handling Guide for Nitroacetic Acid
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory environment.
This compound (C₂H₃NO₄) is a corrosive and toxic compound used in organic synthesis.[1][2] Due to its hazardous properties, including being harmful if swallowed or inhaled, causing severe skin burns and eye damage, and being a suspected carcinogen, strict safety measures are imperative during its handling, storage, and disposal.[1][3][4]
Hazard Identification and Classification
The following table summarizes the primary hazards associated with this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed[1][4] | |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage[1][4] | |
| Acute Toxicity, Inhalation | Category 4 | Danger | H332: Harmful if inhaled[1][4] | |
| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer[3] |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[5] A full-face shield is required when handling larger quantities or when there is a significant risk of splashing.[6][7] |
| Skin/Body | Chemical-Resistant Gloves & Lab Coat/Coveralls | Gloves: Use nitrile or butyl rubber gloves for adequate protection.[7] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[8] Clothing: Wear a chemical-resistant apron or coveralls over a standard lab coat.[9] Ensure clothing provides full body coverage. |
| Respiratory | Fume Hood / Respirator | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or in case of ventilation failure, a full-face respirator with appropriate acid gas cartridges or a self-contained breathing apparatus (SCBA) is necessary.[6][11] |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Footwear must be fully enclosed and made of a material resistant to chemical penetration. Chemical-resistant boots are recommended.[6][12] |
Operational Plan: Handling this compound
A systematic approach to handling ensures that all safety aspects are considered before, during, and after the procedure.
Pre-Handling Checklist
-
Verify Equipment: Ensure a certified chemical fume hood is operational.
-
Locate Safety Equipment: Confirm the immediate availability and functionality of an eyewash station and a safety shower.[5]
-
Assemble PPE: Gather all required PPE as specified in the table above and inspect for damage.
-
Review Procedure: Read and understand all steps of the experimental protocol and this safety guide. Do not handle the substance until all safety precautions have been understood.[3]
-
Prepare Materials: Keep all necessary equipment and reagents within the fume hood to minimize movement.
Step-by-Step Handling Procedure
-
Don all required personal protective equipment.
-
Conduct all work within the chemical fume hood with the sash at the lowest practical height.
-
Avoid the formation of dust and aerosols.[8]
-
Dispense the required amount of this compound carefully, avoiding splashes.
-
Avoid contact with incompatible materials such as strong bases, strong oxidizing agents, metals, and alcohols.[5][10][13]
-
Upon completion of the task, securely close all containers.
Post-Handling Decontamination
-
Wipe down the work surface within the fume hood with a suitable cleaning agent (e.g., detergent and water), followed by a rinse.[14][15]
-
Decontaminate all equipment used during the procedure. Thoroughly wash with soap and water.[5]
-
Carefully remove PPE, avoiding contact with the contaminated exterior. Dispose of single-use items in the designated hazardous waste container.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
Waste Collection and Segregation
-
Dedicated Waste Container: Collect all this compound waste, including contaminated consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.[5][16] The container must be made of a compatible material (e.g., glass) and stored in a secondary containment tray.[10]
-
Avoid Mixing: Never mix this compound waste with other chemical wastes, especially organic solvents or bases, to prevent violent reactions.[13][17]
Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills (<1 Liter), wear appropriate PPE and contain the spill using an inert absorbent material like sand, earth, or a commercial acid spill kit.[10] Do not use combustible materials like sawdust.[5]
-
Neutralize: Cautiously neutralize the absorbed material with a dilute solution of sodium carbonate or another suitable base.[10]
-
Collect and Dispose: Scoop the neutralized mixture into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For spills greater than 1 liter, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department immediately.[10]
Final Disposal
-
Store sealed waste containers in a cool, dry, well-ventilated area, away from incompatible materials.[16]
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.[4][17] Do not pour this compound or its waste down the drain.[8]
Workflow for Handling and Disposal
The following diagram outlines the logical flow of operations for safely managing this compound from preparation to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. 2-Nitroacetic Acid | C2H3NO4 | CID 43581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lobachemie.com [lobachemie.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. leelinework.com [leelinework.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. epa.gov [epa.gov]
- 15. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 16. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 17. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
